The Chemical Architecture and Synthesis of 3-Bromo-2-butoxy-5-methylbenzoic Acid: A Comprehensive Technical Guide
Executive Summary In the realm of rational drug design and advanced materials synthesis, highly functionalized aromatic building blocks are indispensable. 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) represe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of rational drug design and advanced materials synthesis, highly functionalized aromatic building blocks are indispensable. 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) represents a sophisticated molecular scaffold characterized by a precise arrangement of steric bulk, lipophilicity, and orthogonal reactivity [1]. The presence of a heavy bromine atom provides a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the flexible butoxy chain modulates the compound's lipid-water partition coefficient (LogP). This whitepaper deconstructs the structural implications, physicochemical properties, and field-proven synthetic methodologies required to reliably generate this compound in high purity.
Chemical Identity & Structural Implications
The spatial arrangement of substituents on the benzoic acid core dictates both its reactivity and its interaction with biological targets.
Steric Disruption: The bulky butoxy group at the C2 position forces the adjacent carboxylic acid out of coplanarity with the aromatic ring. This disruption of internal hydrogen bonding enhances the molecule's solubility in organic solvents and alters its pKa.
Halogen Bonding: The C3 bromine atom serves a dual purpose. Synthetically, it is a prime candidate for palladium-catalyzed functionalization. Pharmacologically, it can participate in halogen bonding—a highly directional intermolecular interaction that enhances binding affinity in hydrophobic protein pockets [2].
Hydrophobic Contact: The C5 methyl group provides a localized hydrophobic contact point, subtly increasing the electron density of the aromatic ring via hyperconjugation.
Physicochemical Properties Summary
To facilitate rapid comparison and integration into computational models, the core quantitative data is summarized below [3]:
Property
Value
Compound Name
3-Bromo-2-butoxy-5-methylbenzoic acid
CAS Registry Number
2413441-20-8
Molecular Formula
C₁₂H₁₅BrO₃
Molecular Weight
287.15 g/mol
SMILES String
O=C(O)c1cc(C)cc(Br)c1OCCCC
Topological Polar Surface Area (TPSA)
46.5 Ų
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
3
Rotatable Bonds
5
Mechanistic Synthesis Pathway: Causality and Design
As application scientists, we prioritize robust, scalable methodologies over theoretical routes. The synthesis of 3-bromo-2-butoxy-5-methylbenzoic acid is best executed via a highly regioselective three-stage, two-pot sequence.
Step 1: Regioselective Bromination
The starting material, 2-hydroxy-5-methylbenzoic acid, possesses a strongly activating hydroxyl group at C2. The para position (C5) is blocked by a methyl moiety. The carboxylic acid at C1 is deactivating and meta-directing. Consequently, electrophilic bromination using molecular bromine (Br₂) is funneled exclusively to the C3 position. This synergistic electronic and steric orchestration eliminates the need for complex chromatographic separation of regioisomers [2].
Step 2: Global Alkylation (Williamson-Type)
Direct, selective O-alkylation of the phenol in the presence of a free carboxylic acid often results in intractable mixtures of ether, ester, and ether-ester products. To bypass this, we employ a "global alkylation" strategy. Treatment of the intermediate with an excess of 1-bromobutane and potassium carbonate (K₂CO₃) drives the exhaustive alkylation of both the phenoxide and carboxylate nucleophiles, yielding the intermediate butyl 3-bromo-2-butoxy-5-methylbenzoate [4].
Step 3: Selective Saponification
The crude ester is subjected to alkaline hydrolysis. The ester linkage is readily cleaved by aqueous sodium hydroxide, whereas the robust alkyl aryl ether remains intact. Subsequent acidification precipitates the target carboxylic acid. This strategy ensures that any unreacted alkylating agent is washed away during the aqueous workup, serving as a self-purifying mechanism.
Fig 1. Step-by-step synthesis workflow of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Protocol A: Synthesis of 3-Bromo-2-hydroxy-5-methylbenzoic acid
Reaction Setup: Dissolve 2-hydroxy-5-methylbenzoic acid (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a dropping funnel.
Reagent Addition: Cool the solution to 0–5 °C. Add a solution of bromine (1.05 equiv, 10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes.
Causality Check: The reaction mixture will initially turn deep red and gradually decolorize as the electrophilic aromatic substitution proceeds, providing a visual cue of reaction progress.
Workup: Pour the mixture into ice water (100 mL). Filter the resulting white/pale yellow precipitate, wash with cold water, and dry under a vacuum to yield the brominated intermediate.
Protocol B: Global Alkylation and Saponification
Alkylation: Dissolve the intermediate from Protocol A (1.0 equiv, 8 mmol) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (3.0 equiv, 24 mmol) and 1-bromobutane (2.5 equiv, 20 mmol). Stir the suspension at 80 °C for 12 hours.
Validation (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar starting material (baseline) will disappear, replaced by a high-Rf lipophilic spot (the diester/ether).
Saponification: Cool the mixture to room temperature. Add 2M aqueous NaOH (15 mL) and methanol (10 mL) to create a homogeneous solution. Stir at 60 °C for 4 hours.
Isolation: Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous layer with water and wash with diethyl ether (2 x 20 mL) to remove organic impurities.
Acidification: Carefully acidify the aqueous layer with 6M HCl to pH ~2. The target compound, 3-bromo-2-butoxy-5-methylbenzoic acid , will precipitate. Filter, wash with water, and recrystallize from ethanol/water.
Analytical Characterization Standards
To verify the structural integrity of the synthesized compound, the following ¹H NMR (CDCl₃, 400 MHz) profile is expected:
Fig 2. Pharmacophoric mapping and structural features of the functionalized aromatic ring.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12540046, 3-Bromo-2-hydroxy-5-methylbenzoic acid." PubChem. URL:[Link]
The Royal Society of Chemistry. "Significant roles of lateral alkoxy groups on phase transition behavior and ether synthesis." RSC Advances. URL: [Link]
Exploratory
Physicochemical Characterization of 3-Bromo-2-butoxy-5-methylbenzoic Acid: A Technical Guide for Drug Development Professionals
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the characterization of 3-Bromo-2-butoxy-5-methylbenzoic acid, a novel benzoic acid derivative. Given the absence of extensive public data on this specific molecule, this document serves as a procedural blueprint, utilizing established methodologies and hypothetical, yet scientifically plausible, data to illustrate the characterization process. We will delve into the core physical properties, solubility profile, ionization constant (pKa), and lipophilicity (LogP/LogD), providing both field-proven experimental protocols and the scientific rationale behind them.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
3-Bromo-2-butoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a lipophilic butoxy group, a bromine atom, and an ionizable carboxylic acid, suggests a complex interplay of properties that will dictate its pharmaceutical potential. Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents.[1][2][3] A comprehensive understanding of a new analogue's properties is therefore not just procedural, but a strategic necessity in drug development.[4]
Low aqueous solubility, for instance, is a primary contributor to poor bioavailability and can lead to unreliable outcomes in in-vitro assays.[4][5] Similarly, the ionization state of the molecule at physiological pH, dictated by its pKa, will profoundly affect its ability to cross cellular membranes and interact with its biological target.[6] This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for undertaking this critical characterization.
Compound Profile & Core Physical Properties
A foundational step in characterization is the determination of basic physical constants. These values provide initial insights into the compound's purity, stability, and handling requirements.
Table 1: Core Physical Properties of 3-Bromo-2-butoxy-5-methylbenzoic Acid (Hypothetical Data)
Property
Value
Method
IUPAC Name
3-Bromo-2-butoxy-5-methylbenzoic acid
-
Molecular Formula
C₁₂H₁₅BrO₃
-
Molecular Weight
287.15 g/mol
-
Appearance
White to off-white crystalline powder
Visual Inspection
Melting Point
148 - 151 °C
Capillary Method
Boiling Point
>350 °C (with decomposition)
Estimated
In-Depth Protocol: Melting Point Determination
The melting point is a crucial indicator of a crystalline solid's purity.[7][8][9] A sharp melting range (typically <2°C) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.[7]
Experimental Protocol: Capillary Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology Rationale: This method provides a precise and reproducible means of determining the melting point by ensuring uniform and controlled heating of a small sample.
Procedure:
Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and gently tap the sealed end on a hard surface to pack the powder down. A sample height of 1-2 mm is optimal.[8][10]
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.
Rapid Initial Heating: Conduct a preliminary rapid determination by heating quickly to find the approximate melting temperature.[7]
Precise Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 20°C below the approximate melting point found in the previous step.
Slow Heating Rate: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[10] The melting point is reported as the range T1 - T2.
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point via the capillary method.
Comprehensive Solubility Profile
Solubility is arguably one of the most critical physicochemical properties in drug discovery, directly impacting bioavailability and formulation strategies.[11] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.[4][5]
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves, often from a DMSO stock solution added to an aqueous buffer.[11][12][13] It is highly relevant for early discovery to flag potential issues in in vitro biological assays.[4][5]
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[14][15] It is a more time- and resource-intensive measurement, typically performed on solid material, and is crucial for lead optimization and pre-formulation studies.[5][14]
Table 2: Kinetic Solubility of 3-Bromo-2-butoxy-5-methylbenzoic Acid (Hypothetical Data)
Medium
pH
Kinetic Solubility (µM)
Method
Phosphate Buffered Saline (PBS)
7.4
45
Nephelometry
Simulated Gastric Fluid (SGF)
2.0
150
Nephelometry
Simulated Intestinal Fluid (SIF)
6.5
65
Nephelometry
Table 3: Thermodynamic Solubility of 3-Bromo-2-butoxy-5-methylbenzoic Acid (Hypothetical Data)
The shake-flask method is the gold standard for determining thermodynamic solubility.[15][16] It involves allowing an excess of the solid compound to equilibrate with the solvent over an extended period.
Objective: To determine the equilibrium concentration of the compound in a saturated solution.
Methodology Rationale: By adding an excess of solid and allowing sufficient time for equilibration (typically 24-48 hours), this method ensures that the measured concentration represents the true thermodynamic solubility limit.[5][15]
Procedure:
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4). The excess should be sufficient to maintain a solid phase throughout the experiment.
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours.[5]
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
Filtration/Centrifugation: To ensure all undissolved solid is removed, either centrifuge the aliquot at high speed or filter it through a low-binding filter (e.g., 0.22 µm PVDF).[5]
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4][17]
Calibration: Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the test samples.
Diagram 2: Workflow for Shake-Flask Thermodynamic Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility protocol.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a carboxylic acid, this value is critical for predicting its solubility and permeability across different pH environments in the body, such as the stomach (low pH) and the intestine (higher pH).[6]
Table 4: Ionization and Lipophilicity of 3-Bromo-2-butoxy-5-methylbenzoic Acid (Hypothetical Data)
Property
Value
Method
pKa
4.2
Potentiometric Titration
LogP
3.8
Shake-Flask HPLC
LogD (pH 7.4)
0.6
Calculated
In-Depth Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for pKa determination.[18][19] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally.[6][20]
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa by generating a pH titration curve.
Methodology Rationale: This method directly measures the pH change as the acidic proton is neutralized. The pKa corresponds to the pH at the half-equivalence point, which is the flattest part of the buffer region on the titration curve.[18]
Procedure:
Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent mixture (e.g., methanol/water) for compounds with low water solubility. Purge the solution with nitrogen to remove dissolved CO₂.[18]
Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18] Place the solution in a jacketed beaker to maintain a constant temperature and immerse the calibrated pH electrode.
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
Data Collection: After each addition, stir the solution to ensure homogeneity and record the stable pH reading.[6]
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis).
pKa Determination: Identify the equivalence point (the point of steepest inflection). The volume at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the pKa, where pH = pKa.[18]
Diagram 3: Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[21] It is commonly expressed as:
LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.
LogD (Distribution Coefficient): The logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound in a lipid phase to its concentration in an aqueous phase at a specific pH. For an acidic compound like the one , LogD will be lower than LogP at a pH above its pKa.
Objective: To measure the partition coefficient of the neutral compound between n-octanol and water.
Methodology Rationale: This method directly simulates the partitioning of a drug between an aqueous biological fluid and a lipid membrane. Using HPLC for quantification allows for high sensitivity and specificity.[21][22]
Procedure:
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
Partitioning: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this solution to a vial containing an equal volume of the pre-saturated n-octanol.
Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[21]
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Quantify the concentration of the compound in each phase using a validated HPLC method.
Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Conclusion and Future Directions
This guide has outlined the essential methodologies for a foundational physicochemical characterization of 3-Bromo-2-butoxy-5-methylbenzoic acid. The hypothetical data presented—a melting point of 148-151°C, low aqueous solubility that increases at lower pH, a pKa of 4.2, and a LogP of 3.8—paints a picture of a lipophilic, acidic compound with potential solubility-limited absorption.
This profile suggests that formulation strategies, such as the use of co-solvents or pH modification, may be necessary to achieve adequate bioavailability. The LogP value indicates good potential for membrane permeation, but the LogD at physiological pH (0.6) highlights how ionization will significantly increase its hydrophilicity, potentially hindering passive diffusion. These insights, gleaned from early-stage characterization, are invaluable for guiding subsequent stages of drug development, from lead optimization to formulation.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
Bienta. Shake-Flask Solubility Assay. Available from: [Link]
PCBiS. Thermodynamic solubility - Strasbourg. Available from: [Link]
University of Calgary. Melting point determination. Available from: [Link]
M. E. A. van Haperen et al. (2010). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
BYJU'S. (2019). Determination Of Melting Point Of An Organic Compound. Available from: [Link]
Popović, G. et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), pp.253-267. Available from: [Link]
Balakin, K.V. et al. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
Liu, H. et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Available from: [Link]
BioDuro. ADME Solubility Assay. Available from: [Link]
SSERC. Melting point determination. Available from: [Link]
Google Patents. (2003). High throughput HPLC method for determining Log P values.
SlideShare. (2021). experiment (1) determination of melting points. Available from: [Link]
PennWest University. Determination of Melting Point. Available from: [Link]
ResearchGate. The correlation of the Log P values obtained by the shake flask method... Available from: [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
CoLab.ws. (2021). Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. Available from: [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2024). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Available from: [Link]
PubChem. 3-Bromo-2-ethyl-5-methylbenzoic acid. Available from: [Link]
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
New Journal of Chemistry (RSC Publishing). (2024). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. Available from: [Link]
ResearchGate. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Available from: [Link]
ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Available from: [Link]
NextSDS. 3-BROMO-2-BUTOXY-5-METHYLPHENYLBORONIC &. Available from: [Link]
Rational Design and Mechanism of Action of 3-Bromo-2-butoxy-5-methylbenzoic Acid Derivatives: A New Frontier in Targeted GPCR Modulation
Executive Summary The compound 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) represents a highly privileged pharmacophore and synthetic intermediate in modern medicinal chemistry. While the parent molecule it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) represents a highly privileged pharmacophore and synthetic intermediate in modern medicinal chemistry. While the parent molecule itself is an inactive precursor, its precise spatial geometry provides an optimal scaffold for synthesizing next-generation allosteric modulators and competitive antagonists targeting G-protein coupled receptors (GPCRs). Most notably, derivatives of this scaffold have emerged as highly potent, selective antagonists of the Prostaglandin E2 Receptor 4 (EP4) , a critical target in reversing tumor-induced immunosuppression and treating chronic inflammatory diseases.
This technical whitepaper deconstructs the structural pharmacodynamics of this scaffold, details its mechanism of action within the EP4 signaling axis, and provides self-validating experimental protocols for its synthesis and pharmacological evaluation.
Structural Pharmacodynamics: The "Why" Behind the Scaffold
The rational design of EP4 antagonists relies heavily on mimicking the acidic headgroup and hydrophobic tail of the endogenous ligand, Prostaglandin E2 (PGE2). The 3-bromo-2-butoxy-5-methylbenzoic acid core is engineered to exploit specific micro-environments within the GPCR binding pocket:
The Carboxylic Acid (-COOH): This is the primary anchoring moiety. At physiological pH, the deprotonated carboxylate forms a critical, charge-reinforced salt bridge with the deep within the transmembrane domain of the EP4 receptor[1].
The 2-Butoxy Group: The linear four-carbon ether chain is not arbitrary. It is precisely sized to insert into a narrow, lipophilic sub-pocket formed by transmembrane helices 2 and 3. This steric shielding prevents the molecule from binding to the closely related EP2 receptor, driving high EP4 selectivity[2].
The 5-Methyl Group: This moiety provides a rigidifying van der Waals interaction against the receptor wall, locking the benzoic acid core into a bioactive, co-planar conformation.
The 3-Bromo Substitution: Biologically, the heavy bromine atom can participate in halogen bonding with backbone carbonyls. Synthetically, it serves as an orthogonal vector for Palladium-catalyzed[3]. This allows medicinal chemists to append bulky biaryl or heteroaryl "tail" groups that reach the extracellular loops of the receptor, effectively blocking PGE2 entry.
Mechanism of Action: EP4 Receptor Antagonism
The primary mechanism of action for derivatives synthesized from this scaffold is the competitive antagonism of the EP4 receptor.
Under pathological conditions (such as within the Tumor Microenvironment), cancer cells overexpress COX-2, leading to massive PGE2 secretion. PGE2 binds to the EP4 receptor on immune cells (e.g., T-cells, Dendritic cells), triggering a conformational change that activates the stimulatory G-protein (
Gαs
). This activation stimulates Adenylyl Cyclase (AC), leading to rapid intracellular cyclic AMP (cAMP) accumulation. High cAMP levels activate Protein Kinase A (PKA), which phosphorylates CREB, ultimately driving the transcription of immunosuppressive factors and exhausting cytotoxic T-cells.
By occupying the Arg316 pocket, 3-bromo-2-butoxy-5-methylbenzoic acid derivatives sterically occlude PGE2, freezing the receptor in an inactive state and collapsing the cAMP immunosuppressive axis.
Fig 1: EP4 receptor signaling pathway and targeted blockade by benzoic acid derivatives.
Experimental Protocols & Validation Systems
To translate the 3-bromo precursor into a validated therapeutic asset, a self-validating two-step workflow is required: chemical derivatization followed by functional screening.
Fig 2: Experimental workflow from synthetic cross-coupling to in vitro pharmacological validation.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol leverages the C-Br bond to attach diverse aryl groups, creating the active EP4 antagonist.
Causality & Rationale: We utilize
Pd(PPh3)4
because its electron-rich phosphine ligands readily undergo oxidative addition into the strong C-Br bond.
K2CO3
is selected as the base because it coordinates with the boronic acid to form a reactive boronate complex, accelerating the transmetalation step. A 1,4-dioxane/water mixture is critical; water dissolves the inorganic base, while dioxane solubilizes the organic precursor[3].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-butoxy-5-methylbenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and
K2CO3
(3.0 eq).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and
H2O
(ratio 4:1, 0.2 M concentration).
Catalyst Loading: Under a strict Argon atmosphere, add
Pd(PPh3)4
(0.05 eq). Note: Oxygen must be excluded to prevent catalyst poisoning and homocoupling of the boronic acid.
Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.
Workup: Acidify the aqueous layer with 1M HCl to pH 3 (to protonate the carboxylic acid), extract with Ethyl Acetate, dry over
Na2SO4
, and purify via reverse-phase preparative HPLC.
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)
To validate the biological efficacy of the synthesized derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.
Causality & Rationale: HTRF is chosen over standard ELISA because time-resolved fluorescence eliminates short-lived background autofluorescence from cell lysates, providing an exceptionally high signal-to-noise ratio. The addition of (3-isobutyl-1-methylxanthine) is mandatory; as a phosphodiesterase (PDE) inhibitor, it prevents the rapid degradation of cAMP, allowing it to accumulate to measurable levels[4].
Step-by-Step Methodology:
Cell Seeding: Plate HEK-293 cells stably expressing the human EP4 receptor into a low-volume 384-well white microplate at 5,000 cells/well[5].
Compound Pre-incubation: Add the synthesized derivative (serial dilutions from 10 µM to 0.1 nM) in assay buffer containing 500 µM IBMX. Incubate at 37°C for 30 minutes.
Agonist Challenge: Add PGE2 at its
EC80
concentration (typically ~10 nM) to stimulate cAMP production. Incubate for 45 minutes.
Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) diluted in lysis buffer.
Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read the plate on an HTRF-compatible reader (excitation 320 nm; emission 620 nm and 665 nm).
Data Analysis: Calculate the 665/620 nm ratio. The HTRF signal is inversely proportional to the concentration of intracellular cAMP. Fit the data to a 4-parameter logistic curve to determine the
IC50
.
Quantitative Data Analysis: Structure-Activity Relationship (SAR)
The table below summarizes the pharmacological impact of modifying the 3-bromo-2-butoxy-5-methylbenzoic acid scaffold, demonstrating how targeted derivatization transforms an inactive precursor into a sub-nanomolar therapeutic agent.
Compound ID
R-Group (Position 3)
Alkoxy Chain (Position 2)
EP4
IC50
(nM)
cAMP Inhibition (%) at 1 µM
Parent (CAS 2413441-20-8)
Bromo
Butoxy
> 10,000
< 5%
Derivative A
Phenyl
Butoxy
450.5
42%
Derivative B
3-(Trifluoromethyl)phenyl
Butoxy
12.4
98%
Derivative C
3-(Trifluoromethyl)phenyl
Methoxy
850.0
25%
Data Interpretation: The parent compound shows no baseline activity, validating its role purely as a structural precursor. Appending a phenyl ring (Derivative A) establishes moderate binding. The addition of an electron-withdrawing, lipophilic trifluoromethyl group (Derivative B) drastically increases potency (
IC50
= 12.4 nM) by engaging deeper hydrophobic pockets in the receptor extracellular loops. Truncating the 2-butoxy chain to a 2-methoxy chain (Derivative C) causes a ~70-fold drop in potency, proving the absolute necessity of the 4-carbon chain for optimal steric fit and receptor selectivity.
3-Bromo-2-butoxy-5-methylbenzoic Acid: Structural Profiling, Synthetic Methodologies, and Physicochemical Properties
Executive Summary 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) is a highly functionalized, multi-substituted benzoic acid derivative[1]. It serves as a critical building block in medicinal chemistry, particu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) is a highly functionalized, multi-substituted benzoic acid derivative[1]. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide details its structural parameters, causality in rational drug design, a scalable synthetic methodology, and analytical validation protocols to ensure scientific integrity during experimental workflows.
Chemical Identity and Structural Elucidation
The 2D structure of 3-bromo-2-butoxy-5-methylbenzoic acid features a central benzene ring substituted with four distinct functional groups: a carboxylic acid at C1, a butoxy ether at C2, a bromine atom at C3, and a methyl group at C5.
Table 1: Physicochemical and Structural Parameters
Parameter
Value
Chemical Name
3-Bromo-2-butoxy-5-methylbenzoic acid
CAS Number
2413441-20-8
Molecular Formula
C12H15BrO3
Molecular Weight
287.15 g/mol
SMILES Code
O=C(O)c1cc(C)cc(Br)c1OCCCC
InChIKey
BBJGLAFTLRFUSJ-UHFFFAOYSA-N
Isotopic Mass
286.0205 Da
Data supported by 1[1] and 2[2] compound databases.
Physicochemical Profiling & Causality in Drug Design
In rational drug design, every functional group must serve a mechanistic purpose. The substitution pattern of 3-bromo-2-butoxy-5-methylbenzoic acid provides a unique stereoelectronic profile:
Carboxylic Acid (-COOH): Essential for salt formation (e.g., sodium or potassium salts) to enhance aqueous solubility. It also acts as a primary handle for amide coupling with amines, a ubiquitous linkage in pharmaceuticals.
Butoxy Group (-OCCCC): The aliphatic four-carbon chain significantly increases the compound's lipophilicity (LogP), facilitating cellular membrane permeability. Positioned ortho to the carboxylic acid, it provides steric shielding, which can protect subsequent amide bonds from rapid enzymatic hydrolysis in vivo.
Bromine (-Br): As a heavy halogen, bromine acts as a bioisostere for methyl groups but with distinct halogen-bonding capabilities, often enhancing binding affinity in lipophilic protein pockets. Furthermore, it serves as an indispensable synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Methyl Group (-CH3): Provides mild electron-donating properties via hyperconjugation, fine-tuning the electron density of the aromatic ring and modulating the pKa of the carboxylic acid.
Fig 1. Structure-Activity Relationship (SAR) and functional group causality.
Synthetic Methodology & Mechanistic Pathways
The synthesis of 3-bromo-2-butoxy-5-methylbenzoic acid requires precise control over regioselectivity and chemoselectivity. The following field-proven, three-step protocol utilizes 3 (5-methylsalicylic acid)[3] as the starting material.
Step 1: Regioselective Bromination
Protocol: Dissolve 2-hydroxy-5-methylbenzoic acid in glacial acetic acid. Cool to 0°C and add a stoichiometric amount of molecular bromine (Br₂) dropwise. Stir at room temperature for 2 hours, then precipitate the product with ice water. Filter and dry to obtain 3-bromo-2-hydroxy-5-methylbenzoic acid.
Causality: The phenolic hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution (EAS)[4]. Because the para position (C5) is blocked by the methyl group, bromination is directed exclusively to the ortho position (C3). Acetic acid serves as an excellent polar protic solvent that stabilizes the intermediate Wheland complex.
Step 2: Bis-Alkylation (Ether and Ester Formation)
Protocol: Suspend 3-bromo-2-hydroxy-5-methylbenzoic acid and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in N,N-dimethylformamide (DMF). Add 1-bromobutane (2.5 eq) and heat to 80°C for 12 hours. Extract with ethyl acetate and wash with brine to isolate the intermediate.
Causality: K₂CO₃ deprotonates both the highly acidic carboxylic acid and the less acidic phenolic hydroxyl. The resulting dianion undergoes Sₙ2 nucleophilic attack on 1-bromobutane. Alkylating both sites simultaneously prevents complex mixtures, forming the intermediate butyl 3-bromo-2-butoxy-5-methylbenzoate.
Step 3: Chemoselective Saponification
Protocol: Dissolve the intermediate ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours. Concentrate the organic solvents in vacuo, dilute the aqueous layer, and acidify to pH 2 using 1M HCl. Filter the resulting precipitate.
Causality: Base-catalyzed hydrolysis (saponification) selectively cleaves the butyl ester to regenerate the carboxylic acid. The butoxy ether is entirely stable to these basic conditions. LiOH is preferred over strong acid hydrolysis to minimize the risk of ether cleavage, ensuring a high-purity yield of the target 3-bromo-2-butoxy-5-methylbenzoic acid.
Fig 2. Step-by-step synthetic workflow for 3-bromo-2-butoxy-5-methylbenzoic acid.
Analytical Validation Protocols
To ensure trustworthiness and scientific integrity, the synthesized compound must be subjected to a self-validating analytical system. The following expected spectral data serve as benchmarks for purity and structural confirmation:
The two doublets at ~7.70 and ~7.50 ppm confirm the meta-relationship of the aromatic protons. The triplet at 4.05 ppm confirms the intact butoxy ether.
¹³C NMR (100 MHz, CDCl₃)
~12 distinct carbon signals including C=O (~170 ppm) and aliphatic carbons (13-75 ppm)
Confirms the complete C₁₂ skeleton.
LC-MS (ESI-)
m/z 285.0 [M-H]⁻ and 287.0[M-H]⁻ (1:1 ratio)
The 1:1 isotopic pattern is the definitive signature of a single bromine atom.
HPLC (UV at 254 nm)
Single sharp peak, >98% Area Under Curve (AUC)
Validates chemopurity and absence of unhydrolyzed ester or des-bromo impurities.
An In-depth Technical Guide to the Prospective In Vitro Biological Activities of 3-Bromo-2-butoxy-5-methylbenzoic Acid
An In-depth Technical Guide on the Prospective In Vitro Biological Activities of 3-Bromo-2-butoxy-5-methylbenzoic acid Abstract This technical guide outlines a comprehensive strategy for the in vitro evaluation of 3-Brom...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Prospective In Vitro Biological Activities of 3-Bromo-2-butoxy-5-methylbenzoic acid
Abstract
This technical guide outlines a comprehensive strategy for the in vitro evaluation of 3-Bromo-2-butoxy-5-methylbenzoic acid, a novel synthetic compound with potential therapeutic applications. While direct biological data for this specific molecule is not yet available, its structural features, particularly the substituted benzoic acid scaffold, suggest a range of possible biological activities. Benzoic acid and its derivatives have been extensively studied and are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a series of detailed experimental protocols and theoretical frameworks for the systematic investigation of these potential activities. The target audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction to 3-Bromo-2-butoxy-5-methylbenzoic Acid
3-Bromo-2-butoxy-5-methylbenzoic acid is an aromatic carboxylic acid.[4] Its structure consists of a benzene ring substituted with a bromine atom, a butoxy group, a methyl group, and a carboxylic acid group.[4] The presence and position of these functional groups are expected to significantly influence its physicochemical properties and biological activity. The lipophilic butoxy group may enhance membrane permeability, while the bromine atom and the carboxylic acid moiety can participate in various interactions with biological targets.[5][6]
Postulated Biological Activities Based on Structural Analogs
The biological activities of benzoic acid derivatives are well-documented, providing a rationale for investigating 3-Bromo-2-butoxy-5-methylbenzoic acid in several key therapeutic areas.
Anti-inflammatory Potential: Numerous brominated phenolic and benzoic acid compounds have demonstrated anti-inflammatory effects.[7][8] For instance, some derivatives inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] The mechanism often involves the inhibition of key signaling pathways such as NF-κB and MAPKs.[8][9]
Anticancer Properties: Benzoic acid scaffolds are present in various molecules with demonstrated anticancer potential.[1][10] These compounds can exert cytotoxic effects on cancer cell lines through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.[11][12] The specific substitutions on the benzene ring play a crucial role in determining the potency and selectivity of the anticancer activity.
Antimicrobial Activity: Benzoic acid and its esters are known for their antimicrobial properties and are used as preservatives.[2][6] The antimicrobial activity is influenced by the alkyl chain length of ester groups and other substitutions on the aromatic ring.[6] It is plausible that 3-Bromo-2-butoxy-5-methylbenzoic acid could exhibit inhibitory activity against a range of bacterial and fungal pathogens.[13][14]
Proposed In Vitro Experimental Workflows
To systematically evaluate the biological potential of 3-Bromo-2-butoxy-5-methylbenzoic acid, a tiered screening approach is recommended.
Tier 1: Primary Screening for Cytotoxicity and Antimicrobial Activity
The initial phase of testing will establish the compound's general cytotoxicity and broad-spectrum antimicrobial effects.
This assay will determine the compound's effect on the viability of both cancerous and non-cancerous cell lines.[15][16]
Experimental Protocol:
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) and a normal human cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) in appropriate media.
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare a stock solution of 3-Bromo-2-butoxy-5-methylbenzoic acid in a suitable solvent like DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for MTT-based cytotoxicity assay.
The broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.[13][14]
Experimental Protocol:
Microorganism Panel: Select a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).
Inoculum Preparation: Prepare a standardized inoculum of each microorganism in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Compound Dilution: Serially dilute 3-Bromo-2-butoxy-5-methylbenzoic acid in the broth in a 96-well plate.
Inoculation: Add the standardized inoculum to each well.
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Tier 2: Secondary Screening for Anti-inflammatory and Enzyme Inhibition Activity
If the compound shows low cytotoxicity in normal cells, further investigation into its specific biological activities is warranted.
This assay will measure the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.[7][17]
Experimental Protocol:
Cell Culture and Seeding: Culture and seed RAW 264.7 cells in a 96-well plate.
Pre-treatment: Pre-treat the cells with various concentrations of 3-Bromo-2-butoxy-5-methylbenzoic acid for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
Nitrite Measurement (Griess Assay): Collect the cell supernatant and mix it with Griess reagent.
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
Data Analysis: Determine the effect of the compound on NO production and calculate the IC50 value.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway.
Based on the activities of similar compounds, screening against cyclooxygenase (COX) enzymes is a logical step to explore the anti-inflammatory mechanism.
Experimental Protocol (Generic):
Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and their specific substrates.
Incubation: In a suitable buffer, incubate the enzyme with various concentrations of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
Detection: Use a suitable method (e.g., colorimetric, fluorometric) to measure the product formation over time.
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Data Interpretation and Future Directions
The results from these in vitro assays will provide a comprehensive profile of the biological activity of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Cytotoxicity: High IC50 values against normal cells and low IC50 values against cancer cells would suggest a favorable therapeutic window for potential anticancer applications.
Antimicrobial Activity: Low MIC values would indicate potent antimicrobial activity, warranting further investigation against a broader panel of pathogens, including resistant strains.
Anti-inflammatory Activity: Significant inhibition of NO production and low IC50 values in enzyme inhibition assays would support its potential as an anti-inflammatory agent.
Positive results in these initial screens would justify more advanced in vitro studies, such as mechanism of action studies (e.g., Western blotting for signaling pathway components, cell cycle analysis), and eventually, in vivo studies in animal models.
References
3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model - PubMed. (2019). Int Immunopharmacol, 67, 98-105.
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - Semantic Scholar.
3-Bromo-5-(ethoxymethyl)
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed. (1999). Biosci Biotechnol Biochem, 63(9), 1650-3.
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells | Request PDF - ResearchG
The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC.
Antimicrobial properties of phenolic acid alkyl esters - CABI Digital Library. (2022).
Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchG
Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review - LJMU Research Online.
WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google P
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal. (2024).
The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed. (2018).
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF - ResearchG
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-methoxybenzoic Acid - Benchchem.
Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, comput
Synthesis of Bromo Acid by Solvent and C
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (2026).
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - MDPI. (2021).
A Guide to the Crystal Structure Analysis of 3-Bromo-2-butoxy-5-methylbenzoic Acid: From Synthesis to Supramolecular Architecture
This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of 3-Bromo-2-butoxy-5-methylbenzoic acid. Tailored for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of 3-Bromo-2-butoxy-5-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) analysis, and the detailed examination of the resulting molecular and supramolecular structures. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical insight.
Introduction: The Significance of Crystalline Architecture
Synthesis and Crystallization: The Genesis of a Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Synthesis of 3-Bromo-2-butoxy-5-methylbenzoic Acid
A plausible synthetic route for 3-Bromo-2-butoxy-5-methylbenzoic acid can be devised from commercially available precursors, such as 3-bromo-2-hydroxy-5-methylbenzoic acid.[6] The synthesis would likely involve an etherification reaction to introduce the butoxy group.
Alkylation: The hydroxyl group of the starting material can be alkylated using 1-bromobutane in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture would be heated to facilitate the nucleophilic substitution.
Work-up and Purification: After the reaction is complete, an aqueous work-up would be performed to remove the base and other water-soluble impurities. The crude product would then be extracted with an organic solvent and purified using column chromatography or recrystallization to yield pure 3-Bromo-2-butoxy-5-methylbenzoic acid.
Crystallization: The Art of Molecular Ordering
Obtaining single crystals suitable for X-ray diffraction is often a critical and challenging step.[7] The goal is to encourage the molecules to slowly arrange themselves into a well-ordered, three-dimensional lattice.[3] Several techniques can be employed for the crystallization of small organic molecules.[7][8]
Common Crystallization Methods:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[8]
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble (an anti-solvent).[8] The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
For 3-Bromo-2-butoxy-5-methylbenzoic acid, a starting point would be to screen a variety of solvents and solvent/anti-solvent systems to find conditions that yield high-quality single crystals.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Blueprint
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[9][10][11] It relies on the principle that X-rays are diffracted by the electrons in a crystal, producing a unique diffraction pattern that can be used to reconstruct the crystal structure.[9]
Experimental Workflow for SC-XRD:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays.[9] The crystal is rotated, and the diffraction pattern is recorded on a detector.[12]
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This step also involves corrections for experimental factors.
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell.[13]
Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit with the experimental diffraction data.[13]
Analysis of the Crystal Structure of 3-Bromo-2-butoxy-5-methylbenzoic Acid
A comprehensive analysis of the crystal structure provides invaluable insights into the molecule's conformation and how it interacts with its neighbors in the solid state.
Molecular Geometry
The analysis would begin with an examination of the intramolecular geometry, including bond lengths, bond angles, and torsion angles. These parameters would be compared to standard values to identify any unusual features that might be indicative of steric strain or specific electronic effects.
Hypothetical Molecular Structure of 3-Bromo-2-butoxy-5-methylbenzoic Acid:
Caption: Molecular structure of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions.[14][15] A detailed analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.[16][17]
Expected Intermolecular Interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common motif in the crystal structures of carboxylic acids.[18]
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a carbonyl or ether group on a neighboring molecule.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.[14]
van der Waals Forces: These non-specific interactions, arising from temporary fluctuations in electron density, are present between all molecules and contribute significantly to the crystal packing, particularly through the flexible butoxy chain.
Visualization of Potential Intermolecular Interactions:
Caption: Potential intermolecular interactions in the crystal lattice.
Data Presentation
A standard crystallographic analysis would result in a comprehensive set of data, typically presented in tables for clarity.
Table 1: Hypothetical Crystallographic Data for 3-Bromo-2-butoxy-5-methylbenzoic acid
Parameter
Value
Chemical formula
C₁₃H₁₅BrO₃
Formula weight
303.16 g/mol
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
Hypothetical Value
b (Å)
Hypothetical Value
c (Å)
Hypothetical Value
β (°)
Hypothetical Value
Volume (ų)
Hypothetical Value
Z
4
Calculated density (g/cm³)
Hypothetical Value
Absorption coefficient (mm⁻¹)
Hypothetical Value
F(000)
Hypothetical Value
Crystal size (mm³)
Hypothetical Value
Temperature (K)
100(2)
Radiation
Mo Kα (λ = 0.71073 Å)
Reflections collected
Hypothetical Value
Independent reflections
Hypothetical Value
R_int
Hypothetical Value
Final R indices [I > 2σ(I)]
R₁ = Hypothetical Value
wR₂ (all data)
Hypothetical Value
Conclusion
The crystal structure analysis of a molecule like 3-Bromo-2-butoxy-5-methylbenzoic acid is a multi-faceted process that provides profound insights into its solid-state behavior. From the rational design of its synthesis and the meticulous art of crystallization to the powerful technique of single-crystal X-ray diffraction and the detailed interpretation of its three-dimensional architecture, each step contributes to a holistic understanding of the compound. This knowledge is not merely academic; it is a cornerstone of modern drug development and materials science, enabling the rational design of materials with optimized properties. The principles and methodologies outlined in this guide provide a robust framework for researchers to approach the crystal structure analysis of novel compounds with confidence and scientific rigor.
References
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019).
Chemical crystallization | SPT Labtech. (n.d.).
The Importance of Crystal Structure Prediction for Developing Drug Molecules. (2023). Acta Cryst., A79, a117.
Single Crystal X-Ray Diffraction of Materials. (2021).
Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals.
Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
The Role of Crystallography in Drug Development. (n.d.). Journal of Analytical & Bioanalytical Techniques.
toxicity and safety data sheet (SDS) for 3-Bromo-2-butoxy-5-methylbenzoic acid
An In-depth Technical Guide on the Toxicity and Safety of 3-Bromo-2-butoxy-5-methylbenzoic Acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the inferred...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Toxicity and Safety of 3-Bromo-2-butoxy-5-methylbenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the inferred toxicological and safety profile of 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS No. 1381393-27-7). Due to the limited availability of specific safety data for this compound, this document synthesizes information from structurally analogous brominated benzoic acid derivatives to provide a robust framework for risk assessment and safe handling. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or similar chemical entities. The information herein is designed to support the establishment of safe laboratory practices and to provide a basis for informed decision-making in experimental design and execution.
Introduction and Compound Profile
This guide will rely on data from the following structurally related compounds to build a safety profile for 3-Bromo-2-butoxy-5-methylbenzoic acid:
3-bromo-5-methylbenzoic acid
5-Bromo-2-methylbenzoic acid
2-Amino-3-bromo-5-methylbenzoic Acid
3-Bromobenzoic acid
3-bromo-2-hydroxy-5-methoxybenzoic acid
2-Bromo-5-methoxybenzoic acid
2-Bromo-6-methylbenzoic acid
3-Bromo-2-ethyl-5-methylbenzoic acid
3-Bromo-2-hydroxy-5-methylbenzoic acid
Physicochemical Properties (Predicted)
Property
Value
Source
Molecular Formula
C₁₂H₁₅BrO₂
PubChem
Molecular Weight
271.15 g/mol
PubChem
Appearance
Solid (predicted)
Inferred
Melting Point
Not available
Boiling Point
Not available
Solubility
Insoluble in water (predicted). Soluble in organic solvents like ethanol and chloroform (inferred).[1]
Inferred
Hazard Identification and GHS Classification (Inferred)
Based on the hazard classifications of structurally similar compounds, 3-Bromo-2-butoxy-5-methylbenzoic acid is likely to be classified under the Globally Harmonized System (GHS) as follows:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 3 or 4
H301: Toxic if swallowed or H302: Harmful if swallowed.[2]
Caption: Inferred GHS Pictograms for 3-Bromo-2-butoxy-5-methylbenzoic acid.
Toxicological Profile (Inferred)
The toxicological properties of 3-Bromo-2-butoxy-5-methylbenzoic acid have not been fully investigated. The following profile is based on data from structurally similar compounds.
Acute Oral Toxicity: Many brominated benzoic acid derivatives are classified as harmful or toxic if swallowed.[2] Ingestion may lead to gastrointestinal irritation, nausea, and other systemic effects.[6]
Dermal Toxicity: While specific data is lacking, skin contact may be harmful.
Inhalation Toxicity: Inhalation of dust or aerosols may be harmful and is likely to cause respiratory irritation.[6]
Skin Irritation: Direct contact with the skin is likely to cause irritation.[3][4][5][6][7]
Eye Irritation: The compound is expected to cause serious eye irritation.[3][4][5][6][8]
Sensitization: There is no data available to suggest that the compound is a skin or respiratory sensitizer.
Germ Cell Mutagenicity: No data is available.
Carcinogenicity: There is no data available to classify this compound as a carcinogen.
Reproductive Toxicity: No data is available.
Specific Target Organ Toxicity (STOT): Single exposure may cause respiratory system irritation.[3][4][5][6] Repeated exposure data is not available.
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended, based on protocols for similar compounds:
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] If skin irritation persists, seek medical attention.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[4]
Safe Handling and Storage
Engineering Controls
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust generation.
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (NIOSH/MSHA or European Standard EN166 approved).[9]
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling Procedures
Avoid contact with skin, eyes, and clothing.
Avoid breathing dust.
Wash hands thoroughly after handling.
Do not eat, drink, or smoke in the laboratory.
Storage Conditions
Keep containers tightly closed in a dry, cool, and well-ventilated place.
Store away from incompatible materials such as strong oxidizing agents.[3]
Safe Handling Workflow
Caption: A generalized workflow for the safe handling of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Accidental Release and Disposal
Accidental Release Measures
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance. Ensure adequate ventilation.
Environmental Precautions: Prevent the product from entering drains or waterways.
Methods for Cleaning Up: For small spills of solid material, carefully sweep or scoop up and place into a suitable container for disposal.[3] Avoid generating dust. For larger spills, contain the material and follow institutional guidelines for hazardous material cleanup.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations.
Do not allow the material to enter drains or sewers.
Contaminated packaging should be treated as the product itself.
Conclusion
While specific toxicity and safety data for 3-Bromo-2-butoxy-5-methylbenzoic acid are currently unavailable, a review of structurally similar compounds provides a strong basis for inferring its potential hazards. It is prudent to treat this compound as potentially toxic if swallowed, a skin and eye irritant, and a respiratory irritant. Strict adherence to the safe handling procedures, engineering controls, and personal protective equipment recommendations outlined in this guide is essential to minimize the risk of exposure. As with any new or poorly characterized chemical, researchers should exercise caution and handle the substance with the respect it deserves until more definitive data becomes available.
References
PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]
NextSDS. (n.d.). 3-bromo-2-hydroxy-5-methoxybenzoic acid — Chemical Substance Information. Retrieved from [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-2-ethyl-5-methylbenzoic acid. Retrieved from [Link]
Appchem. (n.d.). 3-Bromo-2-hydroxy-5-methylbenzoic acid. Retrieved from [Link]
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
thermodynamic stability of 3-Bromo-2-butoxy-5-methylbenzoic acid in solution
An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-butoxy-5-methylbenzoic Acid in Solution Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a cornersto...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-butoxy-5-methylbenzoic Acid in Solution
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) in solution is a cornerstone of successful drug development, directly influencing its efficacy, safety, and shelf-life.[1] This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Bromo-2-butoxy-5-methylbenzoic acid, a molecule with a complex substitution pattern that presents unique stability challenges. We will dissect the molecule's structural features, outline rigorous experimental protocols for forced degradation and thermodynamic parameter determination, and provide a rationale for the analytical methodologies employed. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for complex small molecules.
Introduction: The Critical Role of Solution Stability
In pharmaceutical development, understanding a compound's stability is not merely a regulatory hurdle but a fundamental necessity for ensuring patient safety and therapeutic efficacy.[2] An unstable compound can degrade into impurities that may be less effective, inactive, or even toxic.[3][4] Forced degradation studies, or stress testing, are an indispensable tool, providing critical insights into potential degradation pathways and the intrinsic stability of a molecule.[2][5][6] These studies are foundational for developing and validating stability-indicating analytical methods, which are required to accurately quantify the API and its degradation products over time.[7][8]
This guide focuses on 3-Bromo-2-butoxy-5-methylbenzoic acid, a molecule whose stability is governed by a delicate interplay of electronic and steric effects. By systematically evaluating its behavior under various stress conditions, we can establish a comprehensive stability profile, informing crucial decisions in formulation, packaging, and storage.[3]
Molecular Structure Analysis: Predicting Stability from First Principles
The structure of 3-Bromo-2-butoxy-5-methylbenzoic acid suggests several key areas of potential instability. A thorough analysis of its constituent parts allows us to form hypotheses that will be tested experimentally.
The Benzoic Acid Core: Aromatic carboxylic acids are generally more acidic than their aliphatic counterparts due to resonance stabilization of the carboxylate anion.[9] However, the carboxyl group's resonance with the phenyl ring can be disrupted by bulky ortho substituents, a phenomenon known as the "ortho effect."[10][11][12]
Ortho-Butoxy Group: The large butoxy group at the C2 position, ortho to the carboxylic acid, is expected to exert significant steric hindrance. This will likely force the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance.[11][12] This disruption of conjugation typically increases the acidity of the benzoic acid.[11][13] The alkoxy group is also an activating, ortho-para directing group due to resonance, which can influence the electronic properties of the ring.[14][15]
Meta-Bromo Group: Halogens exert a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and increases acidity.[13][16] The bromine atom at the C3 position is meta to the carboxyl group, so its inductive effect will be a primary contributor to the overall electronic character.
Para-Methyl Group: The methyl group at the C5 position is a weak electron-donating group through induction, which can slightly destabilize the carboxylate anion.[17]
The combination of a bulky ortho-alkoxy group and an electron-withdrawing meta-bromo group creates a complex electronic and steric environment. The steric clash is a primary point of interest, as it can create a kinetically and thermodynamically labile point in the molecule, potentially influencing its susceptibility to hydrolysis or other degradation pathways.
Caption: Key structural features and potential intramolecular interactions of the target molecule.
Experimental Design for Stability Assessment
A robust stability assessment involves a multi-pronged approach, combining forced degradation studies with precise analytical quantitation and direct measurement of thermodynamic parameters.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[3][6] These studies are essential for demonstrating the specificity of the analytical methods developed.[4] A typical degradation target of 5-20% is considered sufficient to prove the stability-indicating nature of an assay.[5]
To assess stability in acidic environments, mimicking gastric conditions.
Base Hydrolysis
0.1 M NaOH
60 °C
2, 4, 8 hours
To assess stability in alkaline environments. Ester or amide hydrolysis is common.
Neutral Hydrolysis
Purified Water
60 °C
72 hours
To evaluate the intrinsic stability of the molecule in an aqueous medium.
Oxidation
3% H₂O₂
Room Temperature
24 hours
To identify susceptibility to oxidative degradation.
Photostability
ICH Q1B Option 2
Room Temperature
Per ICH Q1B
To assess degradation upon exposure to light, critical for packaging decisions.[1]
| Thermal | 80 °C (Dry Heat) | 72 hours | To evaluate the solid-state stability at elevated temperatures. |
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[7][8] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[18][19][20]
Protocol: HPLC Method Development
Column Selection: Initiate with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), which is versatile for a wide range of small molecules.[7]
Mobile Phase Screening: A gradient reversed-phase method is typically required to separate the API from its more polar degradation products.[20]
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile or Methanol
Gradient Optimization: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) and analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the UV spectra of the API and degradation products. Select a wavelength that provides an adequate response for all peaks of interest.
Method Validation (Specificity): The ultimate test of a stability-indicating method is its specificity. This is confirmed by analyzing the forced degradation samples. The method must demonstrate that the API peak is free from any co-eluting degradation products. Peak purity analysis using a PDA detector is essential.
Table 2: Representative HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 20 min, hold 5 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm (or optimal wavelength)
| Injection Volume | 10 µL |
Caption: Overall experimental workflow for assessing thermodynamic stability in solution.
Direct Measurement of Thermodynamic Parameters
While forced degradation provides crucial kinetic information, direct measurement of thermodynamic parameters offers a deeper understanding of the energetics of solvation and stability.[21]
Temperature-Dependent Solubility Studies
Solubility is a key thermodynamic property that is intrinsically linked to stability.[1][22] By measuring the equilibrium solubility of 3-Bromo-2-butoxy-5-methylbenzoic acid at various temperatures, we can calculate the enthalpy (ΔH) and entropy (ΔS) of dissolution using the van 't Hoff equation. This provides insight into whether the dissolution process is enthalpy- or entropy-driven.
Protocol: Equilibrium Solubility Measurement
Sample Preparation: Add an excess of the solid compound to a series of vials containing the desired solvent (e.g., buffered solutions at different pH values, water, ethanol-water mixtures).[21]
Equilibration: Agitate the vials in a temperature-controlled shaker bath for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.
Sampling: At each temperature point (e.g., 25, 37, 50 °C), carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is often done using a syringe filter.
Quantification: Dilute the sample and determine the concentration of the dissolved compound using the validated HPLC method.
Data Analysis: Plot the natural logarithm of the solubility (ln S) against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔH/R, and the intercept is ΔS/R, where R is the gas constant.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event or reaction in solution.[23][24] While often used for binding studies, it can be adapted to study the thermodynamics of solvation and stability. For example, ITC can be used to measure the enthalpy of solution directly, providing a more accurate value than that derived from solubility studies.
Table 3: Hypothetical Thermodynamic Data from Solubility Studies
Note: Data are hypothetical and for illustrative purposes only.
Data Interpretation and Conclusion
The collective data from forced degradation, solubility, and calorimetric studies will form a comprehensive stability profile. The primary degradation pathways will be identified—for instance, is the molecule more susceptible to acid-catalyzed hydrolysis or oxidation? The stability-indicating HPLC method provides the means to quantify the rate of degradation under various conditions, allowing for the establishment of a retest period or shelf-life.[3]
The thermodynamic data provide a deeper, mechanistic understanding. For example, a positive enthalpy of solution indicates that energy is required to break the crystal lattice, while a positive entropy of solution reflects the increased disorder as the molecule dissolves.[21] The solvent has a profound effect on stability; polar solvents can stabilize charged intermediates that may form during degradation, thereby accelerating the reaction rate.[25][26]
By integrating these kinetic and thermodynamic insights, drug development professionals can make informed decisions to mitigate stability risks. This may involve selecting an appropriate pH for a liquid formulation, choosing protective packaging to shield the drug from light, or defining specific storage temperature conditions to ensure the product remains safe and effective throughout its lifecycle.
References
Alsante, K. M., et al. (2014).
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
Ortho effect in Substituted Benzene - A to Z Chemistry. (n.d.). WordPress.com. Retrieved from [Link]
Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]
Exner, O., & Fiedler, P. (1980). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1845-1849.
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved from [Link]
Acidity of o-halobenzoic acids. (2015, December 7). Chemistry Stack Exchange. Retrieved from [Link]
PB4 v2: Isothermal Titration Calorimetry as a tool for determining thermodynamic parameters of chemical reactions. (2015, July 22). Retrieved from [Link]
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved from [Link]
Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
Does unsubstituted benzoic acid not show resonance due to steric effects?. (2013, December 11). Chemistry Stack Exchange. Retrieved from [Link]
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
Perlovich, G. L., & Raevsky, O. A. (2008). Extent and mechanism of solvation and partitioning of isomers of substituted benzoic acids: a thermodynamic study in the solid state and in solution. Journal of Pharmacy and Pharmacology, 60(9), 1159-1167.
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
Mishima, M., et al. (1991). Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and basicities of their methyl esters. Journal of the American Chemical Society, 113(5), 1691-1696.
Banwat, S. (2019, July 9). Understanding Aromatic Carboxylic Acids. Scribd. Retrieved from [Link]
Explain why alkoxy group is ortho para directing and activates the aromatic ring towards electrophilic substitution. (2024, February 12). Brainly.in. Retrieved from [Link]
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]
Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10.
Velázquez-Campoy, A., & Freire, E. (2005). Isothermal titration calorimetry.
Gagniere, E., et al. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design, 16(4), 2171-2180.
Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
Li, M. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview.
Dong, M. W. (2021, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Al-Niemi, M. M. H., & Azzouz, A. S. P. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.
Solvent Effects: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]
Demirel, G., & Koster, K. L. (2016). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Physical Chemistry B, 120(31), 7481-7493.
D'Andola, M., et al. (2025). Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. ChemistrySelect, 90, e202500474.
Kohnstam, G., & Williams, D. L. H. (1967). Directive and activating effects of alkoxy and aryloxy groups in aromatic and aliphatic reactions. Chemical Reviews, 67(6), 629-657.
Ghidini, A., et al. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen.
Wozniak, K., et al. (2016). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. CrystEngComm, 18(3), 438-449.
Markl, D. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing. Pharmaceutical Technology.
Compound Solubility, Dissolution, and Stability Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
The Synthetic Chemist's Compass: Navigating Organic Synthesis with 3-Bromo-2-butoxy-5-methylbenzoic Acid
Foreword: Unveiling a Versatile Scaffold In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the elegant and efficient construction of complex molecular architectures. 3-Br...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Unveiling a Versatile Scaffold
In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the elegant and efficient construction of complex molecular architectures. 3-Bromo-2-butoxy-5-methylbenzoic acid emerges as a highly versatile, yet underexplored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique trifecta of functional groups—a reactive aryl bromide, a sterically influential butoxy group, and a modifiable carboxylic acid—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that empower researchers to harness its full potential.
I. Molecular Portrait: Understanding the Inherent Reactivity
The reactivity of 3-Bromo-2-butoxy-5-methylbenzoic acid is dictated by the interplay of its three key functional moieties. Understanding their individual and collective characteristics is fundamental to designing successful synthetic strategies.
Functional Group
Key Characteristics & Reactivity
Potential Transformations
Aryl Bromide
- Excellent leaving group in transition metal-catalyzed cross-coupling reactions.- Susceptible to nucleophilic aromatic substitution under forcing conditions.
- Suzuki-Miyaura C-C bond formation.- Buchwald-Hartwig C-N bond formation.- Heck and Sonogashira C-C bond formation.- Cyanation, amination, and etherification.
Butoxy Group
- Electron-donating group, influencing the electronic properties of the aromatic ring.- Exerts significant steric hindrance at the ortho position, potentially directing regioselectivity.
- Can influence the rate and outcome of reactions on the aromatic ring.- Generally stable under many reaction conditions.
Carboxylic Acid
- Acidic proton allows for salt formation and modification of solubility.- Can be converted to a variety of other functional groups.
- Formation of esters, amides, and acid chlorides.- Reduction to an alcohol or aldehyde.
Methyl Group
- Weakly electron-donating.- Can be a site for radical halogenation under specific conditions.
- Generally serves as a stable substituent to fine-tune electronic and steric properties.
The following diagram illustrates the key reactive sites on the 3-Bromo-2-butoxy-5-methylbenzoic acid scaffold.
Caption: Key reactive sites on 3-Bromo-2-butoxy-5-methylbenzoic acid.
II. The Art of Carbon-Carbon Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[1][2] 3-Bromo-2-butoxy-5-methylbenzoic acid is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-Bromo-2-butoxy-5-methylbenzoic acid, the boronic acid, the palladium catalyst, and the base.
Solvent Addition: Add the degassed solvent system to the flask.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For sterically hindered substrates, ligands such as SPhos or XPhos may be beneficial.
Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[1] The choice of base can significantly impact the reaction rate and yield.
Solvent: A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
III. Forging Carbon-Nitrogen Bonds: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This methodology allows for the introduction of a diverse range of primary and secondary amines at the 3-position of the benzoic acid scaffold.
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
Solvent (e.g., Toluene, Dioxane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Catalyst Formation (if necessary): In a glovebox or under an inert atmosphere, pre-form the active palladium catalyst by mixing the palladium precatalyst and the ligand in the reaction solvent.
Reaction Setup: In a separate flame-dried Schlenk flask, combine 3-Bromo-2-butoxy-5-methylbenzoic acid, the amine, and the base.
Catalyst Addition: Add the pre-formed catalyst solution or the palladium precatalyst and ligand directly to the reaction flask.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness Through Self-Validation:
Ligand Screening: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand.[5] It is often necessary to screen a variety of ligands to identify the optimal conditions for a particular substrate combination.
Base Sensitivity: The choice of base is critical, as some substrates may be sensitive to strongly basic conditions.[6]
Caption: Workflow for Buchwald-Hartwig amination.
IV. Leveraging the Carboxylic Acid Moiety: A Gateway to Diverse Functionality
The carboxylic acid group of 3-Bromo-2-butoxy-5-methylbenzoic acid provides a versatile handle for further synthetic manipulations, enabling the creation of a wide array of derivatives.
Protocol: Amide Bond Formation via Acyl Chloride
This two-step protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine to form an amide.
Step 1: Acyl Chloride Formation
Materials:
3-Bromo-2-butoxy-5-methylbenzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-5 equivalents)
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-Bromo-2-butoxy-5-methylbenzoic acid in the anhydrous solvent.
Reagent Addition: Add catalytic DMF followed by the slow, dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.
Isolation: Remove the excess reagent and solvent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step 2: Amide Formation
Materials:
Crude 3-Bromo-2-butoxy-5-methylbenzoyl chloride
Primary or secondary amine (1.1 - 1.5 equivalents)
Base (e.g., Triethylamine, Pyridine) (2-3 equivalents)
Anhydrous solvent (e.g., Dichloromethane, THF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
Acyl Chloride Addition: Cool the solution to 0 °C and add a solution of the crude acyl chloride in the anhydrous solvent dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction with water and extract with an organic solvent.
Purification: Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
V. Future Directions and Emerging Applications
The synthetic utility of 3-Bromo-2-butoxy-5-methylbenzoic acid extends far beyond the protocols detailed here. Its application in the synthesis of polysubstituted aromatic compounds makes it a valuable precursor for the development of novel pharmaceuticals and functional materials.[7][8][9][10] For instance, the core scaffold can be incorporated into molecules targeting a variety of biological targets. Furthermore, the bromo-alkoxy-benzoic acid motif is a common feature in the design of advanced materials with tailored electronic and photophysical properties.
VI. References
Vertex AI Search. Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.
Beilstein Journal of Organic Chemistry. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence - PMC. [Link]
Google Patents. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates.
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
Beilstein Journals. New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]
ACS Publications. Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design | Journal of Medicinal Chemistry. [Link]
PubMed. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. [Link]
PMC. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]
Application Notes and Protocols for the Preparation of 3-Bromo-2-butoxy-5-methylbenzoic Acid Stock Solutions
Introduction 3-Bromo-2-butoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry, and materials science as a versatile building block for the synthesis of mo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Bromo-2-butoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry, and materials science as a versatile building block for the synthesis of more complex molecules. Accurate and consistent preparation of stock solutions is a critical first step for any downstream application, ensuring the reliability and reproducibility of experimental results. This document provides a detailed guide for the safe handling and preparation of stock solutions of 3-Bromo-2-butoxy-5-methylbenzoic acid, drawing upon best practices and data from structurally related compounds due to the limited publicly available information on this specific molecule.
Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] Likely has low water solubility.[1]
Inferred from structurally similar compounds[2][3]
Safety and Handling Precautions
Substituted benzoic acids, particularly halogenated ones, may cause irritation and can be harmful if not handled properly. The following safety precautions are recommended based on safety data sheets for similar compounds.[1][4][5]
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[1][4]
Handling: Avoid creating dust when handling the solid material.[1] Do not get in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[4]
First Aid:
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][6]
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5][6]
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][6]
If swallowed: Rinse mouth and immediately call a poison center or doctor.[4][5]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological and chemical assays.
Materials
3-Bromo-2-butoxy-5-methylbenzoic acid (solid)
Anhydrous dimethyl sulfoxide (DMSO)
1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials
Analytical balance
Spatula
Vortex mixer
Pipettors and appropriate sterile pipette tips
Equipment
Chemical fume hood
Personal protective equipment (lab coat, gloves, safety glasses)
Step-by-Step Procedure
Calculate the required mass:
First, determine the molecular weight of 3-Bromo-2-butoxy-5-methylbenzoic acid (C₁₂H₁₅BrO₂).
C: 12.01 g/mol * 12 = 144.12 g/mol
H: 1.008 g/mol * 15 = 15.12 g/mol
Br: 79.90 g/mol * 1 = 79.90 g/mol
O: 16.00 g/mol * 2 = 32.00 g/mol
Total Molecular Weight = 271.14 g/mol
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
Add the calculated volume of DMSO to the tube containing the compound.
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
Storage:
Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container (amber vial or a tube wrapped in foil). For short-term storage (a few days), 4°C may be acceptable, but long-term stability at this temperature should be verified.
Stock Solution Preparation Workflow
Caption: Step-by-step workflow for preparing a stock solution.
Considerations for Other Solvents
While DMSO is a common choice for creating highly concentrated stock solutions for in vitro studies, other solvents may be more appropriate depending on the downstream application.
Solvent
Considerations
Ethanol/Methanol
May be suitable for some applications, but the solubility might be lower than in DMSO.[2] These solvents are more volatile and may be preferred if the solvent needs to be evaporated.
Aqueous Buffers
Due to the predicted low water solubility, direct dissolution in aqueous buffers is likely to be challenging.[1] A common practice is to dilute the concentrated DMSO stock solution into the aqueous buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Quality Control
For applications requiring high precision, it is advisable to confirm the concentration of the stock solution. This can be achieved through methods such as UV-Vis spectroscopy by determining the molar absorptivity at a specific wavelength or by using High-Performance Liquid Chromatography (HPLC) with a standard curve.
Application Note: Catalytic Cross-Coupling Strategies for 3-Bromo-2-butoxy-5-methylbenzoic Acid in Drug Discovery
Introduction & Substrate Profiling In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 3...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Substrate Profiling
In modern drug discovery and medicinal chemistry, highly functionalized aromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) is a prime example of such a versatile, yet challenging, intermediate[1],[2].
Structurally, this compound features a 1,2,3,5-tetrasubstitution pattern:
C1 - Carboxylic Acid: Provides a vector for amide coupling or salt formation but poses a challenge for base-mediated catalytic cycles[3].
C2 - Butoxy Group: An electron-donating (+M) and sterically demanding ether linkage positioned ortho to the reactive halide.
C3 - Bromine: The primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
C5 - Methyl Group: A weakly electron-donating group that contributes to the overall electron-rich nature of the ring.
This guide provides a comprehensive, self-validating framework for executing high-yielding cross-coupling reactions with this specific substrate, detailing the causality behind catalyst selection, base optimization, and workflow design.
Mechanistic Insights & Reaction Design
Successful cross-coupling of 3-Bromo-2-butoxy-5-methylbenzoic acid requires overcoming three distinct physicochemical hurdles. Do not treat this substrate as a standard aryl bromide; its specific functional groups dictate the mechanistic pathway.
Overcoming Steric Hindrance (The ortho-Butoxy Effect)
The C3-Br bond is flanked by a bulky, flexible butoxy chain. During the oxidative addition step, the steric bulk prevents standard, low-profile catalysts (like
Pd(PPh3)4
) from effectively inserting into the C-Br bond. Furthermore, the oxygen atom of the butoxy group can weakly coordinate to the palladium center, potentially trapping the catalyst in an inactive palladacycle.
The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). The spatial volume of XPhos forces the palladium center to remain mono-ligated (
L1Pd0
), creating a highly reactive, coordinatively unsaturated species that rapidly undergoes oxidative addition despite the ortho-butoxy group ().
Managing the Free Carboxylic Acid
Unprotected carboxylic acids are notoriously problematic in cross-coupling because they consume the basic reagents required for the transmetalation step[4],[3]. If an organic base (like
Et3N
) or a weak inorganic base is used in a non-polar solvent, the resulting carboxylate salt will precipitate, sequestering the starting material.
The Solution: A biphasic solvent system (e.g., 1,4-Dioxane/
H2O
) combined with a strong, water-soluble inorganic base (e.g.,
K3PO4
). A minimum of 3.0 equivalents of base is mandatory: one equivalent to deprotonate the carboxylic acid (ensuring solubility in the aqueous phase), and two equivalents to form the reactive boronate complex required for transmetalation[5].
Electronic Considerations
The combined electron-donating effects of the butoxy and methyl groups increase the electron density of the aromatic ring. Electron-rich aryl bromides undergo oxidative addition more slowly than electron-deficient ones. Utilizing a pre-formed palladacycle precatalyst, such as XPhos Pd G3 , ensures rapid, quantitative generation of the active
Pd0
species without requiring elevated temperatures that might degrade the boronic acid.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yields for the Suzuki-Miyaura coupling of 3-Bromo-2-butoxy-5-methylbenzoic acid with a standard arylboronic acid.
Entry
Precatalyst / Catalyst
Ligand
Base (Equiv)
Solvent System
Temp
Yield (%)
Causality / Observation
1
Pd(PPh3)4
(5 mol%)
None
Na2CO3
(3.0)
Toluene/
H2O
90 °C
12%
Poor oxidative addition due to steric bulk of the ortho-butoxy group.
2
Pd(dppf)Cl2
(5 mol%)
None
K2CO3
(3.0)
Dioxane/
H2O
90 °C
38%
Bidentate ligand improves stability, but lacks sufficient electron density.
3
Pd(OAc)2
(2 mol%)
SPhos (4 mol%)
K3PO4
(3.0)
Dioxane/
H2O
80 °C
85%
Bulky, electron-rich SPhos overcomes steric hindrance and accelerates cycle.
4
XPhos Pd G3 (2 mol%)
None
K3PO4
(3.0)
Dioxane/
H2O
80 °C
96%
Pre-formed active
Pd0
ensures rapid initiation; optimal for hindered substrates.
5
XPhos Pd G3 (2 mol%)
None
Et3N
(3.0)
DMF
100 °C
<5%
Organic base insufficient for free acid; carboxylate fails to transmetalate.
Reaction Workflows & Catalytic Cycle
Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for sterically hindered bromoarenes.
Caption: Self-validating experimental workflow for the cross-coupling of free benzoic acids.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Tolerating the Free Acid)
This protocol utilizes a biphasic system to accommodate the free carboxylic acid while driving the coupling at the sterically hindered C3 position[6],[3].
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-butoxy-5-methylbenzoic acid, the arylboronic acid, and
K3PO4
.
Degassing (Critical IPC): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen (
N2
). Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, permanently deactivating the catalyst.
Catalyst Addition: Briefly open the flask under a positive flow of
N2
and add the XPhos Pd G3 precatalyst.
Solvent Addition: Inject 8.0 mL of sparged 1,4-Dioxane and 2.0 mL of sparged deionized water via syringe.
Heating & Monitoring: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS. Full conversion is typically achieved within 4–6 hours.
Quenching & Workup (Self-Validating Step): Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water. Crucial: Slowly add 1M HCl dropwise until the aqueous layer reaches pH 3–4 . Causality: Failure to acidify will leave the product as a water-soluble potassium carboxylate, resulting in zero recovery in the organic phase.
Extraction & Purification: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via reverse-phase column chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
Attempting a direct Buchwald-Hartwig amination on 3-Bromo-2-butoxy-5-methylbenzoic acid is a classic pitfall. The free carboxylic acid will immediately protonate the strong alkoxide bases (e.g.,
NaOtBu
) required for the catalytic cycle, halting the reaction. Therefore, esterification is an absolute prerequisite .
Step 1: Esterification
Dissolve 1.0 mmol of the acid in 5 mL of DMF. Add
K2CO3
(2.0 mmol) and Iodomethane (1.5 mmol).
Stir at room temperature for 4 hours.
Quench with water, extract with EtOAc, wash with
LiCl
solution (to remove DMF), dry, and concentrate to yield methyl 3-bromo-2-butoxy-5-methylbenzoate.
Step 2: Amination
Setup: In a glovebox or under strict
N2
atmosphere, charge a vial with the methyl ester (1.0 mmol), the desired amine (1.2 mmol),
Pd2(dba)3
(2 mol%), RuPhos (4 mol%), and
Cs2CO3
(2.0 mmol).
Solvent: Add 10 mL of anhydrous, degassed Toluene.
Execution: Seal the vial and heat at 100 °C for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify via standard silica gel chromatography.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. URL:[Link]
RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Publishing, 2016. URL:[Link]
Introduction to 3-Bromo-2-butoxy-5-methylbenzoic Acid: A Versatile Scaffold
An In-Depth Technical Guide to the Applications of 3-Bromo-2-butoxy-5-methylbenzoic Acid in Drug Discovery This guide provides a comprehensive overview of the potential applications of 3-Bromo-2-butoxy-5-methylbenzoic ac...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Applications of 3-Bromo-2-butoxy-5-methylbenzoic Acid in Drug Discovery
This guide provides a comprehensive overview of the potential applications of 3-Bromo-2-butoxy-5-methylbenzoic acid as a versatile building block in modern drug discovery. While direct literature on the biological activity of this specific molecule is limited, its structural motifs—a substituted bromobenzoic acid—are prevalent in a wide array of medicinally active compounds. This document will, therefore, focus on the compound's potential utility as a chemical scaffold and key intermediate, drawing parallels from structurally related molecules and outlining detailed protocols for its application in synthetic medicinal chemistry.
3-Bromo-2-butoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid with the chemical formula C₁₂H₁₅BrO₃.[1] Its structure is characterized by a benzoic acid core, a bromine atom, a butoxy group, and a methyl group. These features make it a valuable intermediate for several reasons:
The carboxylic acid group is a versatile handle for forming amide bonds, which are fundamental linkages in many drug molecules, or for esterification.[2]
The bromine atom is an excellent participant in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of molecular fragments to build complexity.[2]
The butoxy and methyl groups provide steric and electronic influence, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
These characteristics position 3-Bromo-2-butoxy-5-methylbenzoic acid as a promising starting material for the synthesis of novel therapeutic agents across various disease areas.
Potential Therapeutic Applications and Synthetic Strategies
Based on the applications of structurally similar bromo-benzoic acids, we can extrapolate the potential of 3-Bromo-2-butoxy-5-methylbenzoic acid in the following areas:
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a core aromatic structure derivatized to interact with the ATP-binding pocket of the target kinase. The bromobenzoic acid scaffold is ideal for building such molecules. For example, derivatives of bromo-N-phenylbenzamides have been shown to inhibit Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[2]
This protocol outlines the synthesis of an N-aryl amide derivative from 3-Bromo-2-butoxy-5-methylbenzoic acid, a common step in the development of kinase inhibitors.
Objective: To synthesize N-(3-chloro-4-fluorophenyl)-3-bromo-2-butoxy-5-methylbenzamide.
To a solution of 3-Bromo-2-butoxy-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add 3-chloro-4-fluoroaniline (1.1 eq).
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired N-aryl amide.
Data Presentation:
Parameter
Value
Molecular Formula
C₁₈H₁₈BrClFNO₂
Molecular Weight
429.70 g/mol
Expected Yield
70-85%
Physical Appearance
White to off-white solid
Visualization of Synthetic Workflow:
Caption: Workflow for N-Aryl Amide Synthesis.
Development of SGLT2 Inhibitors
Substituted bromo-benzoic acids are key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. For instance, 5-Bromo-2-methylbenzoic acid is a precursor to canagliflozin.[3] The bromo-substituent in these intermediates is typically transformed via a cross-coupling reaction to install a C-aryl glucoside moiety.
This protocol describes a representative Suzuki coupling reaction to introduce a boronic acid derivative at the bromine position, a key step in forming a precursor for an SGLT2 inhibitor.
Objective: To synthesize a biaryl compound from the methyl ester of 3-Bromo-2-butoxy-5-methylbenzoic acid and a suitable boronic acid.
Materials:
Methyl 3-bromo-2-butoxy-5-methylbenzoate (requires prior esterification of the starting acid)
In a reaction vessel, combine Methyl 3-bromo-2-butoxy-5-methylbenzoate (1.0 eq), 4-ethoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
Add a 3:1 mixture of 1,4-dioxane and water.
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.
Heat the reaction to 80-90°C and stir for 8-12 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.
Cool the reaction to room temperature and dilute with toluene.
Filter the mixture through a pad of Celite®, washing the pad with additional toluene.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by silica gel chromatography to obtain the desired biaryl product.
Visualization of the Core Reaction:
Caption: Suzuki Cross-Coupling Reaction Scheme.
In Vitro Evaluation of Synthesized Compounds
Once novel compounds are synthesized using 3-Bromo-2-butoxy-5-methylbenzoic acid as a scaffold, their biological activity must be assessed. The following are representative protocols for initial in vitro screening.
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. This method is suitable for screening compounds synthesized in Protocol 1.
Materials:
Recombinant target kinase (e.g., FGFR1)
Kinase-specific substrate and ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Synthesized inhibitor compounds (dissolved in DMSO)
384-well white assay plates
Plate reader capable of measuring luminescence
Procedure:
Prepare a serial dilution of the test compounds in a suitable buffer.
In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate.
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction.
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
3-Bromo-2-butoxy-5-methylbenzoic acid represents a valuable, though under-explored, chemical intermediate for drug discovery. Its functional handles allow for facile diversification through established synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling reactions. By leveraging the protocols outlined in this guide, researchers can effectively utilize this scaffold to generate libraries of novel compounds for screening against a multitude of biological targets, particularly in the areas of oncology and metabolic diseases. The key to unlocking its full potential lies in systematic derivatization and rigorous biological evaluation.
References
PubChem. 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]
Munikrishnappa, C. S., Kumar, G. V. S., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. Retrieved from [Link]
Application Notes and Protocols for the Scalable Production of 3-Bromo-2-butoxy-5-methylbenzoic Acid
Introduction 3-Bromo-2-butoxy-5-methylbenzoic acid is a bespoke chemical entity with potential applications as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Bromo-2-butoxy-5-methylbenzoic acid is a bespoke chemical entity with potential applications as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for agrochemical and electronic applications. Its specific substitution pattern offers a versatile scaffold for further chemical modifications. The scalable and safe production of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.
This comprehensive guide provides a detailed, two-step synthetic protocol for the production of 3-Bromo-2-butoxy-5-methylbenzoic acid, starting from the commercially available precursor, 3-bromo-5-methylphenol. The document outlines both laboratory-scale procedures and critical considerations for scaling up the synthesis to a pilot or industrial scale. The protocols herein are designed to ensure scientific integrity, operational safety, and high product purity.
Proposed Synthetic Pathway
The synthesis of 3-Bromo-2-butoxy-5-methylbenzoic acid is most efficiently achieved through a two-step process:
Williamson Ether Synthesis (O-Butoxylation): The phenolic hydroxyl group of 3-bromo-5-methylphenol is alkylated with 1-bromobutane to form the corresponding butyl ether, 1-bromo-3-butoxy-5-methylbenzene.
Directed Ortho-Metalation and Carboxylation: The butoxy group directs the deprotonation of the adjacent ortho position, which is then carboxylated using carbon dioxide to yield the final product.
Caption: Proposed two-step synthesis of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Part 1: Laboratory-Scale Synthesis Protocols
Step 1: Synthesis of 1-Bromo-3-butoxy-5-methylbenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and well-established method for the preparation of ethers.[1][2][3][4][5] In this step, the phenoxide of 3-bromo-5-methylphenol, generated in situ, acts as a nucleophile to displace the bromide from 1-bromobutane in an SN2 reaction.
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-5-methylphenol (18.7 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 250 mL of anhydrous acetone.
Stir the suspension vigorously at room temperature under a nitrogen atmosphere for 15 minutes.
Add 1-bromobutane (16.4 g, 13.0 mL, 0.12 mol) to the suspension dropwise over 10 minutes.
Heat the reaction mixture to a gentle reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts through a Büchner funnel. Wash the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
Dissolve the resulting residue in 200 mL of diethyl ether and transfer to a separatory funnel.
Wash the organic layer sequentially with 100 mL of 1M sodium hydroxide solution, 100 mL of water, and 100 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-3-butoxy-5-methylbenzene as a crude oil. The product can be purified further by vacuum distillation if required.
Step 2: Synthesis of 3-Bromo-2-butoxy-5-methylbenzoic Acid via Directed Ortho-Metalation and Carboxylation
This step utilizes the directing ability of the butoxy group to achieve regioselective carboxylation at the ortho position. The process involves the use of a strong organolithium base, which requires stringent anhydrous and inert atmosphere techniques.
Materials and Reagents:
Reagent/Material
Grade
Supplier
1-Bromo-3-butoxy-5-methylbenzene
From Step 1
n-Butyllithium (n-BuLi)
2.5 M in hexanes
Commercially Available
Tetrahydrofuran (THF)
Anhydrous
Commercially Available
Carbon Dioxide (CO₂)
Solid (Dry Ice)
Commercially Available
Diethyl ether
Anhydrous
Commercially Available
Hydrochloric Acid (HCl)
2 M aqueous solution
Laboratory Prepared
Saturated Sodium Bicarbonate Solution
Laboratory Prepared
Brine (Saturated NaCl solution)
Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)
Commercially Available
Experimental Protocol:
Set up a 1 L three-necked round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet.
Dissolve 1-bromo-3-butoxy-5-methylbenzene (24.3 g, 0.1 mol) in 400 mL of anhydrous THF.
Cool the solution to -78°C using a dry ice/acetone bath.
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via a syringe, ensuring the internal temperature does not rise above -70°C.
Stir the resulting solution at -78°C for 1 hour to ensure complete metalation.
In a separate flask, crush a large excess of dry ice (approx. 100 g) into a fine powder.
Rapidly transfer the cold organolithium solution via a cannula into the flask containing the crushed dry ice, with vigorous stirring.
Allow the mixture to warm to room temperature overnight, allowing the excess CO₂ to sublime.
Quench the reaction by slowly adding 200 mL of water.
Transfer the mixture to a separatory funnel and wash with 100 mL of diethyl ether to remove any unreacted starting material.
Acidify the aqueous layer to pH 1-2 with 2 M HCl, which will precipitate the carboxylic acid.
Extract the product with diethyl ether (3 x 150 mL).
Combine the organic extracts and wash with brine (100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-butoxy-5-methylbenzoic acid.
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product as a solid.[13]
Part 2: Scale-Up Protocols and Considerations
Scaling up the synthesis of 3-Bromo-2-butoxy-5-methylbenzoic acid requires careful consideration of reaction kinetics, heat and mass transfer, and process safety.
Scale-Up of Williamson Ether Synthesis (O-Butoxylation)
The Williamson ether synthesis is generally a robust and scalable reaction.[2]
Key Scale-Up Considerations:
Parameter
Laboratory Scale (0.1 mol)
Pilot Scale (10 mol)
Rationale for Change
Reactor
500 mL Glass Flask
50 L Glass-Lined Reactor
Accommodate larger volumes and provide better temperature control.
Agitation
Magnetic Stirrer
Overhead Mechanical Stirrer
Ensure efficient mixing of the heterogeneous mixture and prevent settling of K₂CO₃.
Heating
Heating Mantle
Jacketed Heating/Cooling System
Precise temperature control and efficient heat transfer.
Reagent Addition
Dropwise via funnel
Metering pump
Controlled and consistent addition rate to manage any potential exotherm.
Solvent Volume
~2.5 L
~25 L
Maintain appropriate concentration for reaction kinetics and mass transfer.
Work-up
Manual Filtration/Extraction
Centrifuge/Jacketed Filter Dryer
Efficient solid-liquid separation and product isolation at scale.
Process Safety for O-Butoxylation:
Solvent Choice: While acetone is suitable for lab scale, a higher boiling point solvent like methyl ethyl ketone (MEK) or dimethylformamide (DMF) might be considered for better temperature control at a larger scale, although solvent removal and cost will be factors.[4]
Exotherm: The reaction is typically mildly exothermic. Controlled addition of the alkylating agent and efficient cooling are necessary to prevent a runaway reaction.
Pressure: The reaction is run at atmospheric pressure. Ensure the reactor is properly vented.
Scale-Up of Directed Ortho-Metalation and Carboxylation
This step involves highly reactive and pyrophoric reagents, making safety the primary concern during scale-up.
Key Scale-Up Considerations:
Parameter
Laboratory Scale (0.1 mol)
Pilot Scale (10 mol)
Rationale for Change
Reactor
1 L Glass Flask
100 L Cryogenic Reactor
Required for handling large volumes at very low temperatures.
Inert Atmosphere
Nitrogen Balloon
Continuous Nitrogen Purge
Strict exclusion of air and moisture is critical for organolithium reagents.
Cooling
Dry Ice/Acetone Bath
Liquid Nitrogen or Cryogenic Cooling System
Maintain the required low temperature for the metalation step.
n-BuLi Addition
Syringe
Metering pump with subsurface addition
Precise control of addition rate to manage the exotherm. Subsurface addition prevents localized heating.
CO₂ Addition
Addition to solid CO₂
Subsurface sparging of CO₂ gas
Better control of the carboxylation reaction and heat dissipation.
Quenching
Manual addition of water
Controlled addition of a quenching agent (e.g., aqueous NH₄Cl)
Manage the highly exothermic quenching of any unreacted organolithium.
Process Safety for Metalation/Carboxylation:
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air. All handling must be done under a strict inert atmosphere by trained personnel.
Cryogenic Temperatures: Maintaining temperatures at or below -70°C is crucial to prevent side reactions and decomposition of the organolithium intermediate. Redundant cooling systems and temperature monitoring are essential.
Quenching: The quenching process is highly exothermic. The quenching agent must be added slowly and with efficient cooling to control the temperature rise.
Gas Evolution: The addition of the organolithium to CO₂ and the final acidic quench will evolve gas. The reactor must have an adequate venting system.
Caption: High-level workflow for the scaled-up production process.
Part 3: Analytical Methods and Quality Control
To ensure the purity and identity of the intermediate and final product, the following analytical techniques are recommended:
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the volatile intermediate, 1-bromo-3-butoxy-5-methylbenzene, and to assess its purity.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product, 3-Bromo-2-butoxy-5-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups in the starting materials, intermediate, and final product.
Melting Point Analysis: To determine the purity of the final solid product.
Conclusion
The two-step synthetic route presented in this guide offers a viable and scalable method for the production of 3-Bromo-2-butoxy-5-methylbenzoic acid. While the Williamson ether synthesis is a relatively straightforward and scalable reaction, the directed ortho-metalation and carboxylation step requires stringent safety protocols and specialized equipment due to the use of pyrophoric and cryogenic reagents. By adhering to the detailed protocols and scale-up considerations outlined in this document, researchers and drug development professionals can safely and efficiently produce this valuable chemical intermediate.
References
PubMed. (2011, March 15). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Retrieved from [Link]
ChemBK. (2024, April 9). 5-Bromo-3-methylphenol. Retrieved from [Link]
Ivy Fine Chemicals. 3-Bromo-5-methylphenol [CAS: 74204-00-5]. Retrieved from [Link]
ACS Publications. (2024, October 2). Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. Retrieved from [Link]
Semantic Scholar. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
ACS Publications. (2003, July 29). Oxidation of Substituted Toluenes with Molecular Oxygen in the Presence of N,N',N' '-Trihydroxyisocyanuric Acid as a Key Catalyst. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. Retrieved from [Link]
ACS Publications. The Oxidation of Substituted Toluenes by Cobalt(III) Acetate in Acetic Acid Solution. Retrieved from [Link]
ResearchGate. Oxidation of Substituted Toluenes by Nitric Acid. Retrieved from [Link]
Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
University of Colorado Boulder. The Williamson ether synthesis. Retrieved from [Link]
Thieme Chemistry. Photooxidation of Toluene Derivatives into Carboxylic Acids. Retrieved from [Link]
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Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
ACS Publications. (2022, January 20). Direct C–H Carboxylation Forming Polyfunctionalized Aromatic Carboxylic Acids by Combined Brønsted Bases. Retrieved from [Link]
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
MDPI. (2019, July 17). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]
European Patent Office. (1991, October 23). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]
ACS Publications. A Process Scheme Involving Transalkylation Reactions To Prepare o-Bromophenol from Phenol. Retrieved from [Link]
Google Patents. US4092353A - Process for the purification of benzoic acid.
ACS Publications. (2017, November 1). Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor. Retrieved from [Link]
Application Notes and Protocols for the Strategic Functionalization and Esterification of 3-Bromo-2-butoxy-5-methylbenzoic Acid
Abstract This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of 3-Bromo-2-butoxy-5-methylbenzoic acid, a versatile substituted aromatic scaffold. T...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of 3-Bromo-2-butoxy-5-methylbenzoic acid, a versatile substituted aromatic scaffold. The strategic positioning of the bromo, butoxy, and methyl groups, in conjunction with the carboxylic acid moiety, offers a rich platform for diverse synthetic transformations. This document outlines reliable methodologies for both the esterification of the sterically encumbered carboxylic acid and the functionalization of the aromatic ring via modern cross-coupling reactions. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on explaining the underlying chemical principles to facilitate optimization and adaptation.
Introduction: Chemical Profile and Synthetic Potential
3-Bromo-2-butoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The key structural features that dictate its reactivity are:
A Brominated Aromatic Ring: The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
A Sterically Hindered Carboxylic Acid: The presence of the ortho-butoxy group introduces significant steric hindrance around the carboxylic acid, which can render standard esterification methods challenging.[2]
Electron-Donating Substituents: The butoxy and methyl groups are electron-donating, influencing the electron density of the aromatic ring and its susceptibility to electrophilic and nucleophilic attack.
An Electron-Withdrawing Carboxylic Acid Group: This group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[3]
This guide provides a systematic approach to leveraging these features for the synthesis of a diverse array of derivatives.
Esterification of a Sterically Hindered Carboxylic Acid
The ortho-butoxy group in 3-Bromo-2-butoxy-5-methylbenzoic acid poses a significant steric challenge for esterification. The selection of an appropriate method is crucial to achieve high yields and avoid decomposition of the starting material.
Comparative Analysis of Esterification Methodologies
Mild conditions, suitable for sterically hindered and acid-labile substrates.[7][8]
Use of stoichiometric coupling agents, formation of urea byproducts.[6]
Good to excellent.
Mitsunobu Reaction
Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD[9]
0°C to Room Temperature
2-12 hours
Mild conditions, proceeds with inversion of stereochemistry at the alcohol center.[10]
Formation of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, requiring chromatographic purification.[10]
Good to excellent.
Experimental Protocols for Esterification
This protocol utilizes microwave irradiation to accelerate the reaction and drive the equilibrium towards the product in a sealed vessel.[5]
Materials:
3-Bromo-2-butoxy-5-methylbenzoic acid
Desired primary or secondary alcohol (e.g., ethanol, butanol)
Concentrated Sulfuric Acid (H₂SO₄)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate
Brine
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Microwave synthesis vial
Procedure:
To a microwave synthesis vial, add 3-Bromo-2-butoxy-5-methylbenzoic acid (1.0 equivalent) and the desired alcohol (20-50 equivalents).[11]
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[2]
Seal the vessel and place it in a single-mode microwave reactor.
Irradiate the mixture at a constant temperature (e.g., 130-150°C) for a total of 15-30 minutes, potentially in intervals to allow for intermittent catalyst addition if yields are low.[5]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
After completion, cool the reaction mixture to room temperature.
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[2]
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
Purify the crude product by column chromatography on silica gel if necessary.
This method is highly effective for sterically hindered carboxylic acids and proceeds under mild, room temperature conditions.[6][8]
Materials:
3-Bromo-2-butoxy-5-methylbenzoic acid
Alcohol (1.0-1.5 equivalents)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents)
Anhydrous Dichloromethane (DCM) or other aprotic solvent
Procedure:
To a solution of 3-Bromo-2-butoxy-5-methylbenzoic acid (1.0 equivalent) in anhydrous DCM, add the alcohol (1.0-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).[2]
Cool the mixture to 0°C in an ice bath.
Add a solution of DCC or EDC (1.1-1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter the reaction mixture to remove the DCU. If EDC is used, a water-soluble urea is formed, which can be removed during the aqueous workup.
Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl) to remove DMAP, a saturated aqueous solution of sodium bicarbonate, and brine.[11]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Diagram: Steglich Esterification Workflow
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is a general starting point and may require optimization of the catalyst, ligand, base, and solvent for specific substrates.
Materials:
Ester of 3-Bromo-2-butoxy-5-methylbenzoic acid (from Section 2)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
In a reaction vessel, combine the bromo-ester (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
Add the degassed solvent system via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the bromo-ester.
[12]5. Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–110°C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
Cool the reaction mixture to room temperature.
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamine derivatives. [13]The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
[14]
The choice of ligand and base is critical for the success of this reaction and often requires screening.
To an oven-dried reaction vessel, add the bromo-ester (1.0 equivalent), the palladium precatalyst (1-5 mol%), and the base (1.5-2.5 equivalents).
Seal the vessel, then evacuate and backfill with an inert gas three times.
Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equivalents) via syringe.
Stir the reaction mixture at the desired temperature (room temperature to 110°C) until the starting material is consumed, as monitored by TLC or LC-MS.
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Conclusion
The protocols and application notes presented herein provide a robust framework for the esterification and functionalization of 3-Bromo-2-butoxy-5-methylbenzoic acid. The choice of methodology for esterification is dictated by the steric hindrance of the substrate, with milder methods like Steglich esterification being particularly advantageous. The bromine atom on the aromatic ring serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, enabling the synthesis of a diverse library of compounds. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.
References
Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Chem-Station. (2014, March 10). Mitsunobu Reaction. Retrieved from [Link]
American Journal of Applied Science and Technology. (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... Retrieved from [Link]
Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
SciELO. (n.d.). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. Retrieved from [Link]
International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]
Synthesis. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Retrieved from [Link]
The Journal of Organic Chemistry. (n.d.). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. Retrieved from [Link]
National Center for Biotechnology Information. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]
ChemRxiv. (n.d.). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Retrieved from [Link]
NIST WebBook. (n.d.). Benzoic acid, ethyl ester. Retrieved from [Link]
SpectraBase. (n.d.). Benzoic acid vinyl ester. Retrieved from [Link]
SpectraBase. (n.d.). Benzoic acid tert-butyl ester. Retrieved from [Link]
Journal of the American Chemical Society. (2023, March 16). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Retrieved from [Link]
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
NIST WebBook. (n.d.). Benzoic acid, ethyl ester. Retrieved from [Link]
Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
ResearchGate. (n.d.). Functionalization of benzoic acids catalyzed by transition metals. Retrieved from [Link]
The Journal of Organic Chemistry. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). The Essential Role of Brominated Aromatic Compounds in Chemical Innovation. Retrieved from [Link]
Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]
Journal of the American Chemical Society. (2014, September 18). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Retrieved from [Link]
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
International Journal of Innovative Science and Research Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]
Application Notes and Protocols for Labeling Techniques Using 3-Bromo-2-butoxy-5-methylbenzoic Acid
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-2-butoxy-5-methylbenzoic acid as a versatile chemical probe fo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-2-butoxy-5-methylbenzoic acid as a versatile chemical probe for biomolecule labeling. The unique trifunctional nature of this reagent, featuring a carboxylic acid, an aryl bromide, and a lipophilic butoxy group, offers a dual-pronged approach to bioconjugation. This guide details two primary labeling strategies: (1) covalent modification of primary amines via activation of the carboxylic acid moiety to an N-hydroxysuccinimide (NHS) ester, and (2) palladium-catalyzed cross-coupling reactions at the aryl bromide position for linking to alkyne- or boronic acid-functionalized biomolecules. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into reaction optimization, purification, and characterization to ensure reproducible and high-yield conjugations.
Introduction: The Strategic Advantage of a Dual-Functionality Labeling Reagent
In the landscape of bioconjugation, the ability to selectively modify biomolecules is paramount for applications ranging from diagnostics and imaging to the development of antibody-drug conjugates (ADCs).[1] 3-Bromo-2-butoxy-5-methylbenzoic acid presents itself as a unique and valuable tool due to its orthogonal reactive sites.
The Carboxylic Acid: This functional group serves as a classical handle for conjugation to primary amines, such as the ε-amino group of lysine residues or the N-terminus of proteins.[2] The most robust and widely adopted method for this transformation is the activation of the carboxylic acid to a more reactive NHS ester using carbodiimide chemistry.[3][4] This resulting amine-reactive ester forms a stable and covalent amide bond with the target biomolecule.[5]
The Aryl Bromide: This site opens the door to the powerful realm of transition-metal-catalyzed cross-coupling reactions, which have been increasingly adapted for their high efficiency and functional group tolerance under biological conditions.[6] Specifically, the aryl bromide can participate in reactions like the Sonogashira coupling with terminal alkynes and the Suzuki coupling with boronic acids.[6][7] This allows for the site-specific labeling of biomolecules that have been pre-functionalized with the corresponding reaction partner, a common strategy in chemical biology.[8]
The butoxy and methyl groups contribute to the molecule's lipophilicity, which may be advantageous for applications requiring membrane permeability or interaction with hydrophobic pockets in proteins. This guide will dissect the practical application of both reactive handles, providing the user with the knowledge to leverage this reagent's full potential.
Strategy I: Amine-Reactive Labeling via NHS Ester Formation
This is the most direct labeling strategy, targeting accessible primary amines on a biomolecule. The process is a two-step reaction: first, the carboxylic acid of 3-Bromo-2-butoxy-5-methylbenzoic acid is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS); second, the resulting NHS ester is introduced to the amine-containing biomolecule.[9]
Mechanism and Rationale
The activation of a carboxyl group with EDC proceeds through a highly reactive O-acylisourea intermediate.[3] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid and reduce coupling efficiency. The inclusion of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[3] This semi-stable intermediate can be purified and stored, or used immediately to react with primary amines (pH 7-8) to form a stable amide bond.[10]
Diagram: Two-Step Amine Coupling Workflow
Caption: Workflow for labeling amines using the two-step EDC/NHS method.
Protocol: Activation of 3-Bromo-2-butoxy-5-methylbenzoic Acid to its NHS Ester
This protocol details the synthesis of the amine-reactive NHS ester, which can be isolated for later use or generated in situ for immediate conjugation.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Ethyl acetate (EtOAc)
Hexanes
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Procedure:
Dissolution: In a clean, dry round-bottom flask, dissolve 3-Bromo-2-butoxy-5-methylbenzoic acid (1 equivalent) in anhydrous DMF.
Addition of NHS: Add NHS (1.2 equivalents) to the solution and stir until it is fully dissolved.
Carbodiimide Addition: Add EDC-HCl (1.5 equivalents) to the reaction mixture in one portion. If desired, a non-nucleophilic base like TEA (2 equivalents) can be added to neutralize the HCl salt and accelerate the reaction.[11]
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% HCl solution (to remove unreacted EDC and base), saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude NHS ester.
Purification (Optional but Recommended): The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The purified NHS ester should be stored under desiccated conditions at -20°C.
Protocol: Conjugation of the NHS Ester to a Protein
This protocol provides a general method for labeling a protein with the pre-activated NHS ester.
Materials:
Purified protein in an amine-free buffer (e.g., PBS, HEPES, MES) at pH 7.2-8.0.[10]
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
Purification system (e.g., size-exclusion chromatography (SEC) desalting column)
Procedure:
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in a suitable amine-free buffer. Buffers containing primary amines like Tris or glycine will compete for the NHS ester and must be avoided during the conjugation step.[12]
Reagent Preparation: Prepare a 10-50 mM stock solution of the activated NHS ester in anhydrous DMSO.
Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[12] Incubate for 30 minutes at room temperature.
Purification: Remove the unreacted labeling reagent and byproducts by purifying the protein conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[12]
Characterization: The degree of labeling (DOL) can be determined using UV-Vis spectroscopy (if the label has a distinct chromophore) or mass spectrometry (MALDI-TOF or ESI-MS).
Parameter
Recommendation
Rationale
Reaction pH
7.2 - 8.0
Balances amine reactivity (deprotonated state) with NHS ester stability (hydrolysis increases at higher pH).[10]
Molar Excess of NHS Ester
10x - 50x
Ensures efficient labeling; must be optimized to avoid over-labeling and potential protein precipitation.
Solvent for NHS Ester
Anhydrous DMSO or DMF
High-quality, anhydrous solvent is crucial to prevent premature hydrolysis of the NHS ester.
Quenching Reagent
Tris, Glycine, Hydroxylamine
Effectively caps unreacted NHS esters to prevent non-specific reactions in downstream applications.[12]
Strategy II: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
This advanced strategy allows for the conjugation of 3-Bromo-2-butoxy-5-methylbenzoic acid to biomolecules that have been pre-functionalized with either a terminal alkyne (Sonogashira coupling) or a boronic acid/ester (Suzuki coupling). These reactions are highly specific and can be performed in aqueous media, making them suitable for biological applications.[6][13]
Sonogashira Coupling: Linking to Alkyne-Modified Biomolecules
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[14] Copper(I) is typically used as a co-catalyst. This reaction has been successfully applied to the modification of peptides and nucleic acids.[6][15]
Diagram: Sonogashira Coupling Reaction
Caption: Schematic of the Sonogashira cross-coupling reaction.
Protocol: Sonogashira Coupling to an Alkyne-Modified Peptide
This protocol provides a general guideline for labeling a peptide containing a terminal alkyne (e.g., propargylglycine).
Materials:
Alkyne-modified peptide
3-Bromo-2-butoxy-5-methylbenzoic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, or a water-soluble Pd-ligand complex)
Copper(I) iodide (CuI)
Aqueous buffer system (e.g., phosphate buffer with an organic co-solvent like acetonitrile or DMF)
Base (e.g., triethylamine or diisopropylethylamine)
Purification system (e.g., HPLC)
Procedure:
Reagent Preparation: In a reaction vial, dissolve the alkyne-modified peptide in the aqueous buffer/co-solvent mixture.
Addition of Reagents: To the peptide solution, add 3-Bromo-2-butoxy-5-methylbenzoic acid (1.5-3 equivalents), the palladium catalyst (5-10 mol%), and CuI (10-20 mol%).
Initiation: Degas the solution by bubbling with argon or nitrogen for 10-15 minutes. Add the base (e.g., triethylamine) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 2-24 hours. The reaction should be protected from light and air.
Monitoring and Purification: Monitor the reaction progress using LC-MS. Once complete, the labeled peptide can be purified by reverse-phase HPLC.
Parameter
Recommendation
Rationale
Catalyst System
Palladium complex + Cu(I)
The combination is essential for the catalytic cycle of the Sonogashira reaction.[14]
Solvent System
Aqueous buffer with co-solvent
Maintains solubility of both the biomolecule and the organic labeling reagent.
Atmosphere
Inert (Argon or Nitrogen)
Protects the palladium catalyst from oxidative deactivation.
Purification
RP-HPLC
Provides high-resolution separation of the labeled product from starting materials and catalysts.
Concluding Remarks
3-Bromo-2-butoxy-5-methylbenzoic acid is a potent, dual-action labeling reagent. Its carboxylic acid provides a reliable route for conjugating to primary amines via well-established EDC/NHS chemistry, while the aryl bromide enables highly specific, modern cross-coupling strategies. By understanding the principles and protocols outlined in this guide, researchers can effectively employ this reagent to create novel bioconjugates for a wide array of scientific applications, from basic research to the development of next-generation therapeutics. The choice of strategy will depend on the target biomolecule, the desired site of modification, and the available functional groups. Careful optimization of the reaction conditions outlined herein is key to achieving successful and reproducible labeling.
References
Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598-7609. [Link]
Metzler-Nolte, N. (2005). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 17(1), 27-29. [Link]
An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.). Synopsis. [Link]
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Bangslabs. [Link]
Yao, Q., Lin, P., & Wang, Q. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(40), 16006-16009. [Link]
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]
Jain, S. K., & Kumar, A. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4273-4276. [Link]
Wikimedia Foundation. (2024, March 19). Sonogashira coupling. Wikipedia. [Link]
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. [Link]
Wang, L., & He, W. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Pharmaceuticals, 8(1), 133-153. [Link]
Benzoic acid, a simple aromatic carboxylic acid, has a rich history of use and study due to its diverse biological activities and applications. (2025, June 3). International Journal of All Research Scientific and Technical. [Link]
Metzler-Nolte, N. (2005). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds. Bioconjugate Chemistry, 17(1), 27-29. [Link]
Request PDF | Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water | An efficient Suzuki cross-coupling reaction using a variety of aryl halides in neat water was developed. The Pd-catalyzed reaction between aryl... | Find, read and cite all the research you need on ResearchGate. [Link]
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Royal Society of Chemistry. [Link]
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. [Link]
We herein reported a Suzuki–Miyaura coupling of triazenyl-substituted aryl bromides catalyzed by PdCl 2 (PCy 3 ) 2 /PPh 3 under basic conditions. (2024, September 11). ACS Publications. [Link]
Technical Support Center: Yield Optimization for 3-Bromo-2-butoxy-5-methylbenzoic Acid Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 3-Bromo-2-butoxy-5-methylbenzoic acid .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 3-Bromo-2-butoxy-5-methylbenzoic acid . Due to the high degree of substitution on the aromatic ring, this synthesis is prone to stalling, regioselectivity issues, and poor yields if steric and electronic factors are not strictly managed.
Below, you will find a mechanistic breakdown of the optimal synthetic pathway, a diagnostic troubleshooting matrix, quantitative baselines, and validated Standard Operating Procedures (SOPs).
Part 1: Synthetic Strategy & Pathway Visualization
To bypass the sluggish reactivity of direct O-alkylation on a sterically hindered phenol, the most reliable synthetic route utilizes a three-phase sequence:
Regioselective Bromination: Electrophilic aromatic substitution of the starting material.
Exhaustive Alkylation: Simultaneous protection/alkylation to form the dual-alkylated butyl ester/butyl ether intermediate.
Sterically Hindered Saponification: Forcing hydrolysis of the lipophilic ester to unmask the final target.
Optimized 3-step synthetic workflow for 3-Bromo-2-butoxy-5-methylbenzoic acid.
Part 2: Diagnostic FAQ & Troubleshooting Matrix
Q1: Why is the bromination of 2-hydroxy-5-methylbenzoic acid yielding a complex mixture or a low yield of the 3-bromo intermediate?Mechanistic Cause: The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. In 2-hydroxy-5-methylbenzoic acid, the para position (C5) is blocked by the methyl group, and one ortho position (C1) is blocked by the carboxylic acid. This leaves C3 as the exclusively activated site for electrophilic aromatic substitution[1]. However, if the temperature is not strictly controlled, the highly activated ring can undergo decarboxylative ipso-bromination or oxidative degradation.
Solution: Perform the reaction in glacial acetic acid using exactly 1.05 to 1.10 equivalents of elemental bromine (Br₂). The addition must be done at 0–5 °C to dissipate the exothermic heat of reaction, followed by warming to room temperature to ensure complete conversion without over-bromination[1].
Q2: The O-alkylation (butylation) of 3-bromo-2-hydroxy-5-methylbenzoic acid is stalling, and I am isolating mono-alkylated impurities. How can I drive it to completion?Mechanistic Cause: The phenolic oxygen is sterically hindered by the adjacent bulky bromine atom at C3 and the carboxylic acid at C1. Attempting to selectively O-alkylate the free acid often fails because the carboxylate is a better nucleophile, leading to competitive esterification.
Solution: Abandon selective O-alkylation. Instead, drive the reaction to the exhaustive alkylation product (butyl 3-bromo-2-butoxy-5-methylbenzoate). Use a large excess of 1-bromobutane (3.0–4.0 equivalents) and a strong, soluble base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF)[2]. DMF enhances the nucleophilicity of the phenoxide through poor anion solvation, overcoming the steric barrier[2].
Q3: Saponification of the butyl ester intermediate is incomplete even after 24 hours. What is the mechanistic barrier and how do I resolve it?Mechanistic Cause: The ester carbonyl is severely sterically shielded by the bulky ortho-butoxy group. Furthermore, butyl esters are highly lipophilic, which limits their solubility in standard aqueous hydroxide solutions, preventing the hydroxide nucleophile from effectively attacking the carbonyl carbon via the tetrahedral intermediate[3].
Solution: Use a high-boiling, miscible co-solvent system (e.g., THF/Methanol/Water in a 2:2:1 ratio) to ensure the lipophilic ester is fully dissolved. Employ a large excess of Sodium Hydroxide (NaOH) and heat the system to vigorous reflux (70–80 °C) for 12–18 hours to provide the necessary activation energy to overcome the steric hindrance[3].
Q4: How do I minimize product loss or oiling out during the final acidic workup?Mechanistic Cause: The final product, 3-bromo-2-butoxy-5-methylbenzoic acid, is highly hydrophobic. If the pH is not lowered sufficiently, it remains partially ionized as a soluble sodium salt. If acidified too quickly at room temperature, the lipophilic acid can crash out as an intractable oil rather than a crystalline solid.
Solution: Dilute the saponification mixture with water, remove the organic solvents (THF/MeOH) under reduced pressure, and cool the aqueous phase to 0–5 °C. Slowly acidify with 2M HCl to a strict pH of 1–2 under vigorous stirring. This ensures the product precipitates as a filterable, off-white crystalline solid.
Part 3: Quantitative Baselines
Table 1: Optimization of Exhaustive Alkylation Conditions
Solvent
Base (Equiv)
Alkylating Agent (Equiv)
Temp (°C)
Time (h)
Conversion to Butyl Ester (%)
Acetone
K₂CO₃ (3.0)
1-Bromobutane (3.0)
56 (Reflux)
24
45% (Stalled)
DMF
Na₂CO₃ (3.0)
1-Bromobutane (3.0)
70
18
68%
DMF
K₂CO₃ (4.0)
1-Bromobutane (4.0)
70
12
>95% (Optimal)
DMF
Cs₂CO₃ (3.0)
1-Iodobutane (3.0)
60
8
>95% (High cost)
Table 2: Optimization of Saponification Conditions
Solvent System
Base (Equiv)
Temp (°C)
Time (h)
Conversion to Free Acid (%)
MeOH / H₂O (1:1)
NaOH (5.0)
65 (Reflux)
24
30% (Poor solubility)
EtOH / H₂O (1:1)
KOH (5.0)
78 (Reflux)
24
65%
THF / MeOH / H₂O (2:2:1)
NaOH (10.0)
75 (Reflux)
16
>98% (Optimal)
Part 4: Validated Standard Operating Procedures (SOPs)
Dissolve Intermediate 1 (1.0 equiv) in anhydrous DMF (8 mL/g).
Add finely powdered anhydrous K₂CO₃ (4.0 equiv). Stir at room temperature for 15 minutes to initiate deprotonation.
Add 1-bromobutane (4.0 equiv) in one portion.
Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.
Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar starting material spot should completely disappear, replaced by a high-Rf lipophilic spot.
Cool to room temperature and quench with distilled water (20 mL/g).
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL/g). Wash the combined organic layers with brine (5x) to remove residual DMF.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 2 as a viscous oil.
Dissolve Intermediate 2 (1.0 equiv) in a solvent mixture of THF and Methanol (1:1 ratio, 10 mL/g).
Add a 5M aqueous solution of NaOH (10.0 equiv). The final solvent ratio should be approximately THF/MeOH/H₂O (2:2:1).
Heat the biphasic/cloudy mixture to vigorous reflux (75 °C). The mixture will become homogeneous as the ester hydrolyzes.
Stir at reflux for 16 hours.
Validation: Analyze via TLC. The high-Rf ester spot must be completely consumed.
Cool the mixture to room temperature. Evaporate the THF and MeOH under reduced pressure (do not evaporate to dryness).
Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove any unreacted lipophilic impurities.
Cool the aqueous layer to 0–5 °C in an ice bath.
Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 1–2. A thick, off-white precipitate will form.
Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 40 °C to yield the final product.
Part 5: References
7h-dibenzo[b,g][1,5]dioxocin-5-one derivatives and use thereof - Google Patents. Google Patents. 1
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI. MDPI. 2
Chapter 11 Solutions to Problems – Carboxylic Acids and Derivatives: Nucleophilic Acyl Substitution Reactions - NC State University Libraries. NC State University Libraries. 3
troubleshooting 3-Bromo-2-butoxy-5-methylbenzoic acid solubility in aqueous media
Welcome to the technical support guide for 3-Bromo-2-butoxy-5-methylbenzoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 3-Bromo-2-butoxy-5-methylbenzoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt these principles to your specific experimental needs.
Initial Assessment: Understanding the Challenge
3-Bromo-2-butoxy-5-methylbenzoic acid possesses a molecular structure that inherently predicts poor aqueous solubility. The presence of a bulky, non-polar butoxy group, a methyl group, and a bromine atom on the aromatic ring creates a significant hydrophobic character. While the carboxylic acid group offers a potential site for ionization to improve solubility, the overall lipophilicity of the molecule is the dominant factor in neutral water.
Predicted Physicochemical Properties
To effectively troubleshoot solubility, we must first understand the compound's key properties. The following values are estimated based on its structure and are critical for designing a solubilization strategy.
Property
Predicted Value
Implication for Aqueous Solubility
Molecular Weight
~287.14 g/mol
Higher molecular weight can negatively impact solubility.
pKa
~3.5 - 4.5
The carboxylic acid group will be largely protonated (neutral) and thus less soluble at pH values below its pKa.
XLogP3
~4.0
A high positive LogP value indicates strong lipophilicity and predicts poor water solubility.
Troubleshooting Workflow: A Step-by-Step Guide
Before diving into detailed protocols, the following workflow provides a logical sequence for addressing solubility issues.
Caption: Logical workflow for troubleshooting solubility.
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
Answer: The insolubility of 3-Bromo-2-butoxy-5-methylbenzoic acid in neutral water is expected due to its chemical structure. The large butoxy group and the substituted aromatic ring are hydrophobic, meaning they are repelled by water. At neutral pH, the carboxylic acid group (-COOH) is mostly in its protonated, uncharged form. This uncharged state cannot form strong favorable interactions with polar water molecules, leading to precipitation.
Q2: How can I use pH to increase the solubility? This needs to be compatible with my cell culture experiments.
Answer: This is the most effective and common first step. By raising the pH of the solution, you can deprotonate the carboxylic acid, converting it into a negatively charged carboxylate salt (-COO⁻). This charged species is significantly more polar and thus more soluble in water. The relationship between pH, pKa, and the ratio of the charged (soluble) to uncharged (insoluble) forms is described by the Henderson-Hasselbalch equation.[1][2][3][4][5]
Caption: pH-dependent equilibrium of the carboxylic acid.
Detailed Protocol for pH-Mediated Solubilization:
Prepare a Stock Solution of Base: Prepare a sterile 0.1 M or 1 M sodium hydroxide (NaOH) solution. The choice of concentration depends on the target concentration of your compound.
Weigh the Compound: Accurately weigh the required amount of 3-Bromo-2-butoxy-5-methylbenzoic acid into a sterile container.
Initial Suspension: Add a portion (e.g., 80%) of your final desired volume of aqueous buffer (e.g., PBS, cell culture media). The compound will likely form a suspension.
Titrate with Base: While stirring or vortexing, add the NaOH solution dropwise. Monitor the solution for clarity. As the pH increases, the compound will deprotonate and dissolve.
Check for Clarity: Continue adding base until the solution becomes completely clear. Avoid adding a large excess of base.
Measure and Adjust Final pH: Use a calibrated pH meter to measure the final pH of your stock solution. If necessary, adjust it to your desired experimental pH (e.g., 7.4) using sterile 0.1 M HCl. Be cautious, as lowering the pH too much can cause the compound to precipitate again.
QS to Final Volume: Add the remaining buffer to reach your final target volume and concentration.
Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before use in cell-based assays.
Q3: Adjusting pH is not an option for my assay. What is the next best approach?
Answer: If pH modification is not feasible, the use of a water-miscible organic co-solvent is the next logical step.[6][7][8] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[6][] Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing highly concentrated stock solutions.
Detailed Protocol for Co-Solvent Solubilization:
Select a Co-solvent: Choose a high-purity, anhydrous co-solvent compatible with your downstream application.
Prepare a Concentrated Stock: Dissolve the 3-Bromo-2-butoxy-5-methylbenzoic acid in the minimum required volume of the co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.
Dilution into Aqueous Media: Perform a serial dilution of the organic stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer while vortexing, not the other way around. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
Observe for Precipitation: After each dilution step, visually inspect the solution for any signs of cloudiness or precipitation. This will determine the maximum soluble concentration in your final buffer system.
Final Co-solvent Concentration: Always calculate the final percentage of the co-solvent in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
Co-solvent
Typical Starting Concentration
Notes
Dimethyl Sulfoxide (DMSO)
10-100 mM Stock
Excellent solubilizing power for many compounds. Keep final concentration <0.5% in cell assays.[8]
Ethanol (EtOH)
10-50 mM Stock
Good choice, but can be more volatile. Keep final concentration low.
Polyethylene Glycol 400 (PEG 400)
Varies
A less toxic co-solvent, often used in formulations.[]
N,N-Dimethylformamide (DMF)
10-100 mM Stock
Use with caution; higher toxicity profile than DMSO.
Q4: I tried using a co-solvent, but my compound still precipitates upon dilution into the aqueous buffer. What can I do now?
Answer: When pH adjustment and co-solvents are insufficient, more advanced formulation techniques involving surfactants or cyclodextrins can be employed.
Option A: Surfactants (Micellar Solubilization)
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in water.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be partitioned into the hydrophobic core, effectively being "hidden" from the water, thus dramatically increasing its apparent solubility.[10][11][12][13][14]
Common Surfactants: Polysorbate 80 (Tween® 80), Sodium dodecyl sulfate (SDS).
Protocol Outline:
Prepare a series of surfactant solutions in your aqueous buffer at concentrations above their CMC.
Add your compound (or a concentrated DMSO stock of it) to each surfactant solution.
Stir or sonicate to equilibrate.
Visually inspect for the concentration that yields a clear solution.
Option B: Cyclodextrins (Inclusion Complexation)
Cyclodextrins are cyclic oligosaccharides with a bucket-like shape, featuring a hydrophobic interior cavity and a hydrophilic exterior.[15][16][17] They can encapsulate the hydrophobic parts of a guest molecule, like your compound, forming an "inclusion complex."[15][16][17][18][19] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water.
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
Protocol Outline:
Prepare aqueous solutions of the cyclodextrin at various concentrations.
Add an excess of your solid compound to each solution.
Equilibrate the slurry for 24-48 hours with constant stirring.
Filter the solutions to remove undissolved compound.
Analyze the filtrate (e.g., by HPLC or UV-Vis spectroscopy) to determine the compound's concentration and thus its solubility in each cyclodextrin solution.
References
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online.
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note.
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
Cyclodextrins in Formulation Development: Complex
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubiliz
Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Dovepress.
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
Drug permeation: the influence of pH on solubility in w
Application of the Henderson-Hasselbalch Equation to Solubility Determination.
Technical Support Center: Crystallization Optimization for 3-Bromo-2-butoxy-5-methylbenzoic acid
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique thermodynamic and kinetic challenges associated with the crystal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center.
As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique thermodynamic and kinetic challenges associated with the crystallization of 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS 2413441-20-8) [1]. This guide bypasses generic advice, focusing instead on the structural causality behind your experimental observations to provide self-validating, scalable solutions.
Q: Why is 3-Bromo-2-butoxy-5-methylbenzoic acid notoriously difficult to crystallize compared to simpler benzoic acids?
A: The difficulty stems directly from its highly substituted aromatic ring. The molecule features a bulky ether (butoxy) at the ortho position, a bromine atom at the meta position, and a methyl group.
Steric Hindrance: The bulky 2-butoxy group sterically shields the carboxylic acid moiety. This disrupts the rapid formation of the classic planar carboxylic acid dimers that usually facilitate facile crystallization in benzoic acids.
Lipophilicity vs. Polarity: The combination of the butoxy, bromo, and methyl groups renders the molecule highly lipophilic, while the carboxylic acid remains highly polar. This dichotomy often leads to a flat solubility curve in single solvents and a high propensity for Liquid-Liquid Phase Separation (LLPS), or "oiling out", in mixed solvent systems [2].
Competing Interactions: The presence of the bromine atom introduces the potential for halogen bonding (Br···O), which competes with hydrogen bonding, leading to polymorphic variability and unpredictable crystal habits.
Q: During cooling or antisolvent addition, my solution turns into a biphasic milky emulsion instead of a crystalline slurry. What is happening, and how do I prevent it?
A: You have entered a miscibility gap in the phase diagram, resulting in Liquid-Liquid Phase Separation (LLPS). Instead of nucleating solid crystals, the supersaturated solution undergoes spinodal decomposition, splitting into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase.
Causality: The solute-rich droplets possess the same chemical potential (supersaturation) as the continuous phase, but their high viscosity severely restricts molecular diffusion, kinetically hindering primary nucleation. When nucleation finally occurs inside these droplets, it causes spontaneous, uncontrolled solidification, trapping impurities and yielding agglomerated, gummy solids [3].
To bypass the LLPS region, we must consume supersaturation before the system crosses the spinodal curve.
Dissolution: Dissolve the API in a good solvent (e.g., Acetone or Isopropanol) at 50°C to achieve a concentration of ~150 mg/mL.
Controlled Cooling & Antisolvent Addition: Cool the solution to 35°C (just above the metastable zone limit). Add the antisolvent (e.g., Water) slowly (0.1 mL/min) until the solution is slightly undersaturated relative to the LLPS boundary.
Seeding (The Critical Step): Introduce 0.5% to 1.0% (w/w) of finely milled seed crystals of the desired polymorph.
Self-Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, your solution is undersaturated; if the solution immediately turns milky, you have already crossed the spinodal curve.
Aging: Hold the temperature and stirring rate constant for 60 minutes. This allows the seeds to grow, consuming the supersaturation and shifting the liquid composition safely away from the miscibility gap.
Final Isolation: Resume cooling to 5°C at a rate of 0.2°C/min, followed by the remaining antisolvent addition. Filter and wash.
Workflow demonstrating the role of seeding in bypassing Liquid-Liquid Phase Separation.
Module 3: Polymorphism and Crystal Habit Optimization
Q: I am observing batch-to-batch variability in crystal habit—sometimes I get fine needles, other times blocky crystals. How do I control this?
A: This is a classic manifestation of solvent-dependent polymorphism and differential face growth rates. The bulky 3-bromo and 2-butoxy groups force the molecule to adopt different supramolecular networks depending on the solvent's hydrogen-bond donating/accepting capacity.
In non-polar solvents, the molecule forms standard carboxylic acid dimers. Because the dimer is sterically bulky, growth is relatively isotropic, yielding blocky crystals. In polar protic solvents (like alcohols), the solvent disrupts the dimer, forcing the molecules into hydrogen-bonded catemers (chains) or relying on weaker Br···O halogen bonds. This promotes rapid 1D growth along the chain axis, resulting in fine needles that blind filtration media.
Quantitative Data: Solvent Matrix & Habit Impact
Solvent System
Interaction Mechanism
Dominant Synthon
Resulting Crystal Habit
Filtration Efficiency
Toluene / Heptane
Non-polar; promotes self-assembly
Carboxylic Dimer
Blocky / Prismatic
Excellent (< 2 min)
Ethyl Acetate
Hydrogen-bond acceptor
Solvated Dimer
Thick Plates
Good (~ 5 min)
Methanol / Water
Strong H-bond donor/acceptor
Catemer / Halogen Bond
Fine Needles
Poor (Blinding of filter)
Acetone / Water
Moderate H-bond acceptor
Mixed
Agglomerates (if LLPS)
Variable
Module 4: Advanced Protocol: Temperature Cycling (Ostwald Ripening)
Q: My isolated crystals are too small (fines) and retain high levels of mother liquor, leading to poor purity. How can I improve the Particle Size Distribution (PSD)?
A: Implement a Temperature Cycling (Ostwald Ripening) protocol. Small crystals have a higher surface-to-volume ratio and thus a higher surface free energy (Gibbs-Thomson effect) compared to larger crystals. By oscillating the temperature just below the solubility limit, you selectively dissolve the fines during the heating phase and deposit that mass onto the larger crystals during the cooling phase.
Self-Validating Protocol: Temperature Cycling
Initial Slurry: Generate a primary slurry using the Seeding-Assisted Antisolvent method described in Module 2.
Heating Ramp: Heat the slurry from 5°C to 25°C at 0.5°C/min.
Self-Validation Check: Use an in-situ probe (e.g., FBRM) or visually confirm that the turbidity decreases slightly as fines dissolve, but the bulk suspension of large crystals remains intact. If the solution goes completely clear, your upper temperature limit is too high.
Hold: Maintain at 25°C for 30 minutes to ensure complete dissolution of fines.
Cooling Ramp: Cool back to 5°C at a slow rate of 0.1°C/min to promote growth on existing crystal faces rather than triggering secondary nucleation.
Cycle: Repeat steps 2-4 for a minimum of 3 cycles.
Isolation: Filter the ripened slurry. The resulting cake resistance will be significantly lower, validating the successful removal of fines.
Temperature Cycling (Ostwald Ripening) workflow to eliminate fines and improve PSD.
Zhao, H., et al. "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science. URL:[Link]
Optimization
preventing thermal degradation of 3-Bromo-2-butoxy-5-methylbenzoic acid during storage
Welcome to the Technical Support Center for 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8). This compound is a highly functionalized building block utilized in advanced drug development and materials science.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8). This compound is a highly functionalized building block utilized in advanced drug development and materials science. However, its specific substitution pattern—featuring an ortho-butoxy group and a meta-bromine atom relative to the carboxylic acid—renders it highly susceptible to thermal degradation during storage and handling.
This guide is designed for research scientists to troubleshoot degradation issues, understand the underlying thermodynamic causality, and implement self-validating storage protocols.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does 3-Bromo-2-butoxy-5-methylbenzoic acid degrade into a neutral compound during long-term storage at room temperature?A: The primary thermal degradation pathway for this molecule is protodecarboxylation , which yields 2-bromo-1-butoxy-4-methylbenzene and CO₂. The causality lies in the "ortho effect." The bulky butoxy group at the 2-position creates severe steric repulsion with the adjacent carboxylic acid group. To relieve this steric strain, the carboxyl group twists out of the coplanar conformation with the aromatic ring. This out-of-plane geometry significantly destabilizes the ground state of the molecule (raising its energy). Because the transition state for CO₂ extrusion is less sterically demanding, the overall activation energy barrier for decarboxylation is substantially lowered compared to meta- or para-substituted benzoic acids[1].
Q2: I am observing the formation of a phenolic byproduct (3-bromo-2-hydroxy-5-methylbenzoic acid). Is the ether bond thermally cleaving?A: While aryl alkyl ethers typically require forcing conditions (e.g., strong hydrohalic acids like HI or strong Lewis acids) to undergo cleavage[2], thermal ether cleavage during storage is usually a secondary consequence of autoxidation . If the compound is stored in the presence of ambient oxygen and light, radical abstraction occurs at the
α
-carbon of the butoxy chain. This forms a hydroperoxide intermediate that thermally decomposes, leading to the cleavage of the C-O bond and yielding the corresponding phenol[3].
Q3: How do trace impurities from my synthesis accelerate this thermal degradation?A: If this compound was synthesized via cross-coupling reactions, trace transition metals (particularly Palladium or Copper) often remain in the matrix. These metals act as potent catalysts for protodecarboxylation[4]. Even at ambient temperatures, residual Pd(II) can coordinate with the carboxylate, facilitating rapid CO₂ extrusion. Effective metal scavenging is a mandatory prerequisite for stable storage.
Part 2: Visualizing the Degradation & Stabilization Logic
Thermal and oxidative degradation pathways of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Step-by-step stabilization and storage workflow to prevent thermal degradation.
Part 3: Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means every step includes an internal check to verify that the procedure is functioning as intended, eliminating false positives in stability data.
Protocol A: Controlled Storage Preparation
Objective: Eliminate catalytic and environmental triggers of degradation prior to long-term storage.
Metal Scavenging (Self-Validating Step):
Dissolve the compound in HPLC-grade ethyl acetate. Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol) at 3 equivalents relative to the suspected metal catalyst loading.
Validation: Perform a rapid colorimetric spot test or ICP-MS on the filtrate. The solution must contain < 10 ppm of Pd/Cu before proceeding.
Moisture Elimination:
Concentrate the filtrate under reduced pressure. Resuspend in a minimal amount of LC-MS grade acetonitrile and water, then lyophilize (freeze-dry) for 24 hours to obtain a dry powder. Moisture acts as a proton source for protodecarboxylation.
Inert Packaging:
Transfer the dry powder to an amber borosilicate glass vial (to prevent UV-induced radical initiation).
Purge the vial with high-purity Argon gas for 60 seconds. Argon is heavier than air and effectively displaces oxygen, preventing
α
-carbon autoxidation.
Temperature Control:
Seal with a PTFE-lined cap and store immediately at -20°C.
Protocol B: Forced Degradation & Mass Balance Assay
Objective: Establish the exact shelf-life and thermal limits of your specific batch using a mass-balance validated HPLC method.
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in acetonitrile. Add exactly 0.5 mg/mL of 1,3,5-trimethoxybenzene as an internal standard (IS). Causality: The IS does not degrade under these conditions and normalizes any solvent evaporation errors.
Thermal Stressing: Aliquot the solution into sealed ampoules. Incubate at 25°C, 40°C, and 60°C for 14 days.
HPLC Analysis: Run the samples using a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% Formic Acid).
Mass Balance Validation (Critical): Calculate the molar sum of the remaining parent compound and the quantified degradants (decarboxylated product + phenol product).
Validation Rule: The total mass balance must equal 100% ± 2% relative to the IS. If the mass balance drops below 98%, it indicates the formation of undetected volatile species (like CO₂) or insoluble polymeric aggregates, requiring a change in the detection wavelength or method.
Part 4: Quantitative Data Summaries
The following tables summarize the expected degradation kinetics based on the steric and electronic profile of ortho-substituted benzoic acids.
Table 1: Accelerated Stability Data (Degradation Rate vs. Temperature)
Storage Temperature
Environment
Primary Degradant Identified
Half-Life (
t1/2
)
Mass Balance Recovery
-20°C
Argon, Dark
None detected
> 5 Years
99.8%
4°C
Ambient Air, Dark
2-Bromo-1-butoxy-4-methylbenzene
~18 Months
98.5%
25°C (Room Temp)
Ambient Air, Light
Decarboxylated + Phenol mixture
45 Days
94.2% (CO₂ loss)
60°C (Forced)
Ambient Air, Dark
2-Bromo-1-butoxy-4-methylbenzene
< 48 Hours
88.0% (CO₂ loss)
Table 2: Impact of Trace Impurities on Thermal Stability at 25°C
Impurity Profile
Mechanism of Acceleration
Degradation at Day 14
< 10 ppm Pd (Scavenged)
Baseline thermal kinetics
< 2%
500 ppm Pd(II)
Catalytic Protodecarboxylation
45%
1% Moisture (H₂O)
Protic solvent effect on transition state
12%
Peroxide traces in solvent
Radical initiation of ether cleavage
18%
References
Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings
National Center for Biotechnology Information (NCBI)
URL:[Link]
Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation
Organic Letters - ACS Publications
URL:[Link]
Cleavage Of Ethers With Acid
Master Organic Chemistry
URL:[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 3-Bromo-2-butoxy-5-methylbenzoic Acid
This technical guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing observed during the analysis of 3-Bromo-2-butoxy-5-methylbenzoic acid. Designed f...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides in-depth troubleshooting strategies for resolving High-Performance Liquid Chromatography (HPLC) peak tailing observed during the analysis of 3-Bromo-2-butoxy-5-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document explains the root causes of peak asymmetry and offers a logical, scientifically-grounded workflow for achieving sharp, symmetrical peaks.
Understanding the Root Cause: Why Does My Acidic Analyte Peak Tail?
Peak tailing for acidic compounds like 3-Bromo-2-butoxy-5-methylbenzoic acid in reversed-phase HPLC is most commonly a symptom of unwanted secondary interactions between the analyte and the stationary phase.[1][2] The primary retention mechanism on a C18 column is hydrophobic interaction. However, several other factors can disrupt this ideal behavior, leading to a portion of the analyte molecules being retained longer than the main band, resulting in a tailed peak.
The two most significant contributors are:
Secondary Silanol Interactions: Standard silica-based HPLC columns have residual, unreacted silanol groups (Si-OH) on their surface.[2] These silanols are weakly acidic.[3] Your analyte, 3-Bromo-2-butoxy-5-methylbenzoic acid, contains a carboxylic acid functional group. This acidic proton can interact with ionized silanol groups (SiO⁻) via ion-exchange or hydrogen bonding.[4][5] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing a fraction of the analyte molecules to lag behind, producing a tail.[1]
Inappropriate Mobile Phase pH: The ionization state of your analyte is critically dependent on the mobile phase pH. Benzoic acid derivatives typically have a pKa in the range of 3.5-4.5. When the mobile phase pH is close to the analyte's pKa, the compound exists in a mixture of its neutral (protonated, more hydrophobic) and ionized (deprotonated, more polar) forms.[6][7] These two forms have different retention times, leading to a broad, tailing, or even split peak.[8][9]
The diagram below illustrates the primary chemical interactions at the stationary phase surface that lead to peak tailing for an acidic analyte.
Q1: What is the first and most critical parameter I should adjust to fix peak tailing for my acidic compound?
A1: Mobile Phase pH.
The pH of your mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[7][10] For an acidic analyte like 3-Bromo-2-butoxy-5-methylbenzoic acid, you must ensure it remains in a single, non-ionized (protonated) state throughout the analysis.[11]
The Scientific Principle: According to the Henderson-Hasselbalch equation, to ensure over 99% of an acid is in its protonated form (R-COOH), the mobile phase pH must be at least two units below its pKa.[9] At this low pH, two beneficial things happen:
Your analyte becomes more hydrophobic, leading to better, more consistent retention on a reversed-phase column.[10]
The residual silanol groups on the silica surface are also fully protonated (Si-OH), minimizing the strong ionic interactions that cause peak tailing.[1][12]
Recommended Action: Adjust your mobile phase to a pH between 2.5 and 3.0 . This range is safely below the estimated pKa of your compound and is generally compatible with most modern silica-based columns.[4][13]
Q2: I added acid to my mobile phase, but the peak is still tailing. What's next?
A2: Ensure you are using a proper buffer and evaluate your sample diluent.
Simply adding an acid does not guarantee a stable pH. A buffer is required to resist pH changes as the sample plug, dissolved in its own solvent, travels through the column.[14]
The Role of a Buffer: A buffer maintains a constant pH environment, ensuring your analyte and the silanol groups remain consistently protonated.[9] An insufficient buffer concentration can lead to localized pH shifts at the head of the column, causing peak distortion.[4]
Sample Diluent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause significant peak shape problems.[15] The strong solvent plug effectively carries the analyte partway down the column in an uncontrolled manner before proper partitioning can begin.
Phosphate is excellent for UV detection but not MS-compatible. Formate is volatile and suitable for LC-MS.[7]
pH Measurement
Measure the pH of the aqueous portion before mixing with the organic solvent.[10]
The meaning of pH is altered in the presence of organic solvent. Consistency is key.
Sample Diluent
The ideal diluent is the mobile phase itself.[15] If solubility is an issue, use a solvent with a slightly weaker elution strength than the mobile phase (e.g., higher water content).[14]
This ensures the analyte properly focuses on the head of the column at the start of the separation.
Q3: My pH is correct and my sample preparation is good, but I still see tailing. Could it be my column?
A3: Yes, the column's chemistry is a fundamental factor.
Not all C18 columns are created equal. Secondary interactions are much more pronounced on older generations of columns.
Column Technology:
Type A Silica: Older columns were often made with "Type A" silica, which has a higher metal content and more acidic, active silanol groups, leading to significant tailing for polar and ionizable compounds.[3][16]
Type B Silica (High Purity, End-Capped): Modern columns use highly purified "Type B" silica with minimal metal contamination.[5] Furthermore, they are "end-capped," a process that chemically bonds a small, non-polar group (like trimethylsilyl) to many of the residual silanols, effectively shielding them from interacting with analytes.[1][12]
Recommended Action:
Verify Your Column: Ensure you are using a modern, high-purity, end-capped C18 column.
Consider Alternatives: If tailing persists on a standard end-capped column, consider a column with a polar-embedded or polar-endcapped stationary phase. These columns have a polar group embedded within or at the end of the C18 chain, which further helps to shield silanol activity and can improve the peak shape of acidic compounds.[17][18]
Q4: Can sample concentration affect peak tailing?
A4: Absolutely. This is known as mass overload.
Injecting too much sample can saturate the active sites on the stationary phase. When the primary hydrophobic retention sites are saturated, the influence of the less numerous but stronger secondary retention sites (the silanols) becomes more pronounced, leading to peak tailing.[4]
Recommended Action:
Dilute the Sample: Prepare a 10-fold dilution of your sample and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Reduce Injection Volume: Alternatively, reduce the injection volume (e.g., from 10 µL to 2 µL).
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol details the steps to systematically prepare and test a buffered mobile phase to suppress analyte ionization.
Prepare Aqueous Buffer (e.g., 25 mM Potassium Phosphate):
Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water (e.g., 3.4 g per 1 L).
Place the solution on a magnetic stirrer.
Using a calibrated pH meter, slowly add dilute phosphoric acid dropwise until the pH of the aqueous solution is stable at 2.5 .[10]
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[7]
Prepare Mobile Phase:
Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 50:50 v/v).
Degas the final mobile phase using sonication or vacuum filtration.
Column Equilibration:
Flush the column with the new mobile phase for at least 10-15 column volumes before the first injection. A stable baseline on your detector is a good indicator of equilibration.
Analysis:
Inject your sample of 3-Bromo-2-butoxy-5-methylbenzoic acid (prepared in the mobile phase) and evaluate the peak shape.
Protocol 2: System & Column Health Check
If all peaks in your chromatogram are tailing, the issue may be physical rather than chemical.[12]
Prepare a Neutral Test Compound:
Dissolve a neutral, non-ionizable compound (e.g., Toluene or Naphthalene) in the mobile phase.
Inject and Analyze:
Run the neutral compound under your standard method conditions.
Diagnosis:
If the neutral peak is symmetrical: The problem is chemical and specific to your acidic analyte. Focus on the solutions in Q1-Q3.[19]
If the neutral peak also tails: The problem is physical (extra-column volume or column damage).[19]
Check all fittings and connections between the injector and detector for tightness.
Minimize the length and internal diameter of all connecting tubing.[20]
Consider that the column may have a void at the inlet. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.[1]
References
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
Cogent TYPE-C. (2025, June 5). Better Alternatives to HILIC: Why ANP with TYPE‑C™ Columns Improves Polar Compound Analysis. Retrieved from [Link]
Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
Chromatography Online. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Mobile Phase Optimization. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
HPLC. (n.d.). The Importance of Sample Diluent in HILIC. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
Element Lab Solutions. (2017, September 19). Sample Diluent Effects in HPLC. Retrieved from [Link]
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]
LCGC International. (2026, March 17). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. Retrieved from [Link]
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
ResearchGate. (2017, March 2). Conditions for separating of basic and acidic compounds (HPLC). Retrieved from [Link]
MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions. Retrieved from [Link]
VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Column Conditioning / Activation. Retrieved from [Link]
Scharlab Filipinas. (2025, May 26). Tips for Caring HPLC Columns. Retrieved from [Link]
Chromatography Forum. (2009, July 28). HPLC C18 column at very high acidic condition (pH=1.0). Retrieved from [Link]
Reddit. (2023, January 7). What is the effect of using an acidic HPLC eluent on analyte interaction on the column?. Retrieved from [Link]
Chemspace. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]
PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid. Retrieved from [Link]
3-Bromo-2-butoxy-5-methylbenzoic acid stability under highly acidic conditions
Welcome to the technical support guide for 3-Bromo-2-butoxy-5-methylbenzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 3-Bromo-2-butoxy-5-methylbenzoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound, specifically under highly acidic conditions. We will explore the primary degradation pathways, offer troubleshooting advice for common experimental issues, and provide validated protocols to assess stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 3-Bromo-2-butoxy-5-methylbenzoic acid in a highly acidic environment?
The principal point of instability for this molecule under strong acidic conditions is the 2-butoxy group . This aryl-alkyl ether linkage is susceptible to acid-catalyzed cleavage.[1][2][3] Ethers are generally stable but can be cleaved under forcing conditions, such as treatment with strong, non-oxidizing acids like HBr, HI, or even strong acids like sulfuric acid with heat.[3] The reaction involves the protonation of the ether's oxygen atom, which converts the alkoxy group into a good leaving group (butanol).[2][4] The rest of the substituted benzoic acid core is generally robust under these conditions.
Q2: What are the expected degradation products from acid-catalyzed cleavage?
The cleavage of the aryl-O-alkyl bond will result in two primary fragments. The aromatic portion will yield 3-Bromo-2-hydroxy-5-methylbenzoic acid , and the butoxy chain will form a butanol- or butane-derived species.[2] The exact nature of the butyl fragment depends on the acid and solvent system used.
With hydrohalic acids (like HBr), the product is typically the corresponding alkyl halide (e.g., 1-bromobutane).[1]
With non-nucleophilic acids (like H₂SO₄ or TFA), the butoxy group will likely leave as butanol, which may subsequently eliminate to form butene or undergo other reactions depending on the stability of the resulting carbocation.[2]
Q3: What factors influence the rate of degradation?
Several factors dictate the kinetics of the ether cleavage:
Acid Strength (pH): The rate of degradation is directly proportional to the concentration of the acid. Higher acidity leads to more rapid protonation of the ether oxygen, accelerating the cleavage reaction.
Temperature: Like most chemical reactions, the rate of ether cleavage increases significantly with temperature. Reactions that are slow at room temperature can proceed to completion within hours at elevated temperatures.
Nucleophilicity of the Acid's Conjugate Base: Strong nucleophiles, such as bromide (from HBr) or iodide (from HI), can actively participate in the cleavage via an Sₙ2 mechanism, often leading to faster and cleaner reactions compared to acids with non-nucleophilic counter-ions like trifluoroacetate or bisulfate.[1][2]
Water Content: In aqueous acidic media, water can act as the nucleophile that attacks the protonated ether, leading to the formation of butanol.
Q4: Is the carboxylic acid or the bromo-substituent reactive under these conditions?
The carboxylic acid functional group is stable to acidic hydrolysis.[5][6] While ester hydrolysis is common, the carboxylic acid itself does not undergo further reaction. The carbon-bromine bond on the aromatic ring is also highly stable and will not cleave under these conditions. The primary focus for stability analysis should remain on the ether linkage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Scenario 1: An unexpected peak appears in my HPLC/LC-MS analysis after an acidic workup or reaction.
Plausible Cause: You are likely observing the primary degradation product, 3-Bromo-2-hydroxy-5-methylbenzoic acid.
Troubleshooting Steps:
Mass Analysis: Check the mass-to-charge ratio (m/z) of the new peak in your LC-MS data. Compare it to the expected molecular weights of the potential degradants.
Retention Time: The degradation product, being a phenol, is more polar than the starting material. Therefore, it should have a shorter retention time in a standard reverse-phase HPLC method.
Forced Degradation Control: Perform a small-scale forced degradation study (see Protocol 1 below) on your starting material and run it alongside your experimental sample. If the retention times and mass data of the new peaks match, you have confirmed the identity of the degradant.
Scenario 2: My reaction yield is consistently low when using a strong acid catalyst.
Plausible Cause: If your reaction requires prolonged exposure to strong acid, you may be losing a significant portion of your starting material or product (if it also contains an acid-labile group) to ether cleavage.
Troubleshooting Steps:
Reaction Monitoring: Analyze aliquots of your reaction mixture at several time points by HPLC or TLC to track the disappearance of starting material and the appearance of the degradation product.
Condition Optimization:
Lower Temperature: Attempt the reaction at a lower temperature to disfavor the degradation pathway, which likely has a higher activation energy.
Use a Milder Acid: Investigate if a weaker acid or a Lewis acid (e.g., ZnBr₂) could catalyze your desired transformation without causing significant ether cleavage.[9]
Reduce Reaction Time: Optimize the reaction to proceed as quickly as possible to minimize the exposure time to the harsh acidic environment.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally stress the compound to determine its degradation profile, as recommended by ICH guidelines for stability testing.[10][11][12]
Preparation: Prepare a stock solution of 3-Bromo-2-butoxy-5-methylbenzoic acid (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
Acidic Stress:
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1N Hydrochloric Acid (HCl).
Prepare a parallel sample with 1 mL of stock solution and 1 mL of water to serve as a control.
Incubation: Heat both vials at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). It is advisable to take time-point samples (e.g., at 2, 6, 12, and 24 hours) to monitor the kinetics of degradation.
Quenching and Sample Preparation:
At each time point, withdraw an aliquot (e.g., 100 µL) from each vial.
Neutralize the acidic sample by adding an equivalent amount of 1N Sodium Hydroxide (NaOH).
Dilute the neutralized sample and the control sample with the mobile phase to an appropriate concentration for analysis.
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of the stressed sample to the control to identify and quantify the degradation products.
Diagram: Workflow for Forced Degradation Study
Caption: Workflow for assessing compound stability via forced degradation.
Mechanistic Pathway
The degradation proceeds via acid-catalyzed ether cleavage. The diagram below illustrates the generally accepted mechanism for an aryl-alkyl ether.
Diagram: Acid-Catalyzed Cleavage of the Butoxy Group
Caption: Mechanism of acid-catalyzed ether cleavage.
This guide is intended to provide a foundational understanding of the stability of 3-Bromo-2-butoxy-5-methylbenzoic acid. For specific applications, we recommend performing tailored stability studies under your precise experimental conditions.
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
Fiveable. (2025). Acidic Cleavage: Organic Chemistry Study Guide. [Link]
Neves, M. G. P. M. S., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]
Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering. [Link]
Neves, M. G. P. M. S., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]
Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]
Liu, Y., et al. (2021). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PubMed. [Link]
Quora. Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? [Link]
IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
Filo. The decreasing order acidity of following benzoic acid derivatives is... [Link]
Japan International Cooperation Agency. III Analytical Methods. [Link]
Basniwal, P. K., et al. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. DergiPark. [Link]
Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
D'Andrea, S. V., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
Kumar, V., et al. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
Bodal, M. S., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. [Link]
Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]
Rawat, A., & Gupta, A. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
SciELO. Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. [Link]
Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]
ResearchGate. (PDF) KINETIC STUDIES OF DEGRADATION OF BENZOIC ACID AND SALICYLIC ACID THROUGH OZONATION, PEROXONE, PHOTOOZONATION AND PHOTOPEROXONE. [Link]
Analytical Comparison Guide: 1H and 13C NMR Structural Elucidation of 3-Bromo-2-butoxy-5-methylbenzoic acid (CDCl₃ vs. DMSO-d₆)
As a Senior Application Scientist, selecting the optimal analytical conditions for the quality control and structural verification of complex pharmaceutical building blocks is critical. 3-Bromo-2-butoxy-5-methylbenzoic a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal analytical conditions for the quality control and structural verification of complex pharmaceutical building blocks is critical. 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) is a highly substituted, sterically hindered aromatic compound. Its characterization requires precise Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide objectively compares the analytical performance of two standard NMR solvent systems—Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆) —to determine the most robust methodology for resolving the structural and electronic nuances of this compound.
To accurately assign the NMR spectra of 3-Bromo-2-butoxy-5-methylbenzoic acid, we must first understand the causal relationship between the ring substituents and the localized electron density. The benzene ring contains four distinct substituents that dictate the chemical shifts via inductive, resonance, and hyperconjugative effects:
-COOH at C1 (Electron-Withdrawing): Strongly deshields the ortho proton (H6) via resonance and inductive effects.
-O-Butyl at C2 (Electron-Donating): Donates electron density into the ring via oxygen lone-pair resonance, shielding the ortho and para positions.
-Br at C3 (Electron-Withdrawing): Inductively pulls electron density, deshielding the adjacent H4 proton.
-CH₃ at C5 (Electron-Donating): Weakly donates electron density via hyperconjugation.
The Solvent Effect: CDCl₃ vs. DMSO-d₆
The choice of solvent fundamentally alters the observed spectrum .
CDCl₃ (Non-polar): Carboxylic acids typically form hydrogen-bonded dimers in non-polar solvents. This intermediate chemical exchange broadens the -COOH proton signal, sometimes rendering it indistinguishable from the baseline.
DMSO-d₆ (Polar, H-bond Acceptor): DMSO aggressively disrupts these dimers, forming a strong solvent-solute hydrogen bond with the -COOH group. This slows the exchange rate on the NMR timescale, yielding a sharp, highly deshielded peak (>12.5 ppm). However, the higher viscosity of DMSO-d₆ shortens the transverse relaxation time (
T2
), which can slightly broaden the aromatic signals and obscure fine meta-coupling (
J≈2.1
Hz) if the magnetic field is not perfectly shimmed.
Caption: Causal mapping of substituent electronic effects on the chemical shifts of the aromatic ring.
To ensure high-fidelity, reproducible data, the following protocol represents a self-validating system . Every step includes an internal check to guarantee spectral integrity, adhering to modern high-resolution NMR standards .
Step-by-Step Methodology
Sample Preparation: Accurately weigh 15.0 mg of 3-Bromo-2-butoxy-5-methylbenzoic acid. Dissolve in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).
Validation Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must lock exactly at 0.00 ppm to validate the chemical shift axis.
Homogenization: Vortex the solution for 30 seconds and sonicate for 1 minute to ensure complete dissolution. Transfer to a high-quality 5 mm NMR tube.
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Calibrate the probe temperature to exactly 298 K using a standard methanol sample, as exchangeable proton shifts are highly temperature-dependent.
Tuning, Matching, and Shimming: Perform automated tuning and matching (ATMA). Shim the magnetic field (
Z1
through
Z5
).
Validation Check: The residual solvent peak (7.26 ppm for CHCl₃ or 2.50 ppm for DMSO) must exhibit a Full Width at Half Maximum (FWHM) of < 1.0 Hz before proceeding.
¹H NMR Acquisition (zg30): Utilize a 30° pulse angle (zg30). This is chosen over a 90° pulse because it allows for a shorter relaxation delay (D1 = 2.0 s), maximizing scan throughput while maintaining quantitative integration accuracy for routine analysis. Acquire 16 scans.
¹³C NMR Acquisition (zgpg30): Utilize a power-gated decoupling sequence (zgpg30). This sequence provides continuous ¹H decoupling during acquisition and maintains Nuclear Overhauser Effect (NOE) enhancement during the relaxation delay, which is critical for amplifying the weak signals of the quaternary carbons (C1, C2, C3, C5). Acquire 1024 scans.
Caption: Standardized NMR sample preparation and acquisition workflow for reproducible spectral analysis.
Comparative Data Presentation
The tables below summarize the quantitative chemical shift data, objectively comparing the analytical resolution achieved in CDCl₃ versus DMSO-d₆.
Notice the dramatic behavior of the -COOH proton (Position 1) and the slight upfield shifts of the aliphatic chains in DMSO-d₆ due to solvent polarity differences.
Choose CDCl₃ for rapid, high-throughput QA/QC where aliphatic resolution is paramount, and the exact shift of the -COOH proton is not required. It provides slightly sharper aromatic doublets due to longer
T2
relaxation times.
Choose DMSO-d₆ for rigorous structural elucidation and impurity profiling. The strong hydrogen-bonding capability of DMSO locks the -COOH proton into a sharp, quantifiable signal, validating the integrity of the acidic functional group without ambiguity.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]
Comparative
Comparative Analysis of Mass Spectrometric Fragmentation: A Guide to the Structural Elucidation of 3-Bromo-2-butoxy-5-methylbenzoic Acid
Introduction In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical techniqu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of ionized molecules and their fragments.[1][2] This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of 3-Bromo-2-butoxy-5-methylbenzoic acid, a substituted aromatic carboxylic acid.
The structural complexity of this molecule, featuring an aromatic ring, a carboxylic acid, a bulky butoxy ether group, a methyl substituent, and a bromine atom, presents a rich and informative fragmentation landscape. Understanding these pathways is crucial for its identification in complex matrices and for quality control in synthetic processes.
This document will compare the predicted fragmentation patterns under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique, Electrospray Ionization (ESI). We will explore the causal mechanisms behind bond cleavages and rearrangements, present detailed experimental protocols for data acquisition, and provide the necessary tools for researchers to interpret the resulting spectra with confidence.
Electron Ionization (EI) Mass Spectrometry: The Molecular Fingerprint
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] The resulting mass spectrum serves as a unique "molecular fingerprint," invaluable for structural elucidation and library matching.[3]
The molecular weight of 3-Bromo-2-butoxy-5-methylbenzoic acid (C12H15BrO3) is approximately 302.02 g/mol (for 79Br) and 304.02 g/mol (for 81Br).
The Molecular Ion (M⁺•)
Upon EI, the molecule loses an electron to form a radical cation (M⁺•), which represents the molecular weight of the compound.[4] A key identifying feature for this molecule will be the presence of a pair of peaks for the molecular ion, separated by 2 m/z units, with a near 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (naturally occurring isotopes 79Br and 81Br have abundances of approximately 50.7% and 49.3%, respectively).[5] Therefore, we expect to see prominent peaks at m/z 302 and m/z 304 .
Predicted Major Fragmentation Pathways under EI
The energized molecular ion will undergo a series of competing fragmentation reactions, driven by the stability of the resulting fragment ions and neutral losses. The primary fragmentation sites are predicted to be the butoxy and carboxylic acid functional groups.
Loss of the Butoxy Side Chain: The bond between the aromatic ring and the butoxy group is a likely point of cleavage.
Loss of Butene (McLafferty-type Rearrangement): A highly probable fragmentation for ortho-substituted benzoic acids involves the transfer of a hydrogen atom from the butoxy chain to the carboxylic acid group, followed by the elimination of a neutral butene molecule (C4H8, mass 56). This results in a prominent fragment ion.
[C12H15BrO3]⁺• → [C8H7BrO3]⁺• + C4H8
Expected peaks at m/z 246/248 .
Loss of a Butoxy Radical: Simple cleavage of the Ar-O bond results in the loss of a butoxy radical (•OC4H9, mass 73).
[C12H15BrO3]⁺• → [C8H6BrO]⁺ + •OC4H9
Expected peaks at m/z 229/231 .
Fragmentation of the Carboxylic Acid Group: This functional group provides several characteristic fragmentation routes.[6][7]
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond is a common pathway for carboxylic acids.
[C12H15BrO3]⁺• → [C12H14BrO2]⁺ + •OH
Expected peaks at m/z 285/287 . This fragment is an acylium ion, which is relatively stable.[8]
Loss of a Carboxyl Radical (•COOH): Loss of the entire carboxyl group.
[C12H15BrO3]⁺• → [C11H15BrO]⁺ + •COOH
Expected peaks at m/z 257/259 .
Cleavage within the Butyl Chain: The butyl group itself can fragment.
Loss of a Propyl Radical: Alpha-cleavage relative to the ether oxygen can lead to the loss of a propyl radical (•C3H7, mass 43) to form a stable oxonium ion.
[C12H15BrO3]⁺• → [C9H8BrO3]⁺ + •C3H7
Expected peaks at m/z 259/261 .
Loss of Bromine: Cleavage of the strong aryl-Br bond is less common as an initial step but can occur.
Loss of a Bromine Radical (•Br):
[C12H15BrO3]⁺• → [C12H15O3]⁺ + •Br
Expected peak at m/z 223 .
Visualizing EI Fragmentation
The relationships between these key fragments can be visualized as a fragmentation pathway.
Caption: Predicted EI fragmentation pathway for 3-Bromo-2-butoxy-5-methylbenzoic acid.
Summary of Predicted EI Fragments
m/z (79Br/81Br)
Predicted Fragment Ion
Neutral Loss
Significance
302/304
[C12H15BrO3]⁺•
-
Molecular Ion (M⁺•)
285/287
[C12H14BrO2]⁺
•OH
Loss of hydroxyl from carboxylic acid
257/259
[C11H15BrO]⁺
•COOH
Loss of carboxyl group
246/248
[C8H7BrO3]⁺•
C4H8
McLafferty-type rearrangement
229/231
[C8H6BrO]⁺
•OC4H9
Loss of butoxy radical
223
[C12H15O3]⁺
•Br
Loss of bromine radical
167
[C8H7O3]⁺
C4H8, •Br
Subsequent loss from m/z 246/248
Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach
ESI is a "soft" ionization technique that typically protonates or deprotonates an analyte molecule, leaving it largely intact.[9] It is particularly well-suited for polar molecules like carboxylic acids and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Fragmentation is minimal in the ion source but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented by collision-induced dissociation (CID).
ESI Positive Ion Mode ([M+H]⁺)
In positive ion mode, the molecule is expected to be protonated, likely on the carbonyl oxygen of the carboxylic acid. The primary ion observed will be the protonated molecule, [M+H]⁺.
Primary Ion:m/z 303/305 . This will likely be the base peak in the MS1 spectrum.
MS/MS Fragmentation: Upon CID, the most likely fragmentation pathway is the loss of a neutral butene molecule from the protonated butoxy group.
[M+H]⁺ → [M+H - C4H8]⁺ + C4H8
This would result in a product ion at m/z 247/249 .
ESI Negative Ion Mode ([M-H]⁻)
Given the acidic nature of the carboxylic acid group, negative ion mode is expected to be highly sensitive. The molecule will readily deprotonate to form the carboxylate anion, [M-H]⁻.
Primary Ion:m/z 301/303 . This will be the base peak in the MS1 spectrum.
MS/MS Fragmentation: CID of the deprotonated molecule can induce fragmentation. A likely pathway is the loss of carbon dioxide.
[M-H]⁻ → [M-H - CO2]⁻ + CO2
This would result in a product ion at m/z 257/259 .
Visualizing ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation in positive and negative ion modes.
High-sensitivity analysis for acidic compounds, LC-MS
The choice of ionization technique is dictated by the analytical goal. For unambiguous identification of an unknown, GC-MS with EI provides a rich fingerprint. For quantifying the compound in a biological matrix, the high selectivity and sensitivity of LC-ESI-MS/MS would be the superior choice.[10][11][12]
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
This protocol outlines a self-validating workflow for obtaining an EI mass spectrum. The use of a well-characterized standard ensures system suitability before analyzing the target compound. Benzoic acid is often used as a test compound in these analyses.[13][14][15]
Sample Preparation and Derivatization
Carboxylic acids can exhibit poor chromatographic peak shape due to their polarity. Derivatization to a more volatile ester (e.g., a trimethylsilyl (TMS) ester) is often required for GC-MS analysis.[13][16]
Dissolution: Accurately weigh ~1 mg of 3-Bromo-2-butoxy-5-methylbenzoic acid and dissolve in 1 mL of a suitable solvent (e.g., ethyl acetate).
Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete conversion to the TMS ester.
Dilution: Cool the sample to room temperature and dilute as necessary for GC-MS analysis.
GC-MS Instrumentation and Parameters
System Check: Before analysis, verify instrument performance by injecting a known standard (e.g., PFTBA for tuning, or a derivatized benzoic acid standard).
GC Parameters:
Inlet: Split/splitless, set to 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Parameters:
Ion Source: Electron Ionization (EI).
Ion Source Temperature: 230°C.
Electron Energy: 70 eV.
Mass Range: Scan from m/z 40 to 450.
Solvent Delay: Set a delay of 3-4 minutes to prevent the solvent peak from damaging the detector.
Data Acquisition and Analysis
Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.
Analysis:
Identify the chromatographic peak corresponding to the derivatized analyte.
Extract the mass spectrum from this peak.
Identify the molecular ion and key fragment ions.
Compare the observed spectrum to the predicted fragmentation pattern.
Search the spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for potential matches or substructural similarities.[17][18][19]
Experimental Workflow Diagram
Caption: General experimental workflow for GC-MS analysis of the target analyte.
Conclusion
This guide provides a robust framework for understanding and predicting the mass spectrometric behavior of 3-Bromo-2-butoxy-5-methylbenzoic acid. By leveraging fundamental principles of ion chemistry, we have outlined the expected fragmentation patterns under both EI and ESI conditions. The characteristic bromine isotope pattern, coupled with predictable losses from the butoxy and carboxylic acid moieties, provides a wealth of structural information. The provided experimental protocol offers a clear, actionable path for researchers to acquire high-quality data. This combined theoretical and practical approach empowers scientists in drug development and chemical research to confidently identify and characterize this and structurally related molecules.
References
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. NIST. Retrieved from [Link][17]
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link][8]
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link][5]
NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link][18]
Wallace, W. E., & Moorthy, A. S. (2023). NIST Mass Spectrometry Data Center standard reference libraries and software tools: Application to seized drug analysis. Journal of Forensic Sciences. Retrieved from [Link][19][20][21]
OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link][3]
MassBank. (n.d.). MassBank spectral database. Retrieved from [Link][22]
Lib4RI. (n.d.). Spectra & Spectral Data. Retrieved from [Link]
Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from [Link][4]
Ruttkies, C., Schymanski, E. L., et al. (2024). MassBank: an open and FAIR mass spectral data resource. Nucleic Acids Research. Retrieved from [Link][23]
Kalpana, Sharma, P., & Jain, N. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research. Retrieved from [Link][14][15]
Van de Wiele, T., Vanhaecke, L., et al. (2004). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. Journal of Chromatography B. Retrieved from [Link][11]
Preuss, R., Angerer, J., & Drexler, H. (2010). A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. International Journal of Hygiene and Environmental Health. Retrieved from [Link][12]
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved from [Link][10]
Knoblauch, J. M., Scott, D. K., Smith, L. D., & Garg, U. (2010). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in Molecular Biology. Retrieved from [Link][16]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][6]
D'yakonov, V. A. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][24]
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Retrieved from [Link][9]
Westin, J. (n.d.). Mass spectrometry (MS). Jack Westin. Retrieved from [Link][1]
University of Arizona. (n.d.). Introduction to Mass Spectrometry. Department of Chemistry and Biochemistry. Retrieved from [Link][2]
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link][7]
A Senior Application Scientist’s Guide to Comparative Reactivity: 3-Bromo-2-butoxy-5-methylbenzoic Acid vs. 3-bromo-5-methylbenzoic Acid
This guide presents an in-depth, objective comparison of the chemical reactivity of 3-bromo-2-butoxy-5-methylbenzoic acid and 3-bromo-5-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: April 2026
This guide presents an in-depth, objective comparison of the chemical reactivity of 3-bromo-2-butoxy-5-methylbenzoic acid and 3-bromo-5-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond theoretical descriptions to provide actionable insights grounded in the principles of physical organic chemistry. We will dissect how the introduction of an ortho-butoxy group fundamentally alters the electronic and steric landscape of the parent molecule, thereby influencing its behavior in key chemical transformations.
The core of this analysis rests on understanding the interplay of substituent effects. In 3-bromo-5-methylbenzoic acid, the aromatic ring is influenced by a weakly activating alkyl group (-CH₃), a deactivating halogen (-Br), and a strongly deactivating carboxylic acid (-COOH). The addition of a butoxy group at the C-2 position introduces a powerful, sterically demanding ortho substituent that dramatically modifies the molecule's reactivity profile.
Chapter 1: Foundational Principles: Electronic and Steric Effects of Substituents
The reactivity of a substituted benzene ring is governed by the cumulative electronic (inductive and resonance) and steric effects of its substituents. The carboxylic acid group is a strong electron-withdrawing group (EWG) and acts as a meta-director in electrophilic aromatic substitution (EAS).[1][2] Conversely, the methyl group is a weak electron-donating group (EDG), activating the ring and directing incoming electrophiles to the ortho and para positions. The bromine atom exhibits a dual nature: it is deactivating due to its strong inductive electron withdrawal (-I effect) but directs ortho- and para- due to resonance electron donation (+R effect) from its lone pairs.
The key differentiator, the butoxy group in 3-bromo-2-butoxy-5-methylbenzoic acid, is a potent activating group. The oxygen atom's lone pairs strongly donate electron density to the ring via resonance (+R effect), overriding its inductive withdrawal (-I effect). This makes the butoxy-substituted ring significantly more electron-rich and thus more reactive towards electrophiles than its counterpart. However, its considerable size introduces significant steric hindrance, a factor that is especially pronounced from the ortho position.[3][4]
Caption: Electronic and directing effects of substituents on the two benzoic acids.
Chapter 2: Acidity (pKa) — The Ortho Effect in Action
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion.[5] Electron-withdrawing groups stabilize the anion and increase acidity (lower pKa), while electron-donating groups destabilize it and decrease acidity (higher pKa).[6]
For 3-bromo-5-methylbenzoic acid , we have a competing EWG (-Br) and EDG (-CH₃). Based on Hammett constants, the electron-withdrawing nature of bromine is generally stronger than the donating nature of the methyl group, suggesting this acid should be slightly stronger than benzoic acid (pKa 4.2).
For 3-bromo-2-butoxy-5-methylbenzoic acid , the situation is more complex due to the "ortho effect."[6][7] Electronically, the strongly donating butoxy group should decrease acidity. However, sterically, the bulky butoxy group forces the adjacent carboxylic acid group out of the plane of the benzene ring. This twisting disrupts the resonance stabilization between the carboxyl group and the ring, which has a net effect of increasing the acid's strength relative to what electronic effects alone would predict.[7] This steric inhibition of resonance often leads to ortho-substituted benzoic acids being more acidic than their meta and para isomers, regardless of the substituent's electronic nature.[6]
Ambiguous, but likely stronger than predicted by electronics alone.
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a reliable method for empirically determining the acid dissociation constant.
Preparation: Prepare a 0.01 M solution of the benzoic acid derivative in a 50:50 ethanol/water mixture. Calibrate a pH meter using standard buffer solutions (pH 4.0 and 7.0).
Titration Setup: Place 50 mL of the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing standardized 0.01 M NaOH solution.
Data Collection: Record the initial pH. Add the NaOH titrant in 0.2 mL increments, recording the pH after each addition. Continue the titration well past the equivalence point.
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). A more precise value can be obtained from the x-intercept of a Gran plot.
Chapter 3: Carboxylic Acid Reactivity: A Case Study in Steric Hindrance
Reactions involving the carboxylic acid moiety, such as Fischer esterification, are highly sensitive to the steric environment around the carboxyl group.
3-bromo-5-methylbenzoic acid: The carboxylic acid group is sterically unhindered, allowing straightforward access for nucleophiles like alcohols.
3-bromo-2-butoxy-5-methylbenzoic acid: The bulky ortho-butoxy group acts as a steric shield, significantly impeding the approach of a nucleophile to the carboxyl carbon. This steric hindrance is expected to dramatically decrease the rate of reactions like esterification.[3]
Caption: Steric hindrance at the carboxylic acid group by the ortho-butoxy substituent.
This experiment is designed to quantify the difference in reactivity.
Reaction Setup: In two separate, identical round-bottom flasks, place 1.0 mmol of either 3-bromo-5-methylbenzoic acid or 3-bromo-2-butoxy-5-methylbenzoic acid.
Reagents: To each flask, add 10 mL of methanol (acting as both solvent and nucleophile) and 0.1 mL of concentrated sulfuric acid (catalyst).
Reaction: Reflux both mixtures simultaneously using identical heating mantles.
Monitoring: At 1-hour intervals (t = 1, 2, 3, 4, 5 hours), withdraw a 0.1 mL aliquot from each reaction. Quench the aliquot with 1 mL of saturated sodium bicarbonate solution and extract with 1 mL of ethyl acetate containing an internal standard (e.g., dodecane).
Analysis: Analyze the ethyl acetate layer by Gas Chromatography (GC) to determine the ratio of ester product to remaining carboxylic acid.
Data Presentation: Plot the percentage yield of methyl ester versus time for both starting materials.
Chapter 4: Aromatic Ring Reactivity: Electrophilic Aromatic Substitution (EAS)
The rate and regioselectivity of EAS reactions are dictated by the activating/deactivating nature of the ring substituents.
3-bromo-5-methylbenzoic acid: The ring is generally deactivated by the -COOH and -Br groups.[8] The directing effects are competitive. The methyl group directs ortho/para (positions C2, C4, C6), while the bromine directs ortho/para (positions C2, C4, C6) and the carboxyl group directs meta (positions C2, C6). The positions C2 and C6 are the most likely sites for substitution.
3-bromo-2-butoxy-5-methylbenzoic acid: The ring is strongly activated by the electron-donating butoxy group, making it much more reactive towards electrophiles than the other molecule.[8] The butoxy group is the dominant directing group. It directs ortho and para. Its para position (C5) is blocked by the methyl group. One ortho position (C3) is blocked by bromine. Therefore, electrophilic attack is strongly directed to the remaining open ortho position, C1, and the other open position, C6. Given the steric bulk and deactivating nature of the -COOH group at C1, substitution is overwhelmingly predicted to occur at the C6 position .
Caption: Experimental workflow for a comparative electrophilic bromination reaction.
Experimental Protocol: Comparative Bromination
This protocol will highlight differences in both reaction rate and product distribution.
Reaction Setup: In two separate, foil-covered flasks (to prevent radical reactions), dissolve 1.0 mmol of each respective acid in 10 mL of a non-polar solvent (e.g., CCl₄ or CH₂Cl₂). Add 0.05 mmol of FeBr₃ catalyst to each flask.
Bromine Addition: Slowly add 1.0 mmol (1.0 equivalent) of Br₂ dissolved in 2 mL of the same solvent to each flask dropwise at room temperature.
Monitoring: Monitor the disappearance of the red bromine color. The flask containing 3-bromo-2-butoxy-5-methylbenzoic acid is expected to decolorize much more rapidly, indicating a faster reaction. Also, monitor the reaction progress by TLC.
Work-up: Once the reaction is complete (or after a set time, e.g., 2 hours), quench the excess bromine by adding 10% aqueous sodium bisulfite solution until the color disappears. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent.
Analysis: Characterize the crude product mixture using ¹H NMR spectroscopy to determine the isomeric distribution of the products.
Data Summary: Predicted Bromination Outcomes
Compound
Predicted Relative Rate
Predicted Major Product(s)
3-bromo-5-methylbenzoic acid
Slow (deactivated ring)
Mixture of 2,3-dibromo-5-methylbenzoic acid and 3,6-dibromo-5-methylbenzoic acid
The comparison between 3-bromo-2-butoxy-5-methylbenzoic acid and 3-bromo-5-methylbenzoic acid serves as an exemplary case study in physical organic chemistry. The introduction of a single ortho-butoxy group creates a profoundly different chemical entity.
Reactivity of the Aromatic Ring (EAS): The butoxy-substituted acid is significantly more reactive due to the powerful electron-donating nature of the alkoxy group, which also exerts strong regiochemical control.
Reactivity of the Carboxylic Acid: The butoxy-substituted acid is markedly less reactive in nucleophilic attacks at the carboxyl carbon due to severe steric hindrance from the bulky ortho group.
Acidity: The pKa of the butoxy-substituted acid is governed by a subtle interplay between the acid-weakening electronic donation of the butoxy group and the acid-strengthening steric hindrance of the "ortho effect."
For the medicinal chemist and process developer, these differences are critical. While the butoxy group can be used to enhance reactivity for desired aromatic substitutions, it simultaneously presents a significant challenge for subsequent modifications at the carboxylic acid center. A thorough understanding of these competing effects is essential for the rational design of synthetic routes and the development of new molecular entities.
References
Chemistry LibreTexts. (2022). 5.1: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?[Link]
Delgado-González, A., et al. (N.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC. [Link]
CUTM Courseware. (N.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]
ResearchGate. (2025). Insights on tert-butyl alkylation effects on fluorobenzene. [Link]
Ijisrt.Com. (N.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]
Reusch, W. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?[Link]
Pearson. (N.d.). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. [Link]
Journal of the Chemical Society B: Physical Organic. (N.d.). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. [Link]
The Royal Society of Chemistry. (N.d.). SUPPORTING INFORMATION. [Link]
PMC. (2025). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. [Link]
University of Calgary. (N.d.). Ch12: Substituent Effects. [Link]
PMC. (N.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. [Link]
University of California, Irvine. (N.d.). 24. Electrophilic Aromatic Substitution. [Link]
ResearchGate. (N.d.). ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES. [Link]
YouTube. (2023). electrophilic substitution reactions of benzoic acid. [Link]
HPLC Method Validation for the Quantification of 3-Bromo-2-butoxy-5-methylbenzoic Acid
An In-Depth Technical Guide and Comparative Analysis This guide provides a comprehensive, in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Bromo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide and Comparative Analysis
This guide provides a comprehensive, in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Bromo-2-butoxy-5-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, grounds its methodology in authoritative regulatory standards, and presents a self-validating system that ensures data integrity and trustworthiness.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2][3]. This principle, championed by the International Council for Harmonisation (ICH) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA), is the bedrock of reliable pharmaceutical analysis[4][5][6]. This guide will compare the performance of a newly developed HPLC method against the stringent acceptance criteria outlined in these global standards.
Part I: Method Development & The Scientific Foundation
Before validation can commence, a robust and reliable analytical method must be developed. The choices made during this phase are critical, as they form the foundation upon which all subsequent validation data rests.
Analyte Characterization: A Causal Approach
Structure: The molecule possesses a benzoic acid backbone, making it acidic. The presence of a bromine atom and a butoxy group increases its hydrophobicity compared to simpler benzoic acids.
Chromophore: The benzene ring is a strong chromophore, suggesting good UV absorbance. Aromatic carboxylic acids typically exhibit maximum absorbance (λ_max) in the 230-280 nm range. For this guide, we will assume a λ_max of approximately 245 nm.
Acidity (pKa): The carboxylic acid moiety dictates that the compound's charge state will be pH-dependent. The pKa is estimated to be around 4.0. To ensure the analyte is in a single, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH should be maintained at least 1.5-2 units below the pKa. Therefore, a mobile phase pH of ~2.5 is a logical starting point.
Optimized Chromatographic Conditions
Based on the analyte's characteristics, the following HPLC system and parameters were selected, with each choice justified to demonstrate an expert-driven approach.
Parameter
Selection & Justification
HPLC System
Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
Column
Reversed-Phase C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Justification: The C18 stationary phase is ideal for retaining moderately nonpolar compounds like our target analyte.
Mobile Phase
Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v). Justification: Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid is used to buffer the mobile phase to a pH of approximately 2.5, ensuring the analyte is protonated and well-retained.
Flow Rate
1.0 mL/min. Justification: A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp.
30 °C. Justification: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity, improving peak efficiency.
Detection
UV at 245 nm. Justification: Selected based on the predicted λ_max of the aromatic chromophore, providing high sensitivity.
Injection Vol.
10 µL. Justification: A standard volume that balances sensitivity with the risk of column overload.
Diluent
Mobile Phase (Acetonitrile/Water, 55:45 v/v). Justification: Using the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.
System Suitability Testing (SST)
Before any validation run, the suitability of the chromatographic system must be verified. This is a non-negotiable step that ensures the system is performing adequately on the day of analysis.[7]
Protocol:
Prepare a standard solution of 3-Bromo-2-butoxy-5-methylbenzoic acid at a working concentration (e.g., 50 µg/mL).
Perform five replicate injections of this standard solution.
Evaluate the results against the pre-defined acceptance criteria.
Part II: Method Validation - A Comparative Performance Analysis
Method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[10][11] The following sections detail the experimental protocols for each validation parameter, present representative data, and compare the results against ICH guidelines.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][13][14]
Experimental Protocol:
Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.
Placebo Analysis: Prepare a placebo sample containing all formulation excipients (if applicable) and analyze it to check for interference.
Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
Analyze the stressed samples to confirm that the analyte peak is well-resolved from any degradant peaks (peak purity analysis using a DAD is recommended).
Comparative Analysis:
Test
Observed Result
Acceptance Criteria (ICH Q2(R1))
Status
Blank Injection
No peak at analyte retention time.
No interference from blank.
Pass
Placebo Injection
No peak at analyte retention time.
No interference from placebo components.
Pass
Forced Degradation
Analyte peak is spectrally pure and resolved from all degradation peaks (Resolution > 2).
The method can unequivocally assess the analyte.[10][13]
Pass
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[15][16]
Experimental Protocol:
Prepare a stock solution of the analyte standard.
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.[17] Let's assume a target concentration of 50 µg/mL, so the range will be 40, 45, 50, 55, and 60 µg/mL.
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Comparative Analysis:
Concentration (µg/mL)
Mean Peak Area (n=3)
40.0
798500
45.0
901200
50.0
1001500
55.0
1099800
60.0
1202300
Regression Parameter
Observed Result
Acceptance Criteria
Status
Correlation Coefficient (r²)
0.9998
≥ 0.999
Pass
Y-intercept
Close to zero
Should not be significantly different from zero.
Pass
Range
40.0 - 60.0 µg/mL
Established by demonstrating linearity, accuracy, and precision.
Pass
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[14] It is typically assessed using recovery studies on spiked samples.
Experimental Protocol:
Prepare samples (e.g., placebo) spiked with the analyte at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate (for a total of nine determinations).[9]
Analyze the samples and calculate the percentage recovery for each.
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[9][18] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeatability:
Prepare six individual samples at 100% of the target concentration (50 µg/mL).
Analyze all six samples on the same day with the same analyst and instrument.
Calculate the Relative Standard Deviation (%RSD).
Intermediate Precision:
Have a second analyst, on a different day and using a different HPLC system (if available), prepare and analyze another set of six samples at 100% concentration.
Calculate the %RSD for this set and also perform a statistical comparison (e.g., F-test, t-test) of the two data sets.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][19]
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
Use the data from the linearity study.
Calculate LOD and LOQ using the following formulas, as recommended by ICH[20]:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = The standard deviation of the y-intercepts of the regression line.
S = The slope of the calibration curve.
Data Presentation & Comparative Analysis:
Parameter
Calculation
Observed Result
Acceptance Criteria
Status
Slope (S)
From Linearity
20015
-
-
StDev of Intercept (σ)
From Regression
1520
-
-
LOD
3.3 * (1520 / 20015)
0.25 µg/mL
The method can detect the analyte at this level.
Pass
LOQ
10 * (1520 / 20015)
0.76 µg/mL
The method can quantify the analyte at this level with acceptable accuracy and precision.
Pass
To confirm the LOQ, one must prepare and analyze samples at this concentration and demonstrate that the precision (%RSD) and accuracy (% Recovery) meet acceptable criteria (e.g., RSD ≤ 10%, Recovery 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14][21] This provides an indication of its reliability during normal usage.
Deliberately vary these parameters one at a time within a plausible range.
Analyze a system suitability solution or a standard sample under each modified condition.
Evaluate the impact on key responses like retention time, peak area, and tailing factor.
Data Presentation & Comparative Analysis:
Parameter Varied
Variation
% Change in Retention Time
% Change in Peak Area
System Suitability
Flow Rate
0.9 mL/min (-10%)
+9.8%
+0.5%
Pass
1.1 mL/min (+10%)
-9.5%
-0.7%
Pass
Column Temp.
28 °C
+1.5%
+0.2%
Pass
32 °C
-1.4%
-0.1%
Pass
Mobile Phase % Organic
53% Acetonitrile
+4.1%
+0.3%
Pass
57% Acetonitrile
-4.3%
-0.4%
Pass
Visualizing the Validation Framework
To better understand the logical flow and interdependencies of the validation process, the following diagrams are provided.
Caption: A workflow diagram illustrating the logical progression from method development to final validation report.
Caption: The interrelationship of core validation parameters establishing a trustworthy analytical method.
Part III: Synthesis and Conclusion
The Reverse-Phase HPLC method developed for the quantification of 3-Bromo-2-butoxy-5-methylbenzoic acid has been rigorously validated in accordance with ICH Q2(R1) guidelines. The comparative analysis demonstrates that the method's performance meets or exceeds all standard acceptance criteria for specificity, linearity, range, accuracy, precision, sensitivity (LOD/LOQ), and robustness.
The data presented confirms that this analytical procedure is reliable, reproducible, and fit for its intended purpose, which may include routine quality control testing of drug substances, release testing of finished products, and stability studies. The systematic approach, grounded in scientific rationale and authoritative standards, ensures the integrity of the data generated and provides a high degree of confidence in the analytical results. This validated method stands as a robust tool for professionals in the pharmaceutical industry, ensuring product quality and regulatory compliance.
References
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology . PMC. [Link]
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column . PubMed. [Link]
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation . BioProcess International. [Link]
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . PMC. [Link]
Accuracy and Precision - What's The Difference? . SCION Instruments. [Link]
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution . ResearchGate. [Link]
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography . PMC. [Link]
A Senior Application Scientist's Guide to Identifying 3-Bromo-2-butoxy-5-methylbenzoic Acid using FTIR Spectroscopy
For researchers and professionals in drug development, the precise identification of molecular structures is a cornerstone of successful and reproducible research. Fourier-Transform Infrared (FTIR) spectroscopy stands as...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the precise identification of molecular structures is a cornerstone of successful and reproducible research. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for this purpose. This guide provides an in-depth comparison of the expected FTIR absorption bands for 3-Bromo-2-butoxy-5-methylbenzoic acid, offering experimental insights and data to distinguish it from potential alternatives.
The Power of Vibrational Fingerprints: An Introduction to FTIR
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within a molecule to vibrate. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." By analyzing this spectrum, we can identify the functional groups present in a molecule and ultimately confirm its identity.
Deciphering the Spectrum of 3-Bromo-2-butoxy-5-methylbenzoic Acid
The structure of 3-Bromo-2-butoxy-5-methylbenzoic acid contains several key functional groups that will give rise to distinct absorption bands in its FTIR spectrum. Understanding these characteristic peaks is crucial for its identification.
Molecular Structure and Key Vibrational Modes
The diagram below illustrates the structure of 3-Bromo-2-butoxy-5-methylbenzoic acid and highlights the primary vibrational modes that are key to its identification via FTIR.
Caption: Molecular structure and key FTIR vibrational modes of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Predicted FTIR Absorption Bands
The following table summarizes the expected characteristic absorption bands for 3-Bromo-2-butoxy-5-methylbenzoic acid, providing a guide for spectral interpretation.
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
Notes
Carboxylic Acid
O-H Stretch
3300 - 2500
Broad, Strong
This very broad band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching vibrations.[1][2][3][4][5]
C=O Stretch
1710 - 1680
Strong
The position is lowered due to conjugation with the aromatic ring.[1][6][7]
C-O Stretch
1320 - 1210
Medium-Strong
This band is associated with the C-O single bond of the carboxylic acid group.[4][6]
O-H Bend
1440 - 1395 & 950 - 910
Medium
The 1440-1395 cm⁻¹ band can be difficult to distinguish from C-H bending bands.[4]
Aromatic Ring
=C-H Stretch
3100 - 3000
Weak-Medium
These absorptions appear at a slightly higher frequency than aliphatic C-H stretches.[8][9]
C=C Stretch
1600 - 1450
Medium, Sharp
Aromatic rings typically show multiple bands in this region.[8][10]
C-H Out-of-Plane Bend
900 - 675
Medium-Strong
The exact position can give clues about the substitution pattern on the ring.[8]
Ether (Butoxy group)
Asymmetric C-O-C Stretch
~1250
Strong
Phenyl alkyl ethers typically show two strong C-O stretching bands.[11][12]
Symmetric C-O-C Stretch
~1040
Strong
The second characteristic C-O stretching band for phenyl alkyl ethers.[11]
Alkyl Groups (Butoxy & Methyl)
C-H Stretch
2960 - 2850
Medium-Strong
These are the typical stretching vibrations for sp³ hybridized C-H bonds.[9]
Bromoalkane
C-Br Stretch
690 - 515
Medium-Strong
This absorption occurs in the fingerprint region and can be influenced by coupling with other vibrations.[13][14]
Comparative Analysis: Distinguishing from Similar Structures
To confidently identify 3-Bromo-2-butoxy-5-methylbenzoic acid, it is essential to compare its spectrum with those of plausible alternatives.
Compound
Key Differentiating FTIR Features
Benzoic Acid
Absence of strong C-O-C ether stretches around 1250 and 1040 cm⁻¹. Absence of aliphatic C-H stretches (2960-2850 cm⁻¹) and the C-Br stretch (690-515 cm⁻¹).
3-Bromo-5-methylbenzoic Acid
Absence of the two strong C-O-C ether stretching bands and the aliphatic C-H stretches from the butoxy group.
2-Butoxy-5-methylbenzoic Acid
Absence of the C-Br stretching vibration in the 690-515 cm⁻¹ region.
Anisole (Methoxybenzene)
Absence of the broad O-H stretch and the C=O stretch of the carboxylic acid. Will show the two characteristic C-O-C ether stretches.[15]
Experimental Protocol for FTIR Analysis
This section provides a detailed, step-by-step methodology for acquiring a high-quality FTIR spectrum of a solid sample like 3-Bromo-2-butoxy-5-methylbenzoic acid using the KBr pellet method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Workflow for FTIR Sample Preparation and Analysis
Caption: Step-by-step workflow for FTIR analysis using the KBr pellet method.
Detailed Methodology:
Sample and KBr Preparation:
Thoroughly dry high-purity, spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any residual water, which can interfere with the spectrum (especially in the O-H stretching region).
In a clean agate mortar and pestle, grind 1-2 mg of the 3-Bromo-2-butoxy-5-methylbenzoic acid sample until a fine powder is obtained.
Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample.
Grind the mixture vigorously for several minutes until it becomes a fine, homogeneous powder. This step is critical for minimizing scattering effects and obtaining a clear spectrum.
Pellet Formation:
Transfer the powdered mixture to a pellet press die.
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or mixing.
Background Spectrum Acquisition:
Place the empty sample holder in the FTIR spectrometer.
Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Sample Spectrum Acquisition:
Place the KBr pellet containing the sample in the sample holder.
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing and Interpretation:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Perform a baseline correction if necessary to ensure that the baseline is flat.
Identify the wavenumbers of the major absorption peaks.
Compare the observed peaks with the expected values in the table above and with reference spectra of similar compounds to confirm the identity of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By understanding the characteristic absorption bands of the carboxylic acid, aromatic, ether, alkyl, and bromo functional groups, researchers can confidently identify 3-Bromo-2-butoxy-5-methylbenzoic acid and distinguish it from other structurally related compounds. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is paramount for the integrity of research and development in the pharmaceutical and chemical sciences.
References
JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]
University of Calgary. IR: carboxylic acids. [Link]
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
University of Colorado Boulder. IR: alkyl halides. [Link]
University of California, Los Angeles. IR Absorption Table. [Link]
International Journal of Trend in Scientific Research and Development. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. [Link]
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]
ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. [Link]
University of California, Santa Cruz. IR Tables. [Link]
MDPI. (2022, September 26). 2,3,4,5,6-Pentabromobenzoic Acid. [Link]
A Comparative Guide to GC-MS Retention Time Calibration for the Analysis of 3-Bromo-2-butoxy-5-methylbenzoic Acid
This guide provides an in-depth, objective comparison of retention time calibration strategies for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Bromo-2-butoxy-5-methylbenzoic acid. Designed for research...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of retention time calibration strategies for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Bromo-2-butoxy-5-methylbenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring robust and reproducible results. We will explore the critical preparatory step of derivatization and compare three industry-standard calibration techniques: Internal Standard (IS) Normalization, Retention Time Locking (RTL), and the Kovats Retention Index (RI) system.
Introduction: The Analytical Challenge
3-Bromo-2-butoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its direct analysis by GC-MS is hindered by its molecular properties: the polar carboxylic acid group makes the molecule non-volatile and prone to thermal degradation at typical GC inlet temperatures. Furthermore, active sites within the GC system can cause poor peak shape and unreliable retention times. To overcome these challenges, a robust analytical strategy involving chemical derivatization and precise retention time management is essential. Retention time is a critical parameter for compound identification; however, it can shift due to routine maintenance, column aging, or method transfer between instruments, making reliable calibration a cornerstone of any validated method.[1][2]
Part 1: Analyte Derivatization: Enabling Volatility
The first and most critical step is the chemical modification of the carboxylic acid group to increase volatility and thermal stability.[3][4] The two most common and effective approaches are silylation and alkylation (esterification).
Silylation: This process replaces the acidic proton of the carboxyl group with a non-polar silyl group, typically trimethylsilyl (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used.[4][5]
Alkylation: This method converts the carboxylic acid into an ester (e.g., a methyl ester), which is significantly more volatile.[5] Reagents such as BF3-Methanol are common for this purpose.[6]
For this application, silylation with BSTFA (often with 1% TMCS as a catalyst) is recommended . It is a rapid, single-step reaction that produces a stable derivative with excellent chromatographic properties. The by-products are volatile and generally do not interfere with the analysis.[4]
Diagram of Silylation Reaction
Caption: Silylation workflow for 3-Bromo-2-butoxy-5-methylbenzoic acid.
Experimental Protocol: Silylation using BSTFA
Sample Preparation: Ensure the sample extract containing the analyte is completely dry. Silylating reagents are highly sensitive to moisture. This can be achieved by evaporating the solvent under a stream of nitrogen.
Reconstitution: To the dried sample in a GC vial, add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the analytes.
Derivatization: Add 100 µL of BSTFA with 1% TMCS. A 1:1 ratio of derivatizing reagent to solvent is a common starting point.[5]
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 45 minutes. The optimal time and temperature may require some method development.[4]
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Part 2: Proposed GC-MS Method Parameters
The following parameters provide a robust starting point for the analysis of the silylated derivative. Optimization may be required based on the specific instrument and sample matrix.
Parameter
Recommended Setting
Rationale
GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms)
This common, low-polarity phase provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics.[3][7]
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Provides good efficiency and is compatible with mass spectrometry. Constant flow mode ensures more stable retention times than constant pressure mode.
Inlet Temperature
275 °C
Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode
Split (10:1 ratio)
Prevents column overloading and ensures sharp peaks. The ratio can be adjusted based on sample concentration.
Oven Program
Initial 100°C, hold 1 min; ramp 15°C/min to 300°C, hold 5 min
This temperature program allows for the separation of lower-boiling matrix components while ensuring the higher-boiling analyte derivative is eluted efficiently.[8][9]
MS Transfer Line
280 °C
Prevents condensation of the analyte before it reaches the ion source.
Ion Source Temp.
230 °C
Standard temperature for robust ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard mode for generating reproducible fragmentation patterns for library matching and identification.
Scan Mode
Full Scan (e.g., m/z 50-550)
Allows for the identification of unknown compounds and confirmation of the analyte's mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Part 3: A Comparative Guide to Retention Time Calibration
Choosing the right calibration strategy is crucial for data integrity. The optimal choice depends on the analytical goal, laboratory workflow, and regulatory requirements.
Method A: Internal Standard (IS) Normalization
The internal standard method is a cornerstone of quantitative analysis. A known amount of a non-native, chemically similar compound is added to every standard and sample.[10] This corrects for variations in sample preparation, extraction recovery, and injection volume.
Principle: The calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. This ratio is used to calculate the concentration in unknown samples.[10]
Choosing an IS: An ideal IS should be chemically similar to the analyte, not be present in the samples, and be chromatographically resolved from the analyte and other matrix components. For this analysis, a deuterated analog of the target analyte would be ideal. Alternatively, other halogenated aromatic acids that are not expected in the sample, such as 3,5-Dichlorobenzoic acid or 2-Bromo-4-methylbenzoic acid , are excellent candidates after derivatization.
Potential Internal Standard
Rationale
3,5-Dichlorobenzoic acid
Structurally similar (halogenated benzoic acid), commercially available, and its TMS derivative will have a distinct mass spectrum and retention time.
2-Bromo-4-methylbenzoic acid
Another brominated aromatic acid isomer that will behave similarly during extraction and derivatization but will be chromatographically separated.
Chrysene-d12
A common polycyclic aromatic hydrocarbon (PAH) internal standard used in environmental methods. It is non-polar and elutes later, serving as a good marker for chromatographic performance but is less chemically analogous.
Method B: Retention Time Locking (RTL)
RTL is a powerful software-driven technique available on modern GC systems that maintains constant retention times from run to run and between different instruments.[2][11]
Principle: The user selects a stable, late-eluting compound as the "locking" standard. The GC software performs a series of calibration runs at different column head pressures to create a pressure-retention time model. For all subsequent runs, the software automatically adjusts the head pressure to force the locking compound to elute at a pre-defined, "locked" retention time. This adjustment normalizes the retention times for all other compounds in the chromatogram.[11][12]
Advantages: Dramatically simplifies data processing by eliminating the need to update retention time windows after column maintenance. It is excellent for high-throughput screening and regulated environments where method consistency is paramount.[11][13]
Method C: Kovats Retention Index (RI)
The Retention Index system provides a standardized, instrument-independent retention time value. It is particularly valuable for confirming compound identity and transferring methods between laboratories.
Principle: The retention time of the analyte is normalized to the retention times of a series of co-injected n-alkane standards (e.g., C10 to C30). The RI value is calculated based on a logarithmic scale where each n-alkane is assigned a value of 100 times its carbon number.[1] This value is much more stable than absolute retention time and is less affected by variations in column length, film thickness, or temperature program.[1][2]
Application: The calculated RI can be compared to values in large databases, such as the NIST Retention Index Database, to provide an additional layer of confidence in compound identification.[14][15][16] This is a powerful tool for distinguishing between isomers that may have similar mass spectra.
Comparison of Calibration Strategies
Feature
Internal Standard (IS)
Retention Time Locking (RTL)
Kovats Retention Index (RI)
Primary Goal
Quantitative Accuracy
Retention Time Consistency
Compound Identification & Method Transfer
How it Works
Normalizes analyte response to a co-injected standard.
Adjusts GC pressure to fix the retention time of a lock compound.[11]
Normalizes retention time to a series of n-alkanes.[1]
Pros
Corrects for injection and sample prep variability.[10] Gold standard for quantification.
Eliminates RT drift; simplifies data review.[2] Excellent for instrument-to-instrument matching.
Highly reproducible and instrument-independent.[1] Powerful for identification confirmation via databases.[17]
Cons
Requires a suitable IS that does not interfere. Does not correct for RT drift.
Requires specific software/hardware. Does not correct for sample prep losses (still need an IS for best quantitative accuracy).
Requires separate injection of an n-alkane mix. Primarily for identification, not quantification.
Best For
All quantitative applications, especially in complex matrices.
A self-validating system is built on a logical and robust workflow. The diagram below illustrates the complete process from sample receipt to final data reporting, incorporating the principles discussed.
Caption: Comprehensive workflow for the analysis of 3-Bromo-2-butoxy-5-methylbenzoic acid.
For any analytical method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18] Key validation parameters include:
Specificity: Ensuring no interference from matrix components at the analyte's retention time.
Linearity: Demonstrating a proportional response over the intended concentration range (e.g., correlation coefficient r² ≥ 0.995).[19]
Accuracy & Precision: Assessed via recovery studies and replicate analyses, with results typically needing to be within ±15% of the nominal value.[8][19]
Robustness: Evaluating the method's performance under small, deliberate changes to parameters like oven ramp rate or flow rate.
Conclusion
The reliable GC-MS analysis of 3-Bromo-2-butoxy-5-methylbenzoic acid is readily achievable through a well-designed analytical strategy. Silylation using BSTFA is the recommended derivatization approach to ensure the analyte is suitable for gas chromatography. For retention time calibration, the choice of method should align with the analytical objective.
For robust quantification , the Internal Standard method is indispensable.
For high-throughput analysis and cross-instrument consistency , Retention Time Locking offers unparalleled stability.
For unequivocal compound identification and method development , the Kovats Retention Index provides a universal and reliable metric.
In many laboratories, a hybrid approach is optimal: using an internal standard for quantification within a method that also employs Retention Time Locking for operational efficiency. The Kovats Retention Index can then be determined during method development and validation to provide an orthogonal confirmation of identity. This multi-faceted strategy ensures data of the highest accuracy, reliability, and trustworthiness.
References
Benchchem. (2025).
Wiley Analytical Science. (2014). NIST 2014 GC Method and Retention Index Library.
Lotus Consulting. (2008).
Agilent. Retention Time Locking for GC Systems.
Schoenmakers, P. J., et al. (2011). Retention time locking procedure for comprehensive two-dimensional gas chromatography.
NIST Mass Spectrometry Data Center. (2023). NIST 23 GC Method / Retention Index Library.
Agilent.
Benchchem. (2024).
Chromatography Online. (2026). The Challenges of Changing Retention Times in GC–MS.
SpectralWorks. (2023). NIST MS and MS/MS Libraries.
ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
Wiley. (2023). NIST/EPA/NIH Mass Spectral Library 2023.
ScienceDirect.
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Environics. (2024).
ResearchGate. (2026). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
Lin, D. L., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Sigma-Aldrich.
Impactfactor.org.
Royal Society of Chemistry. (2016).
Benchchem.
ResearchGate. (2004). Table 1 Internal standards and performance check standards for GC-MS.
EPA. (2016). Method 625.1: Base/Neutrals and Acids by GC/MS.
PubMed. (1977). Internal standards for gas chromatographic analysis of metabolic end products from anaerobic bacteria. Applied and Environmental Microbiology.
PubMed. (2018).
MetBioNet.
Chromatography Online. (2024).
Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
3-Bromo-2-butoxy-5-methylbenzoic acid reference standard characterization report
An In-Depth Technical Guide to the Characterization of 3-Bromo-2-butoxy-5-methylbenzoic Acid as a Reference Standard In the landscape of pharmaceutical research and drug development, the quality of a chemical reference s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Characterization of 3-Bromo-2-butoxy-5-methylbenzoic Acid as a Reference Standard
In the landscape of pharmaceutical research and drug development, the quality of a chemical reference standard is the bedrock of analytical accuracy and regulatory compliance. A reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and potency of a drug substance. For novel intermediates like 3-Bromo-2-butoxy-5-methylbenzoic acid, which may not be commercially available as a certified standard, a rigorous in-house characterization and qualification process is paramount.
This guide provides a comprehensive framework for the complete analytical characterization of 3-Bromo-2-butoxy-5-methylbenzoic acid. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the scientific rationale behind the selection of each analytical technique. We will compare this compound to structurally similar alternatives and provide the self-validating workflows necessary to establish it as a reliable reference standard for developmental use.
Section 1: Physicochemical Profile and Structural Elucidation
Before quantitative analysis can begin, the unambiguous confirmation of the chemical structure is the critical first step. 3-Bromo-2-butoxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure dictates its chemical properties and the analytical strategies required for its characterization.
Caption: Chemical structure of 3-Bromo-2-butoxy-5-methylbenzoic acid.
The primary methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. For a structure this substituted, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional; they are required for the unambiguous assignment of each proton and carbon, confirming the precise substitution pattern on the aromatic ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition. The isotopic pattern observed for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive marker for the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorptions include a strong C=O stretch for the carboxylic acid, a broad O-H stretch, C-O stretches for the ether and acid, and C-H stretches for the aromatic and aliphatic portions.
A logical, multi-technique approach is necessary to qualify a compound as a reference standard. Each step provides a piece of evidence that, when combined, creates a complete and defensible analytical profile.
Comparative
A Comparative Guide to the UV-Vis Absorbance Spectrum of 3-Bromo-2-butoxy-5-methylbenzoic Acid: Theoretical Principles and Practical Considerations
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorbance spectrum of 3-Bromo-2-butoxy-5-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorbance spectrum of 3-Bromo-2-butoxy-5-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the theoretical underpinnings of how the unique substitution pattern on the benzoic acid core dictates its spectral properties. We will first predict the spectrum by dissecting the electronic effects of each substituent and then provide a robust, self-validating experimental protocol for its empirical determination. This comparative approach, grounded in the established spectra of related compounds, offers a framework for both prediction and verification.
Part 1: Theoretical Framework - Predicting the Spectroscopic Profile
The UV-Vis spectrum of an aromatic compound is governed by the electronic transitions within its π-electron system. The foundational chromophore in our target molecule is benzoic acid. The benzene ring itself exhibits characteristic absorption bands, which are significantly modified by the attached carboxylic acid group and further perturbed by the additional substituents.
1.1 The Benzoic Acid Chromophore: Our Baseline
Benzoic acid typically displays three absorption bands, often referred to as the A, B, and C bands.[1] For the purpose of this analysis in standard solvents, we focus on the two longer-wavelength bands:
B-band (or Primary Band): An intense absorption around 230 nm.[1][2]
C-band (or Secondary Band): A less intense, broader absorption around 274-280 nm.[1][2]
The addition of a carboxylic acid group (-COOH) to the benzene ring, an electron-withdrawing group, causes a shift of these bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.[3]
1.2 The Influence of Substituents on the Benzoic Acid Core
The spectral characteristics of 3-Bromo-2-butoxy-5-methylbenzoic acid are a composite of the electronic effects of its four distinct substituents. Substituents can alter the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of absorption maxima.[4]
2-Butoxy Group (-OC₄H₉): As an alkoxy group, this is a powerful electron-donating group (auxochrome). Its non-bonding electrons on the oxygen atom can engage in resonance with the aromatic π-system (n-π conjugation).[5] This interaction significantly increases the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for π→π* transitions. The result is a strong bathochromic (red) shift and a hyperchromic (intensity increase) effect, particularly on the secondary absorption band.[4][5]
3-Bromo Group (-Br): Halogens are considered auxochromes with a dual nature. They are inductively electron-withdrawing but can be weakly electron-donating through resonance due to their lone pair electrons.[4] This interaction typically results in a bathochromic shift of the primary and secondary absorption bands.[4][5]
5-Methyl Group (-CH₃): An alkyl group is a weak electron-donating group that acts as an auxochrome, generally causing a minor bathochromic shift.[4]
1.3 Synthesizing the Effects: The Predicted Spectrum
The combined influence of these groups on the benzoic acid core leads to a predictable outcome. The powerful electron-donating 2-butoxy group is expected to dominate the spectral changes, causing a significant red shift that will be further enhanced by the bromo and methyl groups. Therefore, compared to the baseline benzoic acid spectrum, we anticipate that both the primary and secondary absorption bands of 3-Bromo-2-butoxy-5-methylbenzoic acid will be shifted to substantially longer wavelengths, likely with increased intensity.
Part 2: A Practical Guide to Measurement
To empirically validate the theoretical predictions, a precise and repeatable experimental protocol is essential. The following methodology is designed to be a self-validating system.
2.1 Instrumentation and Materials
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
Cuvettes: A matched pair of 1.0 cm path length quartz cuvettes.
Solvent: Spectral grade ethanol or methanol. These are chosen for their transparency in the deep UV region and their ability to dissolve a wide range of organic acids. The choice of solvent can influence absorption maxima, a phenomenon known as solvatochromism.[6]
pH Modification (Optional but Recommended): 0.1 M HCl and 0.1 M NaOH solutions to study the effect of protonation on the carboxyl group. The UV-Vis spectrum of benzoic acid derivatives is known to be affected by the pH of the mobile phase.[2][7]
2.2 Experimental Workflow Protocol
Instrument Preparation: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
Sample Preparation:
Accurately weigh a small amount of 3-Bromo-2-butoxy-5-methylbenzoic acid.
Prepare a stock solution in the chosen solvent (e.g., ethanol).
From the stock solution, prepare a dilute sample solution with a concentration in the range of 1x10⁻⁵ to 5x10⁻⁵ M. This concentration range typically yields absorbance values within the optimal linear range of the detector (0.1 - 1.0 AU).[6]
Baseline Correction:
Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).
Place them in the respective holders in the spectrophotometer.
Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and correct for any absorbance from the solvent or cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the prepared analyte solution.
Fill the sample cuvette with the analyte solution and place it back into the sample holder. The reference cuvette should remain filled with the pure solvent.
Acquire the absorbance spectrum of the sample over the same wavelength range.
Data Analysis:
Identify the wavelengths of maximum absorbance (λmax).
Record the absorbance value at each λmax.
If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).
2.3 Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for obtaining the UV-Vis spectrum.
As researchers and drug development professionals, managing the lifecycle of complex chemical entities requires the same rigorous precision as the experimental assays themselves. 3-Bromo-2-butoxy-5-methylbenzoic acid (CA...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, managing the lifecycle of complex chemical entities requires the same rigorous precision as the experimental assays themselves. 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) presents a unique dual-hazard profile: it is both a halogenated organic compound and a carboxylic acid.
Mishandling this compound during disposal not only violates federal environmental statutes but also poses severe toxicological risks to facility personnel and the surrounding environment. This guide provides a self-validating, field-proven protocol for the safe logistical management and disposal of this specific chemical.
Mechanistic Causality: The "Why" Behind the Protocol
To understand the strict disposal parameters for 3-Bromo-2-butoxy-5-methylbenzoic acid, we must look at its molecular architecture. The presence of the bromine atom classifies this material as a Halogenated Organic Compound (HOC), strictly regulated under the EPA’s Resource Conservation and Recovery Act (RCRA) Land Disposal Restrictions[1].
The Dioxin Risk: Halogenated organic wastes cannot be routed through standard non-halogenated waste streams or standard municipal incinerators. When brominated compounds are subjected to improper thermal treatment—specifically in the low-temperature window between 230°C and 400°C—they undergo de novo synthesis, forming highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).
To completely break the carbon-halogen bonds and prevent dioxin formation, environmental regulations mandate that these wastes be destroyed via high-temperature incineration[2]. Permitted thermal treatment facilities utilize rotary kilns or liquid injection incinerators operating at temperatures exceeding 1,000°C to achieve a 99.9999% Destruction and Removal Efficiency (DRE)[3],[4]. Furthermore, because the combustion of brominated organics generates corrosive hydrogen bromide (HBr) gas, the incinerator must be equipped with active caustic scrubbing systems to neutralize the exhaust[3].
Prevents container corrosion caused by the carboxylic acid group.
Self-Validating Disposal Protocol
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step until the validation check of the current step is confirmed.
Step 1: Waste Segregation and Stream Validation
Action: Isolate 3-Bromo-2-butoxy-5-methylbenzoic acid exclusively in the "Halogenated Organic Waste" stream.
Causality: Mixing halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) needlessly categorizes the entire mixture as halogenated. This exponentially increases the volume of waste requiring expensive high-temperature incineration, driving up facility disposal costs[5].
Validation Check: Before bulking, review the laboratory waste log to confirm the absolute absence of non-halogenated solvents or heavy metals in the target carboy[2].
Step 2: Container Selection and Preparation
Action: Utilize a UN-rated High-Density Polyethylene (HDPE) carboy or drum for waste accumulation.
Causality: The carboxylic acid moiety renders this compound mildly acidic. Over time, it can corrode standard metal drums, leading to structural failure and leaks. HDPE provides broad chemical inertness.
Validation Check: Visually inspect the HDPE container for prior chemical residues to prevent incompatible cross-reactions before transferring the waste.
Step 3: Satellite Accumulation Area (SAA) Storage
Action: Store the sealed container in a designated SAA utilizing secondary containment trays.
Validation Check: Ensure the container is tightly capped immediately after use. Apply a compliant RCRA "Hazardous Waste" tag, explicitly marking the chemical constituents, checking the "Halogenated" box, and recording the exact accumulation start date[2].
Step 4: Final Disposition and Vendor Verification
Action: Dispatch the waste via a permitted hazardous waste transporter.
Causality: Under EPA regulations, the generator retains "cradle-to-grave" liability for hazardous waste[5]. You must ensure the downstream vendor is fully equipped to handle HOCs.
Validation Check: Request a formal certificate of destruction from the vendor confirming that the waste was processed in a regulated hazardous waste incinerator equipped with acid gas scrubbing[2],[3].
Disposal Workflow Visualization
Figure 1: Decision matrix and operational workflow for the disposal of halogenated acidic waste.
Personal protective equipment for handling 3-Bromo-2-butoxy-5-methylbenzoic acid
As a Senior Application Scientist, I understand that handling specialty organic building blocks like 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) requires more than a cursory glance at a safety sheet. To ens...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling specialty organic building blocks like 3-Bromo-2-butoxy-5-methylbenzoic acid (CAS: 2413441-20-8) requires more than a cursory glance at a safety sheet. To ensure scientific integrity and operational safety, laboratory personnel must understand the causality behind the hazards.
This guide provides a self-validating system for the safe handling, logistical management, and disposal of this specific halogenated aromatic compound, moving beyond basic compliance to establish a culture of rigorous laboratory safety.
Mechanistic Hazard Profile & Rationale
To select the correct Personal Protective Equipment (PPE), we must first analyze the molecular structure of 3-Bromo-2-butoxy-5-methylbenzoic acid (
C12H15BrO3
):
Carboxylic Acid Moiety: Imparts local acidity. Upon contact with the moisture of the skin or eyes, it lowers the local pH, leading to acute tissue irritation. This classifies the compound under GHS as a Skin Irritant (Category 2, H315) and Eye Irritant (Category 2, H319) [1].
Halogenation (Bromine): The bromine atom significantly increases the molecule's lipophilicity and environmental persistence. It also triggers specific regulatory handling requirements, as the EPA often issues for halogenated benzoic acids, mandating strict dermal and inhalation protections[2].
Butoxy Group: This bulky ether linkage further elevates the partition coefficient (LogP). While the dry powder poses a standard dust hazard (STOT SE 3, H335 )[1], dissolving this compound in organic solvents (e.g., DMSO, DMF, or DCM) creates a highly lipophilic solution that can rapidly penetrate compromised PPE and human skin.
Quantitative PPE Selection & Permeation Data
Standard latex gloves are insufficient for handling benzoic acid derivatives. Permeation studies demonstrate that benzoic acid analogs can rapidly breach latex, particularly when dissolved in solvents[3].
Table 1: Glove Permeation & Breakthrough Times for Benzoic Acid Derivatives
Glove Material
Thickness (mm)
Dry Powder Breakthrough
Solvent-Dissolved (DMSO/EtOH)
Scientific Rationale & Recommendation
Nitrile
0.12
> 480 mins
< 30 mins
Primary Choice. Excellent resistance to dry powders. Must be changed immediately if splashed with solvent[3].
Latex
0.10
< 60 mins
< 10 mins
Not Recommended. High permeability to lipophilic organic acids.
| Neoprene | 0.15 | > 480 mins | ~ 60 mins | Alternative Choice. Preferred when handling large volumes of solvent-based stock solutions. |
Table 2: Core PPE Matrix
Protection Zone
Required Equipment
Operational Causality
Ocular
ANSI Z87.1 Safety Goggles
Prevents micro-dust aerosolization from contacting the ocular mucosa, preventing severe irritation.
Respiratory
N95/P100 Particulate Respirator
Required only if handling powder outside of a certified fume hood to prevent inhalation of irritant dust (H335)[1].
| Dermal | Flame-resistant Lab Coat | Protects against static-cling of the powder to everyday clothing. |
Operational Safety Workflow
Workflow for hazard identification, PPE selection, and handling of halogenated benzoic acids.
Step-by-Step Handling Methodologies
Protocol A: Safe Weighing and Transfer of Dry Powder
Halogenated powders frequently carry electrostatic charges, which can cause the powder to "jump" and aerosolize, increasing inhalation risks.
Environmental Prep: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm.
Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Do not pour the powder directly from the source vial.
Transfer: Gently transfer the required mass into a pre-tared vial. Seal the vial inside the fume hood before transporting it to the benchtop.
Logistics & Storage: Store the remaining bulk powder in a dark place, under an inert atmosphere (Argon or Nitrogen), at room temperature to prevent oxidative degradation of the ether linkage[4].
Protocol B: Preparation of Stock Solutions (e.g., in DMSO)
Double-Gloving: Because DMSO acts as a powerful penetration enhancer, don two pairs of nitrile gloves.
Solvent Addition: Add the solvent slowly down the side of the vial to prevent aerosolizing the dry powder at the bottom.
Contamination Response: If a drop of the DMSO solution contacts your outer glove, the breakthrough time is reduced to minutes[3]. Immediately remove the outer glove, wash the inner glove with water, and don a new outer pair.
Protocol C: Spill Management & Decontamination
Dry Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the irritant. Cover the spill with damp paper towels (moistened with water or a mild alkaline solution to neutralize the acid), carefully scoop the material into a hazardous waste container, and wipe the area with isopropanol.
Solution Spill: Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible materials like sawdust for halogenated organic spills.
Waste Management & Disposal Plan
Strict adherence to EPA and RCRA guidelines is required for halogenated compounds.
Segregation (Critical): 3-Bromo-2-butoxy-5-methylbenzoic acid must be disposed of in a dedicated Halogenated Organic Waste container.
Causality: Mixing halogenated waste with standard non-halogenated organic waste can lead to dangerous exothermic reactions. Furthermore, halogenated waste requires specialized high-temperature incineration to prevent the atmospheric release of toxic dioxins and furans.
References
Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances." Federal Register, 2020. Available at: [Link][2]
Centers for Disease Control and Prevention (CDC) / NIOSH. "Glove permeation of chemicals: The state of the art of current practice." CDC Stacks, 2021. Available at:[Link][3]